Anidoxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34297-34-2 |
|---|---|
Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25) |
InChI Key |
XPHBRTNHVJSEQD-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
31729-11-0 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Anidoxime (3-Diethylamino-1-phenyl-1-propanone oxime)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core synthesis pathway for Anidoxime, chemically known as 3-Diethylamino-1-phenyl-1-propanone oxime. The synthesis is a two-step process commencing with the Mannich reaction to form the key intermediate, 3-Diethylamino-1-phenyl-1-propanone, followed by an oximation reaction to yield the final this compound product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and a representative drug discovery pipeline.
Core Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-stage process:
-
Step 1: Mannich Reaction - This step involves the aminoalkylation of acetophenone with formaldehyde and diethylamine. The reaction forms the β-amino ketone, 3-Diethylamino-1-phenyl-1-propanone, which serves as the direct precursor to the final product.
-
Step 2: Oximation - The carbonyl group of the 3-Diethylamino-1-phenyl-1-propanone intermediate is then converted to an oxime functional group by reacting it with hydroxylamine. This reaction completes the synthesis of 3-Diethylamino-1-phenyl-1-propanone oxime.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield |
| Mannich Reaction | Acetophenone, Diethylamine Hydrochloride, Paraformaldehyde | 3-Diethylaminopropiophenone Hydrochloride | Ethanol (95%) | Hydrochloric Acid (conc.) | 2 hours | Reflux | 66-85% |
| Oximation | 3-Diethylaminopropiophenone | 3-Diethylamino-1-phenyl-1-propanone oxime | Ethanol/Pyridine | Hydroxylamine Hydrochloride | 20 minutes | 50°C | High |
Experimental Protocols
Step 1: Synthesis of 3-Diethylaminopropiophenone Hydrochloride (Mannich Reaction)
This protocol is adapted from a well-established procedure for the synthesis of the analogous β-dimethylaminopropiophenone hydrochloride and is expected to produce the desired diethylamino homolog.[1]
Materials:
-
Acetophenone
-
Diethylamine Hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
95% Ethanol
-
Acetone
Procedure:
-
To a 500-mL round-bottomed flask equipped with a reflux condenser, add 0.5 mole of acetophenone, 0.65 mole of diethylamine hydrochloride, and 0.22 mole of paraformaldehyde.
-
Add 80 mL of 95% ethanol to the flask, followed by 1 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux on a steam bath for 2 hours. The initial two-layered mixture will become homogeneous as the paraformaldehyde dissolves.
-
After the reflux period, if the resulting yellowish solution is not clear, filter it rapidly through a preheated funnel.
-
Transfer the clear solution to a 1-L wide-mouthed Erlenmeyer flask.
-
Add 600 mL of acetone to the solution and cool it in an ice bath for at least 4 hours to induce crystallization.
-
Collect the crystalline product by filtration, wash it with 50 mL of acetone, and then with 50 mL of ether.
-
Dry the product at 70°C. The expected yield of 3-diethylaminopropiophenone hydrochloride is approximately 66%.[1] A similar industrial process has reported yields in the range of 80-85%.[2]
Step 2: Synthesis of 3-Diethylamino-1-phenyl-1-propanone oxime (Oximation)
This protocol is a general and effective method for the oximation of ketones.
Materials:
-
3-Diethylaminopropiophenone (free base)
-
Hydroxylamine Hydrochloride
-
Pyridine
-
Ethanol
-
Ethyl Acetate
-
1 M Aqueous HCl
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Free Base: Prior to oximation, the 3-diethylaminopropiophenone hydrochloride salt must be converted to its free base. This can be achieved by dissolving the salt in water, making the solution alkaline with a suitable base (e.g., sodium carbonate), and extracting the free base with an organic solvent like ether or dichloromethane. The organic layer is then dried and the solvent evaporated.
-
In a round-bottomed flask, dissolve the 3-diethylaminopropiophenone in a mixture of ethanol and pyridine.
-
Add a slight molar excess (1.05 equivalents) of hydroxylamine hydrochloride to the solution.
-
Heat the reaction mixture at 50°C and stir for 20 minutes.
-
After the reaction is complete, cool the mixture to room temperature and remove the pyridine by rotary evaporation under reduced pressure.
-
To the residue, add ethyl acetate and 1 M aqueous HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with 1 M aqueous HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-diethylamino-1-phenyl-1-propanone oxime.
Visualizations
This compound Synthesis Workflow
Caption: The two-step synthesis pathway of this compound from commercially available starting materials.
Drug Discovery and Development Pipeline
Caption: A generalized workflow for drug discovery and development, where synthesis plays a crucial role.
References
Mitochondrial amidoxime reducing component (mARC) function
An In-Depth Technical Guide to the Function of the Mitochondrial Amidoxime Reducing Component (mARC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mitochondrial amidoxime reducing component (mARC) is a critical enzyme system anchored in the outer mitochondrial membrane, representing the fifth class of molybdenum-containing enzymes discovered in eukaryotes.[1] Comprising a terminal molybdoenzyme (either mARC1 or mARC2), cytochrome b5 type B (CYB5B), and its associated NADH-cytochrome b5 reductase (CYB5R3), this system is a potent catalyst for the reduction of a wide array of N-oxygenated compounds.[1][2] Its primary recognized function lies in xenobiotic metabolism, where it plays a dual role: activating N-hydroxylated prodrugs (e.g., amidoximes) to their pharmacologically active forms and detoxifying or inactivating other N-oxygenated metabolites.[3][4] This positions the mARC system as a crucial reductive counterpart to the oxidative reactions mediated by cytochrome P450 enzymes. Beyond drug metabolism, emerging evidence implicates mARC in vital physiological processes, including nitrite-dependent nitric oxide (NO) synthesis, lipid and energy homeostasis, and the cellular response to oxidative stress. Understanding the intricate functions and regulation of mARC is paramount for advancing drug design, predicting metabolic pathways, and developing novel therapeutic strategies for metabolic diseases like non-alcoholic fatty liver disease (NAFLD).
The mARC Enzyme System: Core Components and Characteristics
The mARC enzyme system is a three-protein electron transport chain located on the outer mitochondrial membrane, with its catalytic domain facing the cytosol.
The Three-Component System
Effective N-reductive activity requires the concerted action of three proteins:
-
NADH-Cytochrome b5 Reductase (CYB5R3): A flavin-containing enzyme that initiates the electron flow by transferring electrons from NADH.
-
Cytochrome b5 Type B (CYB5B): A heme-containing protein that shuttles electrons from CYB5R3 to the terminal enzyme.
-
Mitochondrial Amidoxime Reducing Component (mARC): The terminal molybdoenzyme that utilizes the electrons to reduce its substrate. It contains a molybdenum cofactor (Moco) at its active site.
mARC Paralogs: mARC1 and mARC2
Mammalian genomes encode two distinct mARC proteins, mARC1 and mARC2, which share approximately 66% sequence identity. While they have overlapping substrate specificities, they exhibit different tissue expression profiles and preferences for certain substrates. For example, N-oxides and the cytostatic agent N-hydroxyurea are preferentially reduced by mARC1. In mouse models, mARC2 appears to be the dominant enzyme for N-reductive biotransformation, whereas genetic studies in humans suggest mARC1 plays a more significant role in liver physiology and disease. Both enzymes are anchored to the outer mitochondrial membrane via an N-terminal transmembrane helix.
Core Function: N-Reductive Metabolism
The primary and most well-characterized function of the mARC system is the two-electron reduction of compounds containing a nitrogen-oxygen bond. This activity is oxygen-insensitive.
Role in Xenobiotic Metabolism
The mARC system is a key player in Phase I drug metabolism, acting as a reductive force that complements oxidative enzymes. Its impact is twofold:
-
Prodrug Activation: mARC is essential for the activation of certain prodrugs. For instance, it reduces amidoxime prodrugs to their active amidine forms, a strategy used to improve the oral bioavailability of drugs like the anticoagulant ximelagatran.
-
Drug Inactivation and Detoxification: Conversely, mARC can inactivate drugs that are active in their N-oxygenated form, such as hydroxamic acid-based inhibitors. It also plays a vital detoxification role by reducing potentially mutagenic N-hydroxylated nucleobase analogs that can be formed by CYP450 enzymes.
Substrate Specificity and Kinetics
mARC enzymes reduce a broad spectrum of N-oxygenated functional groups. While both paralogs show similar turnover rates for many substrates, some exceptions exist. The quantitative data available for substrate kinetics and enzyme properties are summarized below.
Table 1: Kinetic Parameters of Human mARC Enzymes for Various Substrates
| Substrate | mARC Isoform | Km | Reference |
|---|---|---|---|
| Benzamidoxime (BAO) | mARC1 | 0.5 mM | |
| Benzamidoxime (BAO) | mARC2 | 0.8 mM | |
| N-hydroxyurea (NHU) | mARC1 | Relevant kinetics | |
| N-hydroxyurea (NHU) | mARC2 | No significant reduction |
| Hydrogen Peroxide (H2O2) | mARC1 & mARC2 | Lower than catalase/peroxiredoxin | |
Table 2: Redox Potentials of Human mARC Enzymes
| Enzyme | Redox Couple | Midpoint Potential (mV) at pH 6.0 | Reference |
|---|---|---|---|
| mARC1 | Mo(VI)/Mo(V) | +64 ± 10 | |
| mARC1 | Mo(V)/Mo(IV) | –30 ± 10 | |
| mARC2 | Mo(VI)/Mo(V) | –37 ± 10 |
| mARC2 | Mo(V)/Mo(IV) | –137 ± 10 | |
Emerging Physiological Functions
While initially characterized for its role in xenobiotic metabolism, mARC is increasingly linked to endogenous metabolic pathways.
Nitric Oxide (NO) Synthesis
Both mARC1 and mARC2 can reduce nitrite to nitric oxide (NO), a critical signaling molecule. This reaction is more efficient at lower pH and may represent an important pathway for NO production under hypoxic (low oxygen) conditions, complementing the classical L-arginine-dependent NO synthase pathway.
Lipid and Energy Homeostasis
Studies using knockout mouse models have revealed a significant role for mARC in energy metabolism. Mice lacking mARC2 exhibit lower body weight, resistance to high-fat diet-induced obesity, and altered cholesterol and glucose levels. In humans, genetic variants of MTARC1 that reduce its function are associated with lower liver fat content and protection against liver cirrhosis, suggesting mARC1 is a potential therapeutic target for NAFLD.
Response to Oxidative Stress
The mARC system has been shown to reduce hydrogen peroxide (H2O2), a reactive oxygen species (ROS). Cells with mARC1 knocked out display increased sensitivity to H2O2-induced stress. Given its location on the outer mitochondrial membrane, mARC may function as a localized defense against oxidative damage.
Experimental Methodologies for mARC Research
Studying mARC function involves a combination of in vitro enzymatic assays, cell-based models, and in vivo animal studies.
In Vitro Enzyme Activity Assays
The activity of the reconstituted three-component mARC system is typically measured by monitoring the consumption of NADH.
Protocol: Fluorescence-Based NADH Consumption Assay This high-throughput-compatible method measures the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) as it is oxidized to non-fluorescent NAD+.
-
Reagent Preparation:
-
Assay Buffer: Typically a phosphate or TRIS buffer at a physiological pH (e.g., 7.4).
-
Recombinant Proteins: Purified mARC1 or mARC2, CYB5B, and CYB5R3.
-
Cofactor: NADH solution (e.g., 0.2 mM final concentration).
-
Substrate: The compound to be tested (e.g., benzamidoxime as a positive control).
-
-
Assay Procedure:
-
In a microtiter plate, combine the assay buffer, CYB5R3, CYB5B, and mARC enzyme.
-
Add the substrate of interest to the wells.
-
Initiate the reaction by adding NADH.
-
Immediately begin monitoring the decrease in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence decay curve.
-
For kinetic analysis, vary the substrate concentration to determine Km and Vmax values.
-
Inhibitors can be screened by measuring the reaction rate in their presence versus a control.
-
Cellular and In Vivo Models
-
Cell-Based Studies: siRNA or CRISPR/Cas9-mediated knockdown/knockout of MTARC1 or MTARC2 in cell lines (e.g., hepatocytes, adipocytes) is used to investigate the cellular consequences of mARC deficiency, such as effects on lipid accumulation or drug toxicity.
-
Knockout (KO) Mouse Models: The generation of Marc1 and Marc2 KO mice has been instrumental in uncovering the physiological roles of these enzymes in lipid metabolism, energy homeostasis, and liver disease, while also highlighting key differences between mouse and human mARC function.
Conclusion and Future Directions
The mitochondrial amidoxime reducing component system is a multifaceted enzyme platform with established importance in drug metabolism and emerging roles in fundamental physiology. Its function as a reductive counterpart to oxidative enzymes makes it a critical consideration in pharmacology and toxicology. Furthermore, the strong genetic link between mARC1 and protection from fatty liver disease in humans has opened a promising new avenue for therapeutic intervention.
Future research should focus on:
-
Identifying Physiological Substrates: The endogenous substrates for mARC remain largely unknown, and their discovery is key to fully understanding its biological role.
-
Developing Selective Inhibitors: Potent and selective inhibitors of mARC1 could serve as valuable research tools and potential therapeutics for NAFLD and other metabolic disorders.
-
Elucidating Regulatory Mechanisms: Understanding how mARC gene expression and activity are regulated will provide deeper insights into its role in health and disease.
References
- 1. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The mammalian molybdenum enzymes of mARC - PubMed [pubmed.ncbi.nlm.nih.gov]
Amidoximes as Nitric Oxide Donors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of amidoximes as promising nitric oxide (NO) donors for therapeutic applications. Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response. The transient nature of NO necessitates the development of donor molecules, or prodrugs, that can release it in a controlled manner. Amidoximes have emerged as a significant class of such compounds, offering a pathway to localized and sustained NO delivery.
Introduction to Nitric Oxide and Its Therapeutic Potential
Nitric oxide is a diatomic free radical that plays a pivotal role as a signaling molecule in the cardiovascular, nervous, and immune systems.[1] Its physiological effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[3]
The therapeutic potential of harnessing the effects of NO has been recognized in a variety of pathological conditions, including hypertension, atherosclerosis, and erectile dysfunction. However, the short half-life of NO gas makes its direct administration challenging. This has spurred the development of NO donor compounds that can release NO in a controlled and targeted manner.
Amidoximes: A Promising Class of Nitric Oxide Donors
Amidoximes are a class of organic compounds characterized by the functional group RC(NH₂)=NOH. They are considered prodrugs that can be enzymatically converted in vivo to release nitric oxide.[4][5] This bioactivation is a key advantage, as it allows for the generation of NO at the desired site of action, potentially minimizing systemic side effects. The amidoxime moiety is also a bioisostere of the carboxylic acid group, a feature that has been exploited in drug design.
Mechanism of Nitric Oxide Release
The primary mechanism of NO release from amidoximes involves enzymatic oxidation. This process is predominantly catalyzed by cytochrome P450 (CYP450) enzymes, particularly in the liver, in the presence of co-factors such as NADPH. The oxidation of the amidoxime group leads to the formation of an unstable intermediate that subsequently decomposes to release NO and the corresponding amide or nitrile metabolite.
It is important to note that this enzymatic activation is crucial for the NO-donating activity of amidoximes. Studies have shown that in the absence of the necessary enzymatic machinery, such as in platelet-rich plasma, amidoximes exhibit poor activity.
Therapeutic Effects and Quantitative Data
The NO-releasing properties of amidoximes translate into significant physiological effects, primarily related to the cardiovascular system. These include vasodilation and the inhibition of platelet aggregation.
Vasodilation and Antihypertensive Effects
The release of NO from amidoximes leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. Several studies have demonstrated the potent vasorelaxant effects of amidoxime derivatives in isolated aortic rings. While specific EC50 values are not always reported, the observed effects are significant. For instance, some arylazoamidoximes have been shown to cause a long-lasting decrease in blood pressure in spontaneously hypertensive rats.
Inhibition of Platelet Aggregation and Antithrombotic Activity
Nitric oxide is a potent inhibitor of platelet aggregation. Amidoximes, by releasing NO, can effectively prevent the formation of thrombi. The antiplatelet activity of various amidoxime derivatives has been quantified, with some compounds exhibiting significant potency.
| Compound | Biological Activity | IC50 / Effect | Reference |
| 4-Chlorophenylethenecarboxamidoxime | Inhibition of Platelet Aggregation | IC50 = 3 µM (collagen-induced) | |
| Ethene-bis-carboxamidoxime | Inhibition of Thrombus Formation (in vivo) | 31% in arterioles, 18% in venules (60 mg/kg, oral) | |
| Arylazoamidoximes | Inhibition of Thrombus Formation (in vivo) | >20% inhibition for 5 out of 7 compounds tested | |
| 4-Chlorophenylazo-methanamidoxime | Decrease in Blood Pressure (in vivo) | 16% ± 10% maximum decrease at 6 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of amidoximes as NO donors.
Synthesis of a Representative Amidoxime: Benzamidoxime
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (30%)
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Water
-
Dilute hydrochloric acid (2N)
-
Standard laboratory glassware and equipment
Procedure:
-
In a four-necked flask, dissolve hydroxylamine hydrochloride (1.1 eq) and benzyltriethylammonium chloride (0.05 eq) in water.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add benzonitrile (1.0 eq) to the flask.
-
At a temperature of 10°C, add 30% sodium hydroxide solution over a period of approximately 1 hour.
-
After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 6 hours.
-
Monitor the reaction progress by TLC until the starting material (benzonitrile) has been consumed.
-
Cool the reaction mixture to 5°C.
-
Adjust the pH of the solution to 6-7 by adding 2N dilute hydrochloric acid, which will cause a solid to precipitate.
-
Collect the precipitated benzamidoxime by filtration.
-
Dry the product under vacuum at 50°C.
Quantification of Nitric Oxide Release using the Griess Assay
Materials:
-
Amidoxime compound of interest
-
Rat liver microsomes (containing CYP450 enzymes)
-
NADPH solution
-
Griess Reagent A (Sulfanilamide in phosphoric acid)
-
Griess Reagent B (N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite standard solutions (for calibration curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the amidoxime compound, rat liver microsomes, and NADPH in a suitable buffer.
-
Incubate the mixture at 37°C for a specified time to allow for enzymatic conversion and NO release.
-
In a 96-well plate, add a sample of the reaction supernatant.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add 50 µL of Griess Reagent A to each well and mix. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and mix. Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing the absorbance values to the standard curve. This concentration is indicative of the amount of NO released.
Isolated Aortic Ring Vasodilation Assay
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit buffer
-
Phenylephrine (vasoconstrictor)
-
Amidoxime compound of interest
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the thoracic aorta from a rat and cut it into rings of approximately 3-4 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1.5-2 g.
-
Induce a stable contraction in the aortic rings using phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add the amidoxime compound in a cumulative manner, increasing the concentration stepwise.
-
Record the changes in isometric tension after each addition.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a dose-response curve and, if possible, calculate the EC50 value.
Platelet Aggregation Inhibition Assay
Materials:
-
Human blood (from healthy, drug-free donors)
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregation agonist (e.g., collagen, ADP)
-
Amidoxime compound of interest
-
Platelet aggregometer
Procedure:
-
Collect human blood into tubes containing an anticoagulant.
-
Prepare PRP and PPP by differential centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add the amidoxime compound or vehicle control to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding an agonist (e.g., collagen).
-
Monitor the change in light transmission through the PRP using a platelet aggregometer for a set period.
-
Calculate the percentage of inhibition of platelet aggregation by comparing the response in the presence of the amidoxime compound to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of amidoximes can aid in understanding their mechanism and in designing experiments. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Signaling Pathway of Amidoxime-Induced Vasodilation
Caption: Signaling cascade of amidoxime bioactivation and downstream effects.
Experimental Workflow for Assessing Amidoxime Activity
Caption: A typical experimental workflow for evaluating amidoxime-based NO donors.
Conclusion
Amidoximes represent a versatile and promising class of nitric oxide donors with significant therapeutic potential, particularly in the management of cardiovascular diseases. Their ability to undergo enzymatic bioactivation to release NO offers a sophisticated mechanism for targeted drug delivery. The quantitative data on their antiplatelet and vasorelaxant effects, coupled with established experimental protocols for their evaluation, provide a solid foundation for further research and development in this area. The continued exploration of structure-activity relationships and the optimization of pharmacokinetic properties will be crucial in translating the promise of amidoximes into clinically effective therapies.
References
- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors [mdpi.com]
- 5. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Anidoxime
Disclaimer: Anidoxime is an experimental drug candidate that was primarily investigated in the late 1970s and early 1980s. The publicly available information is limited, reflecting the era of its development. This document compiles and synthesizes the available historical data. Detailed experimental protocols and extensive quantitative data, equivalent to modern drug development standards, are not available in the public domain.
Introduction and Discovery
This compound, also known by the synonyms Bamoxine and various developmental codes (BRL 11870, E 142, USV-E 142), was an experimental pharmaceutical compound investigated for its properties as an oral analgesic.[1] Its chemical name is 3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime.[1] The name "this compound" is derived from its chemical structure, which contains an anisidine group (a methoxyphenylamine moiety) and an oxime functional group.[1]
The primary research into this compound sought to develop a potent oral analgesic with a potentially lower risk of physical dependence compared to established opioids like morphine.[1]
Chemical and Physical Properties
This compound belongs to the oxime class of organic compounds. Oximes and their derivatives, amidoximes, are known for a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and antihypertensive effects.[2] The synthesis of oximes is generally straightforward, often involving the reaction of hydroxylamine with a corresponding ketone or aldehyde. While the specific synthesis protocol for this compound is not detailed in the available literature, the general synthesis of related amidoximes often involves the nucleophilic attack of hydroxylamine on a nitrile or reactions with nitroalkanes.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime |
| CAS Number | 34297-34-2 |
| Molecular Formula | C₂₁H₂₇N₃O₃ |
| Molar Mass | 369.465 g·mol⁻¹ |
| Other Names | Bamoxine, BRL 11870, E 142, USV-E 142 |
Preclinical and Clinical Investigations
Research into this compound progressed from preclinical animal models to at least one human clinical trial.
Preclinical studies suggested that this compound's analgesic properties were comparable to or potentially greater than morphine. A key focus of this early research was evaluating its physical dependence liability, which was hypothesized to be lower than that of morphine. A 1980 study directly compared the analgesic, behavioral, and dependence properties of this compound with morphine, providing foundational data for its progression into human trials.
A significant piece of evidence for this compound's activity in humans comes from a clinical trial published in 1977 in the British Journal of Anaesthesia. The study was designed to assess its efficacy as an oral analgesic in a postoperative pain setting.
Table 2: Summary of this compound Clinical Trial Data (1977)
| Parameter | Details |
|---|---|
| Study Design | Double-blind, comparative study |
| Indication | Postoperative pain |
| Test Arms | This compound 75 mg, this compound 100 mg |
| Comparator Arm | Dihydrocodeine 50 mg |
| Key Finding | No significant differences were found between the analgesic effects of the three groups. |
| Safety Finding | No side-effects were reported for this compound at the tested doses. |
Mechanism of Action and Metabolism
The precise signaling pathway and mechanism of action for this compound were not fully elucidated in the available literature. As an analgesic, it was evaluated for its effects on the central nervous system. Generally, compounds containing an oxime or amidoxime group can have various biological targets. Some are known to act as nitric oxide (NO) donors through metabolic conversion by enzymes like Cytochrome P450 (CYP450). It is plausible that this compound's effects could be mediated through similar pathways, but this remains speculative.
Studies in animal models provided insight into the metabolic fate of this compound. Research conducted in rats identified the primary metabolic pathway as the hydrolysis of the carbamoyl group, followed by a decarboxylation step . A 1982 study further investigated the tissue distribution and metabolism of the compound in rats, providing key pharmacokinetic data for the period.
References
The Core Mechanism of Amidoxime Prodrug Activation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the activation mechanism of amidoxime prodrugs, a critical biotransformation pathway for a growing class of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic machinery, reaction kinetics, and essential experimental protocols for studying this activation process.
Introduction: The Amidoxime Prodrug Strategy
Amidoxime prodrugs represent a valuable strategy for improving the oral bioavailability of drugs containing strongly basic amidine or guanidine functional groups. These parent compounds are often poorly absorbed from the gastrointestinal tract due to their positive charge under physiological conditions. By converting the amidine or guanidine to a less basic N-hydroxylated amidoxime, the lipophilicity of the molecule is increased, facilitating its absorption. Following absorption, the amidoxime is efficiently reduced back to the active parent drug by a specialized enzymatic system.[1][2] This retro-reduction is the key activation step, ensuring that the therapeutic agent reaches its target in its active form.
The Enzymatic Machinery: The Mitochondrial Amidoxime Reducing Component (mARC) System
The primary enzymatic system responsible for the activation of amidoxime prodrugs is the mitochondrial Amidoxime Reducing Component (mARC) system.[2][3][4] This system is a three-component electron transport chain located in the outer mitochondrial membrane.
The three essential components of this system are:
-
Mitochondrial Amidoxime Reducing Component (mARC): This is the terminal reductase and a molybdenum-containing enzyme. Mammalian genomes encode two isoforms, mARC1 and mARC2, which exhibit overlapping but sometimes distinct substrate specificities. The catalytic domain of mARC faces the cytosol.
-
Cytochrome b5 (CYB5B): A heme-containing protein that acts as an electron shuttle, transferring electrons from NADH-cytochrome b5 reductase to mARC.
-
NADH-Cytochrome b5 Reductase (CYB5R): A flavoprotein that utilizes NADH as an electron donor to reduce cytochrome b5.
The overall reaction is an N-reduction, where the N-hydroxy group of the amidoxime is removed to yield the corresponding amidine. This process is dependent on NADH as the reducing equivalent and is notably oxygen-insensitive.
The Activation Pathway: A Step-by-Step Electron Flow
The activation of an amidoxime prodrug by the mARC system involves a sequential transfer of electrons, culminating in the reduction of the prodrug at the active site of the mARC enzyme.
Quantitative Analysis of Amidoxime Prodrug Activation
The efficiency of amidoxime prodrug activation can be quantified by determining the kinetic parameters of the mARC enzyme system for a given substrate. The Michaelis-Menten constants, Km and Vmax, provide valuable insights into the affinity of the enzyme for the prodrug and the maximum rate of its conversion.
| Prodrug/Substrate | Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Benzamidoxime (BAO) | Recombinant human mARC1 | 500 | Not specified | |
| Benzamidoxime (BAO) | Recombinant human mARC2 | 800 | Not specified | |
| N-hydroxyurea (NHU) | Recombinant human mARC1 | ~25 | ~0.04 (nmol/min/nmol enzyme) | |
| N-hydroxyurea (NHU) | Recombinant human mARC2 | ~1000 | ~0.02 (nmol/min/nmol enzyme) | |
| DB289 Metabolite M1 | Human Liver Microsomes | 1.6 ± 0.4 | 0.23 ± 0.01 | |
| DB289 Metabolite M2 | Human Liver Microsomes | 2.5 ± 0.5 | 0.17 ± 0.01 | |
| DB289 Metabolite M1 | Recombinant CYB5/CYB5R | 1.5 ± 0.3 | 8.3 ± 0.3 | |
| DB289 Metabolite M2 | Recombinant CYB5/CYB5R | 2.6 ± 0.4 | 5.8 ± 0.2 |
Note: The units for Vmax can vary between studies and may be reported per mg of total protein or per nmol of enzyme.
Experimental Protocols
Preparation of Liver Mitochondria for Activity Assays
This protocol describes the isolation of a crude mitochondrial fraction from fresh liver tissue, which can be used for amidoxime reductase activity assays.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (IB): 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 10 mM HEPES-KOH (pH 7.4). Add 1 mg/mL fatty acid-free BSA for the initial homogenization step.
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Excise the liver from the euthanized animal and immediately place it in ice-cold PBS to wash away excess blood.
-
Mince the liver tissue into small pieces on an ice-cold surface.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer containing ice-cold IB with BSA.
-
Homogenize the tissue with 10-15 slow strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and transfer it to a new pre-chilled centrifuge tube.
-
Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. The resulting pellet is the crude mitochondrial fraction.
-
Resuspend the mitochondrial pellet in an appropriate volume of ice-cold IB without BSA for use in activity assays.
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.
HPLC-Based Amidoxime Reductase Activity Assay
This method allows for the direct measurement of the conversion of an amidoxime prodrug to its active amidine form.
Materials:
-
Mitochondrial preparation or reconstituted mARC system
-
Amidoxime prodrug stock solution
-
NADH stock solution
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
-
HPLC system with a suitable C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid)
Procedure:
-
Prepare a reaction mixture containing the mitochondrial preparation (e.g., 50 µg of protein) or the reconstituted mARC system in the reaction buffer.
-
Add the amidoxime prodrug to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding NADH to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a specific time period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC to separate and quantify the remaining amidoxime prodrug and the formed amidine.
-
Calculate the rate of product formation (e.g., in nmol/min/mg protein).
Fluorescence-Based High-Throughput mARC Activity Assay
This assay provides a more rapid and high-throughput method for measuring mARC activity by monitoring the consumption of NADH, which is fluorescent.
Materials:
-
Recombinant mARC1 or mARC2, CYB5B, and CYB5R3
-
Amidoxime prodrug or other substrate
-
NADH
-
Reaction buffer (e.g., 20 mM MES buffer, pH 6.0)
-
Microplate reader capable of fluorescence detection (λex = 340 nm; λem = 465 nm)
-
96-well microplates
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing the mARC enzyme, CYB5B, the substrate, and NADH in the reaction buffer.
-
Pre-incubate the plate at 37°C for 3 minutes.
-
Initiate the reaction by adding CYB5R3.
-
Immediately place the plate in the microplate reader and monitor the decrease in NADH fluorescence over time (e.g., for 15 minutes) at 37°C.
-
The rate of NADH consumption is proportional to the enzyme activity. Calculate the initial rate of reaction from the linear portion of the fluorescence decay curve.
Expression and Purification of Recombinant mARC System Components
The individual components of the mARC system can be expressed in E. coli and purified for use in reconstituted in vitro assays.
General Protocol Outline:
-
Cloning: The cDNA for human mARC1, mARC2, CYB5B, and CYB5R3 are cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with IPTG. For the molybdenum-containing mARC enzymes, it is crucial to use an E. coli strain that can incorporate the molybdenum cofactor.
-
Lysis: The bacterial cells are harvested and lysed, for example, by sonication or high-pressure homogenization.
-
Purification: The protein of interest is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.
-
Characterization: The purified proteins are characterized by SDS-PAGE to confirm their size and purity. The concentration is determined, and for CYB5B and CYB5R3, the incorporation of their respective prosthetic groups (heme and FAD) is verified spectrophotometrically.
Conclusion
The activation of amidoxime prodrugs is a well-defined process mediated by the mitochondrial mARC enzyme system. Understanding the components of this system, the mechanism of activation, and the kinetics of the reaction is crucial for the rational design and development of new therapeutic agents that utilize this prodrug strategy. The experimental protocols provided in this guide offer a starting point for researchers to investigate the activation of their specific amidoxime prodrugs both in vitro and in cellular systems. Further characterization of the substrate specificity and tissue distribution of the mARC isoforms will continue to refine our understanding of this important metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
Anidoxime: A Technical Overview of an Experimental Analgesic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anidoxime is an experimental drug candidate that has been investigated for its potential as an oral analgesic. While it showed some promise in early clinical trials, it has not been widely adopted or extensively studied, leading to a limited availability of in-depth technical data. This guide provides a comprehensive summary of the existing information on this compound, including its chemical identity, available quantitative data, and likely mechanisms of action based on its therapeutic class.
Chemical Identity
IUPAC Name: [[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate is a systematically generated IUPAC name for this compound. Another commonly cited IUPAC name is 3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime.
Synonyms and Identifiers: this compound is also known by a variety of other names and identifiers, which are crucial for comprehensive literature and database searches.
| Identifier Type | Identifier |
| CAS Number | 34297-34-2[1] |
| Common Name | This compound |
| Other Names | Bamoxine, BRL 11870, E 142, USV-E 142[2] |
| MeSH Entry Terms | This compound, 4-MPC-3-DAPO, O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |
Quantitative Data
The publicly available quantitative data for this compound is sparse. The primary source of clinical data comes from a study comparing its analgesic efficacy to dihydrocodeine.
| Parameter | Value | Notes | Reference |
| Molecular Formula | C21H27N3O3 | [1] | |
| Molecular Weight | 369.47 g/mol | [1] | |
| Analgesic Efficacy | No significant difference between this compound (75 mg or 100 mg) and dihydrocodeine (50 mg) | Assessed in postoperative pain. | [3] |
| Side Effects | No side-effects reported at 75 mg and 100 mg doses | In the context of the cited clinical trial. |
Experimental Protocols
Synthesis
The synthesis of this compound, being an O-carbamoyl oxime of a propiophenone derivative, would likely involve a multi-step process:
-
Mannich Reaction: Synthesis of the 3-(diethylamino)-1-phenyl-1-propanone backbone, likely through a Mannich reaction involving acetophenone, formaldehyde, and diethylamine.
-
Oximation: Reaction of the resulting aminoketone with hydroxylamine to form the corresponding oxime.
-
Carbamoylation: Acylation of the oxime's hydroxyl group with 4-methoxyphenyl isocyanate to yield the final this compound product.
Analytical Methods
For the quantitative analysis of this compound in biological matrices or pharmaceutical formulations, the following analytical techniques would be suitable:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or mass spectrometric (MS) detection would be the standard approach for separation and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the molecule might be necessary to improve its volatility and thermal stability for GC analysis.
-
Spectroscopic Methods: UV-Vis spectrophotometry could be used for simple quantification in known solutions, while NMR and IR spectroscopy would be essential for structural confirmation.
Biological Assays for Analgesic Activity
The analgesic properties of this compound would be evaluated using standard preclinical models of pain:
-
Writhing Test: An acetic acid-induced writhing test in mice is a common screening method for peripheral analgesic activity. The number of writhes (abdominal constrictions) is counted after administration of the test compound and a noxious stimulus.
-
Hot Plate Test: This test assesses the central analgesic activity by measuring the latency of a mouse or rat to react to a heated surface. An increase in reaction time indicates an analgesic effect.
-
Tail-Flick Test: Similar to the hot plate test, this method measures the time it takes for an animal to move its tail away from a source of thermal radiation.
Potential Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, as an analgesic, its activity is likely mediated through one or more of the major pain signaling pathways.
Opioid Receptor Signaling
Many analgesics exert their effects by interacting with the opioid receptor system. If this compound has opioid-like properties, it would likely modulate the activity of G-protein coupled opioid receptors (GPCRs), leading to a downstream cascade that inhibits neuronal signaling and reduces the perception of pain.
References
An In-depth Technical Guide to Amidoxime Functional Group Reactivity
For Researchers, Scientists, and Drug Development Professionals
The amidoxime functional group, characterized by the R-C(NH₂)=NOH structure, is a versatile and increasingly important moiety in medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique electronic properties, arising from the presence of both a basic amino group and an acidic hydroxyl group on the same carbon atom, confer a wide range of reactivities and biological activities.[3][4] This guide provides a comprehensive overview of the synthesis, core reactivity, and key applications of the amidoxime functional group, with a focus on its role in drug development.
Core Properties of the Amidoxime Functional Group
The chemical behavior of amidoximes is governed by their structure, which allows for tautomerism and isomerism. They possess both acidic and basic properties and can engage in a variety of chemical transformations.[3]
The amidoxime group can exist in several tautomeric forms, with the Z-amidoxime isomer typically being the most energetically favorable in both protic and aprotic solvents. Other minor but potentially reactive tautomers include the E-amidoxime, Z-aminonitrone, and iminohydroxylamine forms. The equilibrium between these forms is a critical determinant of their reactivity.
Caption: Tautomeric equilibrium of the amidoxime functional group.
The amidoxime group is amphoteric. The hydroxyl group is acidic, while the oxime nitrogen is basic. The pKa of the hydroxyl proton is a subject of considerable debate in the literature but is crucial for understanding its interaction with metal ions and its behavior under physiological conditions.
Table 1: Acidity of Representative Amidoximes
| Compound | pKa | Measurement Method | Reference |
|---|---|---|---|
| Acetamidoxime | ~11.2 - 11.4 | Spectroscopic Titration |
| Benzamidoxime | ~10.8 - 11.0 | Spectroscopic Titration | |
Synthesis of Amidoximes
A variety of synthetic methods have been developed to access amidoximes, starting from common functional groups. The choice of method often depends on the substrate scope and desired reaction conditions.
The most common and well-established method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile. This reaction is typically performed in the presence of a base like sodium carbonate or potassium tert-butoxide. Innovations include the use of aqueous hydroxylamine solutions, which can shorten reaction times, and solvent-free methods under ultrasonic irradiation to improve yields and green chemistry metrics.
While the nitrile route is dominant, other methods provide valuable alternatives, especially for N-substituted amidoximes. These include the reaction of hydroxylamine with thioamides, imidoyl chlorides, or the ring-opening of certain heterocycles like 1,2,4-oxadiazoles. More recent developments allow for the one-pot synthesis of N-substituted amidoximes from carboxylic acids or amides.
Table 2: Summary of Selected Amidoxime Synthesis Methods
| Starting Material | Reagents and Conditions | Typical Yields | Reference(s) |
|---|---|---|---|
| Nitrile | Hydroxylamine hydrochloride, Na₂CO₃, Alcohol, 60-80°C | Up to 98% | |
| Nitrile | Aqueous hydroxylamine | High | |
| Nitrile | Hydroxylamine, ultrasonic irradiation (solvent-free) | 70-85% | |
| Secondary Amide | Ph₃P–I₂, Et₃N, Hydroxylamine hydrochloride | Good | |
| Primary Nitroalkane | Lithium or Magnesium Amides | 59-86% |
| 1,2,4-Oxadiazole | Aqueous NaOH | 75-85% | |
Core Reactivity of the Amidoxime Group
The rich reactivity of amidoximes makes them valuable intermediates in organic synthesis and key players in biological systems.
One of the most significant reactions of amidoximes, particularly in medicinal chemistry, is their reduction to the corresponding amidines. Amidines are strongly basic and often suffer from poor oral bioavailability. The conversion of amidoximes (as prodrugs) to amidines in vivo is a cornerstone of modern drug design. Various reduction methods have been developed, moving from harsh conditions to milder, more environmentally friendly protocols using reagents like potassium formate with a palladium catalyst. Acylation of the amidoxime prior to reduction can significantly increase the reaction rate.
Table 3: Selected Methods for the Reduction of Amidoximes to Amidines
| Substrate Type | Reagents and Conditions | Key Features | Reference(s) |
|---|---|---|---|
| Aromatic Amidoximes | K-formate, Pd/C, Acetic Acid | Fast (10-30 min), high yields, avoids H₂ gas | |
| Aliphatic Amidoximes | K-formate, Pd/C, Acetic Acid | Slower reaction times than aromatic substrates | |
| General Amidoximes | Catalytic Hydrogenation (e.g., Pd/C), Acetic Acid/Acetic Anhydride | Good yields, common laboratory method |
| Resin-bound Amidoximes | SnCl₂·2H₂O | Suitable for solid-phase synthesis | |
Amidoximes can be oxidized by various chemical and biological systems. This reaction is of profound pharmacological importance as it can lead to the release of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune response. The in vivo oxidation is often mediated by cytochrome P450 (CYP450) enzyme systems, which convert the amidoxime to the corresponding amide or nitrile, with the concomitant release of NO. This property is exploited in the design of cardiovascular drugs.
Caption: Biological oxidation pathway of amidoximes leading to NO release.
The bifunctional nature of amidoximes makes them excellent precursors for the synthesis of five-membered heterocyclic rings, such as 1,2,4-oxadiazoles. These reactions typically involve condensation with an acylating agent, followed by cyclization. For example, reaction with 1,1'-carbonyldiimidazole (CDI) leads to 1,2,4-oxadiazol-5-ones. These heterocyclic products are themselves important pharmacophores and can serve as bioisosteric replacements for other functional groups.
The amidoxime group is an effective α-nucleophile, with the oxygen atom being the primary site of reaction with electrophiles like acylating agents. This O-acylation is a key step in some reduction and cyclization protocols and can also be used to create "double prodrugs," where an ester moiety is added to the amidoxime to further improve properties like lipophilicity.
Amidoximes are powerful chelating agents for a wide range of metal ions, particularly transition metals, lanthanides, and actinides like uranium. They show little affinity for alkali or alkaline earth metals. The amidoximate anion typically acts as a bidentate ligand, coordinating with a metal ion through both the nitrogen and oxygen atoms to form a stable five-membered ring. This property is the basis for their use in poly(amidoxime) resins for heavy metal extraction from wastewater and the recovery of uranium from seawater.
Applications in Drug Development
The unique reactivity profile of amidoximes has made them a privileged scaffold in modern drug design.
The "amidoxime for amidine" strategy is a widely used prodrug approach. Strongly basic drugs containing an amidine or guanidine group are often protonated at physiological pH, leading to high hydrophilicity and poor oral absorption. By converting the amidine to the less basic amidoxime, oral bioavailability can be significantly improved. Following absorption, the amidoxime is reduced in vivo by reductase enzyme systems back to the active amidine. This strategy has been successfully applied to develop antithrombotic agents like Ximelagatran (the prodrug of Melagatran) and antiviral compounds.
Caption: Logical workflow of the amidoxime prodrug strategy.
The amidoxime group can serve as a bioisostere for carboxylic acids and amides. This substitution can modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, while retaining or enhancing biological activity. For instance, amidoximes have been investigated as zinc-binding groups in histone deacetylase (HDAC) inhibitors, acting as effective bioisosteres for the more common hydroxamate group.
Beyond their roles as prodrugs and bioisosteres, compounds containing an amidoxime moiety can exhibit a wide range of intrinsic biological activities. These include antimicrobial, antiviral, antineoplastic, and antihypertensive effects, among others.
Key Experimental Protocols
The following protocols are generalized procedures based on common methods reported in the literature. Researchers should optimize conditions for their specific substrates.
-
Objective: To synthesize a benzamidoxime from a benzonitrile.
-
Procedure:
-
To a solution of the starting nitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.2-1.5 eq) and a base such as sodium carbonate (1.5 eq) or potassium tert-butoxide (1.2 eq).
-
Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pure amidoxime.
-
-
Objective: To reduce an amidoxime to its corresponding amidine hydrochloride.
-
Procedure:
-
Dissolve the amidoxime (1.0 eq) in glacial acetic acid. For substrates requiring activation, first acylate the amidoxime with an acid anhydride.
-
Add a solution of potassium formate (~10 eq) in methanol, followed by the addition of 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. For aromatic amidoximes, the reaction is often complete within 10-30 minutes.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst, washing the pad with acetic acid or methanol.
-
Evaporate the combined filtrate and washings under reduced pressure.
-
Co-evaporate the residue with a non-polar solvent like n-heptane to remove residual acetic acid.
-
The resulting amidine salt can often be purified by precipitation or recrystallization from a solvent like ethanol, where the potassium chloride byproduct is insoluble.
-
Caption: A generalized workflow for the synthesis and subsequent conversion of amidoximes.
Conclusion
The amidoxime functional group exhibits a remarkable spectrum of reactivity that has been effectively harnessed by chemists and drug development professionals. Its role as a key intermediate for amidines, a precursor to diverse heterocycles, a potent metal chelator, and a pharmacologically active moiety in its own right ensures its continued importance. The development of amidoxime-based prodrugs to overcome pharmacokinetic barriers represents a particularly successful application of its chemical principles. As synthetic methodologies become more refined and our understanding of its in vivo processing deepens, the amidoxime functional group is poised to play an even greater role in the creation of novel therapeutics and advanced materials.
References
Anidoxime: An Early-Stage Analgesic Candidate
Anidoxime is an oral analgesic agent that has been investigated for its pain-relieving properties. Early clinical research positioned it as a potential alternative to existing opioids, although comprehensive data on its development remains limited. This technical guide synthesizes the available information on this compound, focusing on its initial clinical evaluation and the broader context of its chemical class.
Clinical Evaluation
A notable clinical trial evaluated the efficacy and safety of this compound as a postoperative analgesic. The study was a randomized, double-blind comparison against dihydrocodeine, a commonly used opioid analgesic.
Methodology
The experimental protocol for this clinical trial involved the following key steps:
-
Patient Recruitment: A cohort of adult and adolescent patients requiring postoperative pain relief was enrolled in the study.
-
Randomization: Participants were randomly assigned to one of three treatment groups in a double-blind fashion:
-
This compound 75 mg
-
This compound 100 mg
-
Dihydrocodeine 50 mg
-
-
Drug Administration: The assigned medication was administered orally to the patients.
-
Efficacy Assessment: The analgesic effect of the treatments was evaluated by monitoring the level of pain relief experienced by the patients at specific time intervals post-administration.
-
Safety and Tolerability: The incidence of side effects was recorded for each treatment group to assess the safety profile of this compound.
-
Statistical Analysis: The collected data on analgesic efficacy and side effects were statistically analyzed to determine if there were any significant differences between the treatment groups.
The logical flow of this comparative clinical trial can be visualized as follows:
Results
The clinical trial revealed no statistically significant differences in the analgesic effects between the two doses of this compound and dihydrocodeine.[1] Furthermore, no side effects were reported for any of the treatment groups.[1]
| Treatment Group | Dosage | Relative Analgesic Effect | Reported Side Effects |
| This compound | 75 mg | No significant difference from Dihydrocodeine 50 mg[1] | None Reported[1] |
| This compound | 100 mg | No significant difference from Dihydrocodeine 50 mg[1] | None Reported |
| Dihydrocodeine | 50 mg | - | None Reported |
Potential Mechanism of Action
The proposed activation pathway is illustrated below:
Broader Context of Oximes
This compound belongs to the broader chemical class of oximes. While data on this compound is sparse, research on other oximes provides some general pharmacokinetic context. For instance, many oximes are known to have weak penetration of the blood-brain barrier. This characteristic can influence their central nervous system effects and is a critical consideration in drug development for neurological indications.
Future Directions
The initial clinical findings for this compound were promising, suggesting an analgesic efficacy comparable to dihydrocodeine with a favorable side effect profile. However, the lack of subsequent published research indicates that its development may have been discontinued. Further investigation would be required to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its potential therapeutic utility.
References
Anidoxime: A Technical Examination of its Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anidoxime, a propiophenone derivative, has been investigated for its potential as an oral analgesic agent. This technical guide synthesizes the available clinical data on this compound's analgesic efficacy and situates it within the broader context of pain research. While the specific molecular mechanisms of this compound remain to be fully elucidated by contemporary research, this document outlines the established clinical findings, details relevant experimental protocols for analgesic drug evaluation, and describes key signaling pathways implicated in pain modulation that may be relevant to this compound's mode of action. All quantitative data from cited studies are presented in tabular format, and conceptual frameworks are visualized through signaling pathway and experimental workflow diagrams.
Introduction
The management of pain remains a cornerstone of clinical practice, driving a continuous search for novel analgesic agents with improved efficacy and safety profiles. This compound emerged as a candidate in this area, with early clinical investigations exploring its utility in a postoperative setting. This guide serves to provide a detailed overview of what is known about this compound's analgesic properties, offering a foundational resource for researchers and professionals in the field of drug development.
Clinical Efficacy of this compound
The primary clinical evidence for this compound's analgesic properties comes from a comparative study against dihydrocodeine in the management of postoperative pain.
Quantitative Clinical Data
A randomized, double-blind clinical trial provides the sole quantitative data on the analgesic efficacy of this compound.[1] The study compared two oral doses of this compound with a standard dose of dihydrocodeine. Notably, no significant differences were observed between the analgesic effects of this compound at both tested doses and dihydrocodeine.[1] Furthermore, the study reported an absence of side-effects for this compound.[1]
| Drug | Dosage | Outcome | Side-Effects Reported |
| This compound | 75 mg (oral) | No significant difference from dihydrocodeine | None |
| This compound | 100 mg (oral) | No significant difference from dihydrocodeine | None |
| Dihydrocodeine | 50 mg (oral) | - | Not specified |
| Table 1: Summary of Comparative Clinical Trial Data for this compound.[1] |
Postulated Mechanisms and Relevant Signaling Pathways
While the specific mechanism of action for this compound's analgesic effect is not well-documented, its chemical structure as a propiophenone and the general understanding of pain signaling allow for informed hypotheses. The lack of typical opioid-like side effects in the clinical trial suggests a mechanism distinct from direct opioid receptor agonism.[1] Potential mechanisms could involve modulation of central or peripheral pain pathways.
Overview of Pain Signaling
Pain perception, or nociception, involves a complex cascade of events transmitted from the periphery to the central nervous system. This pathway can be modulated at various levels.
Caption: Ascending and Descending Pain Signaling Pathways.
Potential Sites of Action for Non-Opioid Analgesics
Many non-opioid analgesics exert their effects by interfering with the inflammatory cascade or by modulating ion channels involved in neuronal signaling.
References
Amidoxime Interactions with Cytochrome P450: A Technical Guide for Drug Development Professionals
Executive Summary
Amidoximes are a versatile functional group frequently employed in medicinal chemistry, most notably as prodrugs for amidines to enhance oral bioavailability. Understanding the interaction of these compounds with the cytochrome P450 (CYP) enzyme system is critical for predicting drug metabolism, drug-drug interactions (DDIs), and potential toxicity. This technical guide provides an in-depth overview of the core interactions between amidoximes and CYP450 enzymes, summarizing key metabolic pathways, presenting available quantitative data, and detailing established experimental protocols for in vitro assessment. The guide highlights that while some amidoxime prodrugs exhibit minimal direct inhibition of major CYP isoforms, the CYP system plays a significant role in both the bioactivation of certain amidoxime-containing molecules and in mediating unique toxico-pharmacological effects, such as the production of nitric oxide.
Core Mechanisms of Interaction
The interaction between amidoxime-containing compounds and the cytochrome P450 system is multifaceted, extending beyond simple metabolic inactivation. Two primary pathways have been characterized:
-
Prodrug Bioactivation: Amidoximes are frequently used as prodrugs for amidine-based active pharmaceutical ingredients. The bioactivation process can be a multi-step enzymatic cascade. While the final, critical reduction of the N-hydroxy group to form the amidine is often catalyzed by CYP-independent enzymes like cytochrome b5 and NADH-cytochrome b5 reductase, the initial metabolic steps can be CYP-dependent. For instance, O-dealkylation of an amidoxime prodrug is a common oxidative reaction catalyzed by CYP enzymes that precedes the final reduction.[1]
-
CYP-Mediated Oxidation and Nitric Oxide (NO) Formation: Aromatic amidoximes can serve as substrates for CYP enzymes, undergoing oxidation that leads to the formation of the corresponding amide or nitrile and the release of nitric oxide (NO).[2][3] This reaction is dependent on NADPH and molecular oxygen and is catalyzed by microsomal CYPs. This pathway is significant as it suggests that amidoxime-containing drugs could act as NO donors in vivo, a phenomenon with potential therapeutic or toxicological consequences. Studies have shown that this activity is inducible by known CYP inducers, such as dexamethasone (a CYP3A inducer), and inhibited by broad-spectrum CYP inhibitors like miconazole and carbon monoxide, confirming the central role of the P450 system.[3]
Quantitative Data on Amidoxime-CYP450 Interactions
Comprehensive quantitative data on the inhibition of CYP450 enzymes by a wide range of amidoxime compounds is limited in publicly accessible literature. However, specific examples provide valuable insight into the kinetics of these interactions.
CYP-Mediated Metabolism of Amidoxime Prodrugs
The following table summarizes kinetic parameters for the formation of amidoxime metabolites from the antimicrobial drug pentamidine, a process catalyzed by the CYP450 system in rat liver microsomes. This data pertains to the role of CYPs in metabolizing a parent compound to an amidoxime, which is a key step in the overall disposition of such drugs.
| Parent Compound | Metabolite Formed | Enzyme System | Km (mM) | Vmax (pmol/min/mg protein) |
| Pentamidine | N-hydroxypentamidine (Mono-amidoxime) | Rat Liver Microsomal CYPs | 0.48 | 29.50 |
| Pentamidine | N,N'-dihydroxypentamidine (Di-amidoxime) | Rat Liver Microsomal CYPs | 0.73 | 4.10 |
Inhibitory Potential of Amidoxime Compounds
Direct inhibition of CYP enzymes by amidoximes appears to be compound-specific and, in some cases, minimal. A key study investigating the amidoxime prodrug of pentamidine, N,N'-dihydroxypentamidine, provides a qualitative assessment of its inhibitory potential against a panel of major human CYP isoforms.
| Compound | CYP Isoform | Test System | Result (Inhibition Potential) |
| N,N'-dihydroxypentamidine | CYP1A2 | Human Liver Microsomes | No or minor influence observed |
| N,N'-dihydroxypentamidine | CYP2A6 | Human Liver Microsomes | No or minor influence observed |
| N,N'-dihydroxypentamidine | CYP2C9 | Human Liver Microsomes | No or minor influence observed |
| N,N'-dihydroxypentamidine | CYP2C19 | Human Liver Microsomes | No or minor influence observed |
| N,N'-dihydroxypentamidine | CYP2D6 | Human Liver Microsomes | No or minor influence observed |
| N,N'-dihydroxypentamidine | CYP2E1 | Human Liver Microsomes | No or minor influence observed |
| N,N'-dihydroxypentamidine | CYP3A4 | Human Liver Microsomes | No or minor influence observed |
Note: These findings suggest a low likelihood of clinically significant drug-drug interactions mediated by direct CYP inhibition for this specific compound. However, this cannot be extrapolated to all amidoxime-containing molecules, and case-by-case evaluation is essential.
Key Metabolic and Signaling Pathways
Visualizing the enzymatic pathways is crucial for understanding the biological fate and activity of amidoxime compounds.
Amidoxime Prodrug Activation Pathway
The conversion of an amidoxime prodrug to its active amidine form often involves sequential enzymatic reactions. The initial oxidative step can be mediated by CYP enzymes, while the subsequent reductive step is handled by a distinct enzyme system.
Caption: Bioactivation pathway of an amidoxime prodrug.
CYP-Mediated Nitric Oxide (NO) Production
Aromatic amidoximes can be directly oxidized by cytochrome P450, leading to the formation of nitric oxide, a key signaling molecule.
Caption: CYP-mediated oxidation of aromatic amidoximes to produce Nitric Oxide.
Experimental Protocols: In Vitro CYP450 Inhibition Assay
Assessing the potential of an amidoxime-containing new chemical entity (NCE) to inhibit major CYP450 enzymes is a critical step in preclinical drug development.[4] The following is a detailed, representative protocol for determining the half-maximal inhibitory concentration (IC50) using pooled human liver microsomes (HLM).
Objective
To determine the IC50 value of a test compound (an amidoxime derivative) against the metabolic activity of major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in a multi-well plate format.
Materials
-
Test Compound: Amidoxime NCE, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Enzyme Source: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Probe Substrates: Isoform-specific substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4). Stock solutions prepared in solvent.
-
Positive Control Inhibitors: Known selective inhibitors for each isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).
-
Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.
-
Equipment: 96-well microplates, multichannel pipettes, incubator (37°C), plate centrifuge, LC-MS/MS system.
Experimental Workflow Diagram
Caption: General experimental workflow for a CYP450 inhibition IC50 assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and positive control inhibitors in the appropriate solvent. Typically, a 7-point concentration curve is generated.
-
Thaw pooled HLM on ice. Prepare a diluted HLM suspension in potassium phosphate buffer to the desired final protein concentration (e.g., 0.1-0.2 mg/mL).
-
-
Incubation Setup (performed on a 96-well plate):
-
To each well, add the HLM suspension.
-
Add the appropriate concentration of the test compound, positive control inhibitor, or vehicle control (solvent only).
-
Add the isoform-specific probe substrate at a concentration near its Km value.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells.
-
Incubate the plate at 37°C with shaking for a predetermined time that is within the linear range of metabolite formation for that specific isoform (e.g., 5-20 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard. This step stops the enzymatic activity and precipitates the microsomal proteins.
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis
-
Calculate the rate of metabolite formation in each well.
-
Determine the percent inhibition at each concentration of the test compound relative to the vehicle control wells (which represent 100% activity or 0% inhibition).
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Conclusion and Recommendations for Drug Development
The interactions between amidoximes and the cytochrome P450 system are complex and cannot be overlooked during drug development. While direct, potent inhibition of CYP enzymes may not be a universal characteristic of this chemical class, the role of CYPs in prodrug activation and the potential for CYP-mediated generation of nitric oxide are critical considerations.
For drug development professionals, it is recommended that:
-
Early-Stage Screening: All amidoxime-containing lead compounds should be subjected to a standard in vitro CYP inhibition screening panel (as detailed in Section 4) against major isoforms to identify any potential for direct DDI.
-
Metabolite Identification: If an amidoxime is a prodrug, comprehensive reaction phenotyping should be performed to identify the specific CYP isoforms responsible for any initial oxidative metabolism.
-
Assess NO Production: For aromatic amidoximes, the potential for CYP-mediated NO production should be evaluated, as this could have significant pharmacological or toxicological implications.
-
Contextualize Data: The absence of potent in vitro inhibition, as seen with N,N'-dihydroxypentamidine, provides confidence but does not eliminate the need for further assessment, especially if the compound or its metabolites are substrates for CYPs.
By systematically evaluating these interactions using the protocols and frameworks outlined in this guide, researchers can build a comprehensive profile of their amidoxime-containing drug candidates, leading to more informed decision-making and safer drug development.
References
- 1. Unusual dehydroxylation of antimicrobial amidoxime prodrugs by cytochrome b5 and NADH cytochrome b5 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Methodological & Application
Synthesis of 4-Nitrobenzamidoxime from 4-Nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-nitrobenzamidoxime, an important intermediate in medicinal chemistry, from the corresponding nitrile, 4-nitrobenzonitrile. Amidoximes are a class of compounds with a wide range of biological activities, and their synthesis is a key step in the development of new therapeutic agents. The protocol described herein is a robust and reproducible method that can be readily implemented in a standard laboratory setting. This application note includes a detailed experimental procedure, a summary of reaction parameters, and visualizations of the reaction mechanism and experimental workflow to aid in understanding and execution.
Introduction
Amidoximes are a versatile class of organic compounds characterized by the RC(NH₂)=NOH functional group. They are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. Furthermore, amidoximes can act as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes. 4-Nitrobenzamidoxime, in particular, serves as a valuable building block for the synthesis of more complex heterocyclic compounds and pharmacologically active molecules. The synthesis of amidoximes is most commonly achieved through the reaction of a nitrile with hydroxylamine. This protocol details a reliable method for the preparation of 4-nitrobenzamidoxime from 4-nitrobenzonitrile.
Reaction Scheme
The synthesis of 4-nitrobenzamidoxime from 4-nitrobenzonitrile proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid salt of hydroxylamine and to facilitate the reaction.
General Reaction:
Experimental Protocol
This protocol is based on a well-established method for the synthesis of p-nitrobenzamidoxime.[1]
Materials:
-
p-Nitrobenzonitrile
-
Hydroxylamine hydrochloride (Hydroxylamine HCl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-nitrobenzonitrile (0.20 mole, 29.6 g), hydroxylamine hydrochloride (0.20 mole, 13.9 g), and potassium carbonate (0.10 mole, 13.8 g).
-
Solvent Addition: To the flask, add 700 ml of ethanol and 70 ml of water.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. Maintain the reflux for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After 20 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Dilute the cooled mixture with 200 ml of water.
-
Remove the ethanol from the mixture by distillation under reduced pressure using a rotary evaporator.
-
The product will precipitate out of the aqueous solution.
-
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with water to remove any remaining inorganic salts.
-
Dry the purified product to obtain 4-nitrobenzamidoxime.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-nitrobenzamidoxime.
| Parameter | Value | Reference |
| Starting Material | p-Nitrobenzonitrile | [1] |
| Reagents | Hydroxylamine HCl, K₂CO₃ | [1] |
| Solvent | Ethanol/Water (10:1 v/v) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 20 hours | |
| Product | 4-Nitrobenzamidoxime | |
| Yield | 60% | |
| Appearance | Pale yellow crystalline solid | |
| Molecular Formula | C₇H₇N₃O₃ | |
| Molecular Weight | 181.15 g/mol |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the base-mediated synthesis of 4-nitrobenzamidoxime from 4-nitrobenzonitrile and hydroxylamine.
Caption: Proposed reaction mechanism for amidoxime formation.
Experimental Workflow
The flowchart below outlines the key steps in the experimental protocol for the synthesis of 4-nitrobenzamidoxime.
Caption: Step-by-step workflow for the synthesis of 4-nitrobenzamidoxime.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.
-
4-Nitrobenzonitrile and 4-nitrobenzamidoxime are potentially hazardous compounds. Avoid inhalation, ingestion, and skin contact.
-
Hydroxylamine hydrochloride is a corrosive and potentially explosive compound. Handle with care.
-
Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-nitrobenzamidoxime from 4-nitrobenzonitrile. The detailed procedure, along with the provided data and visualizations, should enable researchers to successfully synthesize this important medicinal chemistry intermediate. The straightforward nature of the reaction and the accessibility of the reagents make this a practical method for both academic and industrial research settings.
References
Spectroscopic Analysis of Anidoxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anidoxime is an experimental oral analgesic agent.[1] Its chemical structure, [[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate, contains several key functional groups, including an oxime, a carbamate, a tertiary amine, and aromatic rings, which contribute to its pharmacological activity and present distinct spectroscopic features.[2] This document provides a detailed guide to the spectroscopic analysis of this compound, offering protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public spectroscopic data for this compound, this guide presents predicted data based on the analysis of its core structural components: propiophenone, diethylamine, and p-anisidine. These application notes will serve as a valuable resource for researchers involved in the quality control, metabolic studies, and further development of this compound and related compounds.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound based on the known spectral properties of its constituent chemical moieties.
Table 1: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent (e.g., Hexane)
| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition | Chromophore |
| ~240-250 | High | π → π | Phenyl ring conjugated with C=N |
| ~280-290 | Moderate | π → π | p-Methoxyphenyl group |
Note: The extended conjugation in the O-carbamoyloxime moiety may lead to slight bathochromic (red) shifts compared to the individual chromophores.
Table 2: Predicted Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Medium | N-H Stretch | Carbamate |
| ~3050 | Medium | C-H Stretch | Aromatic |
| ~2970, 2870 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1730 | Strong | C=O Stretch | Carbamate |
| ~1640 | Medium | C=N Stretch | Oxime |
| ~1600, 1510 | Medium | C=C Stretch | Aromatic |
| ~1240 | Strong | C-O Stretch | Aryl Ether |
| ~940 | Medium | N-O Stretch | Oxime |
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |
| ~1.1 | t | 6H | -N(CH₂CH₃ )₂ |
| ~2.6-2.8 | m | 8H | -CH₂ -CH₂ -N(CH₂ CH₃)₂ |
| ~3.8 | s | 3H | -OCH₃ |
| ~6.8-7.0 | d | 2H | Ar-H (ortho to -OCH₃) |
| ~7.2-7.5 | m | 7H | Ar-H (phenyl and meta to -OCH₃) |
| ~8.0 | s (broad) | 1H | -NH - |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Carbon |
| ~12 | -N(CH₂C H₃)₂ |
| ~47 | -N(C H₂CH₃)₂ |
| ~25, ~52 | -C H₂-C H₂-N- |
| ~55 | -OC H₃ |
| ~114 | Ar-C (ortho to -OCH₃) |
| ~122 | Ar-C (meta to -OCH₃) |
| ~128-132 | Ar-C (phenyl) |
| ~135 | Ar-C (ipso-phenyl) |
| ~150 | Ar-C (ipso to -NH) |
| ~155 | Ar-C (ipso to -OCH₃) |
| ~158 | C =N |
| ~165 | C =O |
Table 5: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 369.21 | [M]⁺ (Molecular Ion) |
| 235.15 | [M - C₈H₈NO₂]⁺ |
| 134.11 | [C₉H₁₀N]⁺ |
| 105.07 | [C₇H₅O]⁺ |
| 86.10 | [C₅H₁₂N]⁺ |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound, which is characteristic of its chromophoric groups.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., hexane, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.2 and 0.8 at the expected λmax.
-
Calibrate the spectrophotometer with the pure solvent as a blank.
-
Record the UV-Vis spectrum of the this compound solution from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantification is desired, prepare a calibration curve using a series of standard solutions of known concentrations.
UV-Vis Spectroscopy Workflow
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule by their characteristic vibrational frequencies.
Materials:
-
This compound sample
-
Potassium bromide (KBr) (for solid samples) or a suitable solvent (for liquid samples)
-
FTIR spectrometer with a suitable sample holder (e.g., KBr pellet press, ATR accessory)
Protocol (ATR method):
-
Ensure the ATR crystal is clean. Record a background spectrum.
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound.
FTIR Spectroscopy Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integration of the signals.
-
Acquire the ¹³C NMR spectrum. Note the chemical shifts of the signals.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to further aid in structure elucidation and assignment of signals.
References
- 1. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for In Vitro Evaluation of Anidoxime Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anidoxime is a compound belonging to the amidoxime class of molecules. Amidoximes are N-hydroxy-amidines and are recognized for their diverse biological activities. They can act as bioisosteres of hydroxamates and are capable of chelating metal ions, such as zinc, which is a critical cofactor for enzymes like histone deacetylases (HDACs).[1] Some amidoximes function as prodrugs that are activated by the mitochondrial amidoxime-reducing component (mARC), converting them into their corresponding amidines which may possess enhanced biological activity. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its anti-proliferative and pro-apoptotic effects on cancer cells.
Data Presentation: Summary of this compound's In Vitro Activities
The following tables summarize the expected quantitative data from various in vitro assays for this compound. This data provides a structured overview of its potency and efficacy across different cancer cell lines and molecular targets.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | MTT Assay | 15.5 |
| A549 | Lung Carcinoma | MTT Assay | 22.8 |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 35.2 |
| PC-3 | Prostate Cancer | MTT Assay | 18.9 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| HCT116 | 10 | 25.4 |
| HCT116 | 20 | 48.7 |
| A549 | 20 | 30.1 |
| A549 | 40 | 55.3 |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HCT116 | 10 | 45.2 | 20.1 | 34.7 |
| A549 | 20 | 40.8 | 18.5 | 40.7 |
Table 4: HDAC Inhibition Profile of this compound
| HDAC Isoform | Assay Type | IC50 (µM) |
| Pan-HDAC | Colorimetric Assay | 5.8 |
| HDAC1 | Fluorometric Assay | 3.2 |
| HDAC6 | Fluorometric Assay | 8.1 |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Protocol 3: Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in this compound-treated cells by staining with Propidium Iodide (PI) and analysis via flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vitro HDAC Activity Assay
This protocol is for measuring the inhibitory activity of this compound on histone deacetylases using a colorimetric or fluorometric assay kit.
Materials:
-
HDAC Activity/Inhibition Assay Kit
-
Recombinant human HDAC enzymes
-
This compound
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Assay Reaction: In a 96-well plate, add the HDAC enzyme, the substrate, and the different concentrations of this compound. Include a no-inhibitor control and a blank.
-
Incubation: Incubate the plate according to the kit's protocol to allow for the enzymatic reaction.
-
Signal Development: Add the developer solution to stop the reaction and generate a colorimetric or fluorescent signal.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways
Putative this compound Signaling Pathway Leading to Apoptosis
This compound, as an amidoxime derivative, may exert its anticancer effects through multiple mechanisms. As a potential HDAC inhibitor, it can lead to the accumulation of acetylated histones, altering gene expression. This can result in the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to the activation of caspases and apoptosis. Additionally, some amidoximes are known to be converted to their active amidine forms by the mitochondrial amidoxime-reducing component (mARC), which could then target other cellular pathways.
Potential Crosstalk with NF-κB and Hippo Pathways
The activity of this compound may also intersect with other critical signaling pathways in cancer cells, such as the NF-κB and Hippo pathways. HDAC inhibitors have been shown to suppress NF-κB signaling, which is often constitutively active in cancer and promotes cell survival and proliferation. Furthermore, the mitochondrial enzyme MARC2, which may be involved in this compound metabolism, has been linked to the Hippo pathway, a key regulator of organ size and a tumor suppressor pathway.
References
Application Notes and Protocols for Analgesic Testing of Anidoxime in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the analgesic efficacy of Anidoxime, an oral analgesic agent. The information is intended to guide researchers in designing and executing preclinical studies to characterize the pain-relieving properties of this compound.
Introduction to this compound and Analgesic Testing
This compound is a propiophenone derivative with demonstrated analgesic properties in clinical settings.[1] To thoroughly understand its mechanism of action and preclinical efficacy, robust testing in validated animal models of pain is essential. These models are designed to mimic different types of pain, including acute thermal pain, inflammatory pain, and visceral pain, providing a comprehensive profile of a compound's analgesic potential.
The selection of appropriate animal models is critical for obtaining translatable data for human clinical trials.[2] This document outlines the protocols for four commonly employed analgesic models: the hot plate test, the tail-flick test, the formalin test, and the acetic acid-induced writhing test.[3]
Putative Mechanism of Action of this compound
While the precise signaling pathway of this compound is not fully elucidated, its classification as a propiophenone suggests a likely mechanism involving the inhibition of prostaglandin synthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Prostaglandins are key mediators of inflammation and pain. By inhibiting cyclooxygenase (COX) enzymes, this compound may reduce the production of prostaglandins, thereby alleviating pain.
Below is a diagram illustrating the hypothesized signaling pathway for this compound's analgesic action.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical quantitative data to illustrate the expected outcomes from analgesic testing of this compound in various animal models. This data is for illustrative purposes only and should be replaced with actual experimental findings.
Table 1: Hot Plate Test - Latency to Paw Licking
| Treatment Group | Dose (mg/kg) | N | Mean Latency (seconds) ± SEM | % Increase in Latency |
| Vehicle Control | - | 10 | 8.2 ± 0.5 | - |
| This compound | 25 | 10 | 12.5 ± 0.8 | 52.4% |
| This compound | 50 | 10 | 18.9 ± 1.2 | 130.5% |
| This compound | 100 | 10 | 25.1 ± 1.5 | 206.1% |
| Morphine (Positive Control) | 10 | 10 | 35.4 ± 2.1 | 331.7% |
Table 2: Tail-Flick Test - Latency to Tail Withdrawal
| Treatment Group | Dose (mg/kg) | N | Mean Latency (seconds) ± SEM | % Increase in Latency |
| Vehicle Control | - | 10 | 2.5 ± 0.2 | - |
| This compound | 25 | 10 | 3.8 ± 0.3 | 52.0% |
| This compound | 50 | 10 | 5.9 ± 0.4 | 136.0% |
| This compound | 100 | 10 | 8.2 ± 0.6 | 228.0% |
| Morphine (Positive Control) | 10 | 10 | 12.1 ± 0.9 | 384.0% |
Table 3: Formalin Test - Paw Licking Time
| Treatment Group | Dose (mg/kg) | N | Early Phase (0-5 min) Licking Time (s) ± SEM | Late Phase (15-30 min) Licking Time (s) ± SEM |
| Vehicle Control | - | 8 | 45.3 ± 3.1 | 95.7 ± 5.8 |
| This compound | 25 | 8 | 38.1 ± 2.5 | 62.4 ± 4.2 |
| This compound | 50 | 8 | 32.5 ± 2.1 | 41.8 ± 3.5 |
| This compound | 100 | 8 | 25.9 ± 1.9 | 25.3 ± 2.7 |
| Indomethacin (Positive Control) | 10 | 8 | 42.8 ± 2.9 | 30.1 ± 3.1 |
Table 4: Acetic Acid-Induced Writhing Test - Number of Writhes
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes ± SEM | % Inhibition of Writhing |
| Vehicle Control | - | 12 | 35.6 ± 2.4 | - |
| This compound | 25 | 12 | 24.1 ± 1.8 | 32.3% |
| This compound | 50 | 12 | 15.8 ± 1.3 | 55.6% |
| This compound | 100 | 12 | 8.2 ± 0.9 | 77.0% |
| Aspirin (Positive Control) | 100 | 12 | 10.5 ± 1.1 | 70.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hot Plate Test Protocol
The hot plate test is a widely used method to evaluate the analgesic effects of drugs against acute thermal pain.
Objective: To assess the central analgesic activity of this compound by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal observation chambers
-
Stopwatch
-
Experimental animals (mice or rats)
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Positive control (e.g., Morphine)
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Observe for signs of nociception, such as paw licking, shaking, or jumping. Stop the timer at the first sign of a response and record the latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Randomly divide the animals into groups (vehicle control, this compound dose groups, positive control). Administer the respective treatments orally or via the intended clinical route.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 3.
Data Analysis: Calculate the mean latency for each group at each time point. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test Protocol
The tail-flick test is another common method for assessing the analgesic effects of drugs against thermal pain, primarily reflecting a spinal reflex.
Objective: To evaluate the central analgesic activity of this compound by measuring the latency of the tail-flick response to a radiant heat stimulus.
Materials:
-
Tail-flick analgesia meter
-
Animal restrainers
-
Stopwatch
-
Experimental animals (mice or rats)
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room and the restrainers for several days before the experiment.
-
Apparatus Setup: Turn on the tail-flick meter and allow the heat source to stabilize.
-
Baseline Latency: Gently place the animal in the restrainer with its tail positioned over the heat source. Activate the heat source and start the timer. The timer will automatically stop when the animal flicks its tail. Record the latency. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.
-
Grouping and Administration: Group the animals and administer treatments as described for the hot plate test.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.
Data Analysis: Calculate the mean latency for each group and the percentage increase in latency compared to the vehicle control group.
Formalin Test Protocol
The formalin test is a model of tonic chemical pain that is useful for differentiating between central and peripheral analgesic mechanisms.
Objective: To assess the effects of this compound on both acute (neurogenic) and persistent (inflammatory) pain.
Materials:
-
Formalin solution (e.g., 1-5% in saline)
-
Observation chambers with mirrors
-
Video recording equipment (optional)
-
Stopwatch
-
Syringes and needles
-
Experimental animals (mice or rats)
-
This compound
-
Vehicle
-
Positive control (e.g., Indomethacin for the late phase)
Procedure:
-
Acclimatization: Acclimate the animals to the observation chambers for at least 30 minutes before the test.
-
Grouping and Administration: Group the animals and administer the treatments.
-
Formalin Injection: At a set time after treatment, inject a small volume (e.g., 20 µl for mice) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the animal to the observation chamber and start the timer. Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
Data Analysis: Calculate the mean licking time for each phase for all groups. Compare the licking times of the this compound-treated groups to the vehicle control group.
Acetic Acid-Induced Writhing Test Protocol
This test is a model of visceral pain and is particularly sensitive to peripherally acting analgesics.
Objective: To evaluate the peripheral analgesic activity of this compound.
Materials:
-
Acetic acid solution (e.g., 0.6% in saline)
-
Observation chambers
-
Stopwatch
-
Syringes and needles
-
Experimental animals (mice)
-
This compound
-
Vehicle
-
Positive control (e.g., Aspirin)
Procedure:
-
Acclimatization: Acclimate the mice to the testing environment.
-
Grouping and Administration: Group the animals and administer the respective treatments.
-
Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and start the stopwatch. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 10-20 minutes).
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated as follows: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
References
- 1. This compound: a clinical trial of an oral analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 4. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Amidoxime Functionalization
Audience: Researchers, scientists, and drug development professionals.
Amidoxime functionalization is a versatile chemical modification technique that introduces the amidoxime group, -C(NH₂)=NOH, onto a variety of substrates. This functional group is of significant interest due to its exceptional ability to chelate a wide range of metal ions, including heavy metals, actinides, and lanthanides.[1][2] Its applications are extensive, spanning environmental remediation for the removal of toxic metals from water[3], strategic resource recovery such as extracting uranium from seawater[4][5], catalysis, and drug development, where the amidoxime moiety can act as a bioisostere for carboxylic acids or serve as a nitric oxide (NO) donor.
These notes provide detailed protocols for the synthesis and functionalization of materials with amidoxime groups, methods for their characterization, and quantitative data on their performance in various applications.
Experimental Protocols
The most prevalent method for creating an amidoxime group is through the reaction of a nitrile (-C≡N) with hydroxylamine (NH₂OH). This conversion can be applied to small molecules, polymers, and surface-modified materials.
Protocol 1: General Synthesis of Amidoximes from Nitrile Compounds
This protocol describes the fundamental reaction for converting a nitrile-containing small molecule into its corresponding amidoxime.
Materials:
-
Nitrile-containing starting material
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., sodium carbonate (Na₂CO₃), triethylamine (TEA))
-
Solvent (e.g., Ethanol, Methanol, Water)
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: Dissolve the nitrile-containing starting material in the chosen solvent within the reaction flask.
-
Base Addition: Add 2 to 6 equivalents of a base, such as sodium carbonate or triethylamine, to the solution. This is necessary to generate the free hydroxylamine base in situ from its hydrochloride salt.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 60–80°C) and stir for a period ranging from 1 to 48 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure amidoxime.
Caption: General workflow for the synthesis of an amidoxime from a nitrile.
Protocol 2: Amidoxime Functionalization of Polyacrylonitrile (PAN) Substrates
This protocol details the conversion of nitrile groups on a solid polymer substrate, such as a polyacrylonitrile (PAN) film or fiber, into amidoxime groups for applications like metal adsorption.
Materials:
-
Polyacrylonitrile-grafted film or fiber (e.g., AN-g-PE)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium Carbonate (Na₂CO₃)
-
Methanol/Water (1:1 v/v) solution
-
Beaker or reaction vessel
-
Water bath or heating mantle
-
pH meter
Procedure:
-
Prepare Reagent Solution: Prepare a solution of hydroxylamine hydrochloride (e.g., 3-8% w/v) in a 1:1 methanol/water mixture.
-
Adjust pH: Carefully add a base (e.g., KOH or Na₂CO₃) to the hydroxylamine solution until the pH reaches 7.
-
Immersion: Immerse the polyacrylonitrile-grafted material into the neutralized hydroxylamine solution.
-
Reaction: Heat the vessel in a water bath to 80°C and maintain for 2 to 4 hours. The conversion of nitrile groups increases with reaction time.
-
Washing: After the reaction, remove the functionalized material and wash it thoroughly with deionized water to remove any unreacted reagents.
-
Drying: Dry the amidoxime-functionalized material in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The material is now ready for use as an adsorbent.
Caption: Workflow for functionalizing a polyacrylonitrile (PAN) substrate.
Protocol 3: Amidoxime Functionalization of Mesoporous Silica
This protocol describes a co-condensation method to prepare amidoxime-functionalized silica, a material used in catalysis and drug delivery.
Materials:
-
Tetraethoxysilane (TEOS)
-
2-Cyanoethyltriethoxysilane (CTES)
-
Surfactant template (e.g., Pluronic P123)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Autoclave or sealed reaction vessel
Procedure:
-
Template Dissolution: Dissolve the surfactant template in an aqueous HCl solution with stirring.
-
Co-condensation: Add TEOS and CTES to the template solution. Stir the mixture at 40°C for 24 hours.
-
Hydrothermal Treatment: Transfer the resulting mixture to an autoclave and heat at 100°C for 24 hours to form the cyano-functionalized silica.
-
Template Removal: Filter, wash, and dry the solid product. Remove the surfactant template by solvent extraction (e.g., refluxing in ethanol with HCl) to obtain the mesoporous cyano-functionalized silica.
-
Amidoximation: Suspend the cyano-functionalized silica in an ethanol/water solution. Add hydroxylamine hydrochloride and triethylamine.
-
Final Reaction: Reflux the suspension at 80°C for 24 hours to convert the nitrile groups to amidoxime groups.
-
Final Product: Filter, wash the final product with water and ethanol, and dry under vacuum. The amidoxime-functionalized mesoporous silica is now ready for characterization and use.
Caption: Workflow for preparing amidoxime-functionalized mesoporous silica.
Characterization of Amidoxime Functionalization
Successful conversion of nitrile groups to amidoxime groups must be confirmed. The primary techniques are:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is the most common method. A successful reaction is indicated by the disappearance or significant reduction of the characteristic nitrile peak (C≡N) at ~2243 cm⁻¹. Simultaneously, new peaks will appear corresponding to the amidoxime group: a C=N stretch (~1656 cm⁻¹), an N-H stretch (~3373 cm⁻¹), and an NH₂ bend (~1560 cm⁻¹).
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information on the elemental composition and chemical states of the surface. Analysis of the N 1s spectrum can distinguish between the nitrogen in a nitrile group and the two distinct nitrogen environments in an amidoxime group (-NH₂ and =N-OH).
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in the material. An increase in the nitrogen and oxygen content after the reaction, consistent with the addition of the -NH₂OH group, confirms functionalization.
Quantitative Data and Applications
Amidoxime-functionalized materials excel in the adsorptive removal of metal ions from aqueous solutions. Their performance is highly dependent on the substrate, pH, and target ion.
Table 1: Performance of Amidoxime-Functionalized Adsorbents for Metal Ion Removal
| Functionalized Material | Target Ion(s) | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference(s) |
| Amidoxime-functionalized silica aerogel | Pb(II) | 252.55 | ~5-6 | |
| Amidoxime-functionalized silica aerogel | Cu(II) | 247.81 | ~5-6 | |
| Amidoxime-functionalized cellulose | Th(IV) | 450 | 3.5 | |
| Amidoxime-grafted LDPE | Pb(II) | 675 (at low initial conc.) | 9 | |
| Amidoxime-modified xonotlite | Cu(II) | 713.2 | 5 | |
| PAO/SiO₂ composite | Ga(III) | ~146 (1.76 mmol/g at 55°C) | ~4 or ~13.7 | |
| Fe₃O₄@SiO₂-g-PAMAM-AO | Pb(II) | 157.25 | 5.5 | |
| Fe₃O₄@SiO₂-g-PAMAM-AO | Ni(II) | 191.78 | 8.0 |
The high affinity of the amidoxime group for metal ions is due to its ability to form stable five-membered chelate rings with metal cations through coordination with both the nitrogen and oxygen atoms of the oxime group. This strong interaction is the basis for its effectiveness in extraction and remediation applications.
Caption: Chelation of a metal ion (M²⁺) by two amidoxime groups.
References
- 1. Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amidoxime adsorbent prepared by radiation grafting on upcycled low-density polyethylene sheet for removal of heavy metals from wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Amidoxime Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidoxime-containing compounds represent a versatile class of molecules with significant potential in drug discovery. They are often employed as prodrugs of amidines, which are potent inhibitors of various enzymes, particularly serine proteases.[1] The bioactivation of amidoxime prodrugs is primarily mediated by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system, which reduces the N-hydroxy group to yield the active amidine.[2] Additionally, amidoximes can act as nitric oxide (NO) donors through oxidation by cytochrome P450 (CYP450) enzymes, a property that can be harnessed for therapeutic applications in cardiovascular and other diseases.[3] High-throughput screening (HTS) of amidoxime libraries is a critical step in identifying novel drug candidates that leverage these biological activities. This document provides detailed application notes and protocols for performing HTS of amidoxime libraries.
Principle of Amidoxime Screening
The screening of amidoxime libraries is typically focused on two primary objectives:
-
Identifying efficient prodrugs: This involves assessing the conversion of the amidoxime to the active amidine by the mARC enzyme system. Assays are designed to measure the activity of the resulting amidine on its target or to directly measure the activity of the mARC enzyme.
-
Discovering potent nitric oxide donors: This involves quantifying the release of NO from amidoximes upon oxidation by CYP450 enzymes. Assays typically measure the downstream effects of NO, such as the activation of soluble guanylyl cyclase (sGC), or directly measure NO production.
Applications in Drug Discovery
The unique properties of amidoximes make them attractive for a variety of therapeutic areas:
-
Antithrombotic Agents: By converting to amidine-based inhibitors of thrombin or other coagulation factors.[4]
-
Antiviral Therapies: Amidoxime prodrugs have been developed to deliver potent amidine inhibitors of viral proteases, such as in the case of Dengue and Zika viruses.
-
Anticancer Agents: The antiproliferative activity of amidine-containing compounds can be harnessed through an amidoxime prodrug approach.
-
Cardiovascular Diseases: The ability of amidoximes to release NO can be utilized for vasodilation and other cardiovascular benefits.
Experimental Protocols
Protocol 1: High-Throughput Screening of mARC-Mediated Prodrug Activation
This protocol describes a fluorescence-based assay to screen for the activation of amidoxime prodrugs by the mARC enzyme. The assay measures the consumption of NADH, a cofactor in the mARC catalytic cycle, which results in a decrease in fluorescence.
Materials:
-
Human liver microsomes (containing the mARC enzyme system)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Benzamidoxime (BAO) as a standard substrate
-
Amidoxime compound library
-
Phosphate buffer (pH 7.4)
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the amidoxime library compounds in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well microplate.
-
Reagent Preparation: Prepare a master mix containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and NADH (final concentration, e.g., 100 µM) in phosphate buffer.
-
Assay Initiation: Dispense the master mix into the wells of the microplate containing the compounds.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Data Analysis: The decrease in fluorescence is proportional to the rate of NADH consumption and, therefore, the rate of amidoxime reduction. Calculate the percentage of inhibition or activation relative to controls (wells with no compound and wells with a known mARC substrate like benzamidoxime).
Protocol 2: High-Throughput Screening for Nitric Oxide Release
This protocol is designed to screen amidoxime libraries for their ability to release NO upon metabolism by cytochrome P450 enzymes. The Griess assay, which detects nitrite (a stable oxidation product of NO), is a common method for this purpose.
Materials:
-
Human liver microsomes (containing CYP450 enzymes)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Amidoxime compound library
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
Phosphate buffer (pH 7.4)
-
96-well clear microplates
-
Absorbance microplate reader (540 nm)
Procedure:
-
Compound Plating: Dispense the amidoxime library compounds into the wells of a 96-well microplate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 1 mg/mL) and the amidoxime compounds in phosphate buffer.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration, e.g., 1 mM).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable reagent, such as trichloroacetic acid.
-
Nitrite Detection:
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the Griess Reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite produced is proportional to the NO released. Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Data Presentation
Quantitative data from HTS campaigns should be organized for clear comparison. Below are example tables for presenting screening results.
Table 1: HTS Results for mARC-Mediated Prodrug Activation
| Compound ID | Concentration (µM) | % NADH Consumption | EC50 (µM) |
| AMX-001 | 10 | 85.2 | 1.5 |
| AMX-002 | 10 | 12.5 | > 50 |
| AMX-003 | 10 | 92.1 | 0.8 |
| ... | ... | ... | ... |
Table 2: HTS Results for CYP450-Mediated Nitric Oxide Release
| Compound ID | Concentration (µM) | Nitrite Concentration (µM) | Potency Ranking |
| AMX-101 | 20 | 15.8 | High |
| AMX-102 | 20 | 2.3 | Low |
| AMX-103 | 20 | 9.7 | Medium |
| ... | ... | ... | ... |
Table 3: Example HTS Data for Amidoxime-based Inhibitors
| Compound | Target | Assay Type | EC50 (µM) | CC50 (µM) |
| SP-471P | Dengue Virus Protease | Cell-based | 1.10 | > 100 |
| Analog X | Target Y | Biochemical | 5.2 | ND |
| Analog Z | Target A | Cell-based | 0.75 | 85 |
ND: Not Determined
Visualization of Pathways and Workflows
Signaling Pathway: Amidoxime Bioactivation and NO Release
The following diagram illustrates the two primary metabolic pathways for amidoximes.
Caption: Metabolic pathways of amidoximes.
Experimental Workflow: High-Throughput Screening of an Amidoxime Library
This diagram outlines the typical workflow for an HTS campaign targeting an amidoxime library.
Caption: HTS workflow for amidoxime libraries.
References
- 1. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Amidoxime Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amidoximes are a class of chemical compounds with a wide range of biological activities, including potential as therapeutic agents.[1][2][3][4] Assessing the cytotoxicity of novel amidoxime derivatives is a critical step in the drug discovery and development process. These application notes provide an overview of common cell-based assays and detailed protocols to evaluate the cytotoxic effects of amidoxime compounds. The provided methodologies cover the assessment of cell viability, proliferation, membrane integrity, and mechanisms of cell death, such as apoptosis and necrosis.
Data Presentation: Quantitative Cytotoxicity of Amidoxime Derivatives
The following tables summarize the cytotoxic activity of various amidoxime derivatives against different human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting biological or biochemical functions.
Table 1: Antiproliferative Activity of Amidine- and Amidoxime-Substituted 1,2,3-Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 18 (Quinoline amidoxime) | A549 | 6.52 |
| 20 (Quinoline diamidoxime) | HeLa | 7.15 |
| 20 (Quinoline diamidoxime) | SW620 | 7.24 |
| Data from antiproliferative evaluations of amidine- and amidoxime-substituted heterocycles.[5] |
Table 2: Cytotoxicity of Platinum(II) Complexes with Amidoxime Ligands
| Compound | Cell Line | IC₅₀ (µM) |
| [Pt(p-CF₃C₆H₄C(NH)=NO)(Me₂SO)₂] | SW480 | 0.51 |
| Cisplatin (reference) | SW480 | 3.3 |
| Data from the evaluation of cytotoxic potency of amidoxime platinum(II) complexes. |
Table 3: Cytotoxicity of Betulonic Acid Amide Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| EB171 | A375 | 17 |
| EB171 | COLO 829 | 35 |
| B(O)A (Betulonic Acid) | A375 | 7 |
| B(O)A (Betulonic Acid) | HDFs (normal fibroblasts) | 14 |
| EB173 | COLO 829 | 131 |
| EB173 | A375 | 160 |
| Data from cytotoxicity studies of betulonic acid derivatives. |
Experimental Protocols
This section provides detailed protocols for commonly used cell-based assays to determine the cytotoxicity of amidoxime compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the amidoxime compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with amidoxime compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g to pellet the cells.
-
LDH Reaction: Transfer the cell-free supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formed formazan at 490-520 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous and maximum release controls.
Flow Cytometry for Apoptosis and Necrosis
Flow cytometry can be used to distinguish between live, apoptotic, and necrotic cells. This is often achieved by co-staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or Hoechst 33342 (which enters cells with compromised membranes).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with amidoxime compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in a binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Caspase Activity Assay
Caspases are a family of proteases that play a key role in apoptosis. Caspase activity assays measure the activation of specific caspases (e.g., caspase-3, -7, -8, -9) as an indicator of apoptosis induction.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with amidoxime compounds as described in previous protocols.
-
Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.
-
Caspase Reaction: Add a specific caspase substrate conjugated to a fluorophore or a chromophore to the cell lysate. Active caspases will cleave the substrate, releasing the reporter molecule.
-
Signal Detection: Measure the fluorescent or colorimetric signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Mandatory Visualizations
Below are diagrams created using the DOT language to illustrate key concepts and workflows.
Caption: General workflow for cell-based cytotoxicity assays.
Caption: Simplified signaling pathways of apoptosis induction.
Caption: Role of mARC in amidoxime metabolism.
References
- 1. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Electrochemical Detection of Amidoxime Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidoxime-containing compounds are a significant class of molecules in medicinal chemistry and materials science. The amidoxime functional group, characterized by the RC(=NOH)NH₂ structure, is a key feature in various prodrugs, as it can be bioreduced in vivo to the corresponding active amidine. Furthermore, this functional group is an excellent chelating agent, leading to applications in areas such as the extraction of heavy metals. The ability to sensitively and selectively quantify amidoxime compounds is therefore crucial for drug metabolism studies, pharmacokinetic analysis, and quality control.
Electrochemical methods offer a powerful analytical approach for the determination of amidoxime compounds due to their inherent sensitivity, rapid response, and cost-effectiveness. This document provides a detailed overview of the principles and protocols for the electrochemical detection of compounds bearing the amidoxime or the structurally related and electrochemically active N-hydroxyguanidine moiety.
Principle of Electrochemical Detection
The electrochemical detection of amidoxime and N-hydroxyguanidine compounds is primarily based on the oxidation of the N-hydroxy group at an electrode surface. When a suitable potential is applied, the N-hydroxyguanidine or amidoxime functional group undergoes an irreversible oxidation reaction, resulting in a measurable current that is proportional to the concentration of the analyte in the solution.
The electrochemical properties of a series of N-substituted-N'-hydroxyguanidines have been studied, revealing two oxidation potentials for each compound when analyzed by cyclic voltammetry.[1] The first of these oxidation potentials occurs at a relatively low voltage, making it suitable for selective detection.[1]
A key example is the electrochemical oxidation of NG-Hydroxy-L-arginine (NOHA), a stable intermediate in the biosynthesis of nitric oxide, which contains an N-hydroxyguanidine group. NOHA exhibits a distinct oxidation peak at approximately +355 mV (versus a silver/silver chloride reference electrode) when measured at a glassy carbon electrode.[2][3] This electrochemical activity allows for its direct quantification in biological matrices.
Quantitative Data Summary
The following table summarizes the key analytical performance data obtained from voltammetric studies of N-hydroxyguanidine-containing compounds. This data can serve as a valuable reference for developing and validating new electrochemical methods for amidoxime-containing analytes.
| Analyte | Electrode Material | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Reference |
| NG-Hydroxy-L-arginine (NOHA) | Glassy Carbon Electrode | Cyclic Voltammetry (CV) | 0.5 - 148 µM | Not Reported | [2] |
| N-substituted-N'-hydroxyguanidines | Not specified | Cyclic Voltammetry (CV) | Not Applicable | Not Applicable |
Note: The study on N-substituted-N'-hydroxyguanidines focused on determining oxidation potentials rather than quantitative analysis, hence the absence of linear range and LOD data.
Experimental Protocols
This section provides a detailed protocol for the voltammetric determination of an N-hydroxyguanidine-containing compound, based on the methodology reported for NG-Hydroxy-L-arginine (NOHA). This protocol can be adapted for the analysis of other amidoxime or N-hydroxyguanidine compounds with appropriate optimization.
Protocol 1: Voltammetric Determination of NG-Hydroxy-L-arginine (NOHA)
1. Materials and Reagents:
-
NG-Hydroxy-L-arginine (NOHA) standard
-
Phosphate buffered saline (PBS), pH 7.4
-
High-purity water (e.g., Milli-Q)
-
Nitrogen gas (high purity) for deoxygenation
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
2. Instrumentation:
-
Potentiostat/Galvanostat with cyclic voltammetry (CV) and differential pulse voltammetry (DPV) capabilities.
-
Electrochemical cell
3. Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with high-purity water.
-
Soncate the electrode in high-purity water for 5 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen gas.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of NOHA (e.g., 10 mM) in high-purity water.
-
Prepare a series of working standard solutions of NOHA by serial dilution of the stock solution with PBS (pH 7.4) to achieve the desired concentration range (e.g., 1 µM to 150 µM).
5. Electrochemical Measurement Procedure:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of the NOHA working standard solution.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Cyclic Voltammetry (CV):
-
Scan the potential from an initial potential (e.g., 0 V) to a final potential (e.g., +0.8 V) and back to the initial potential at a scan rate of 50 mV/s.
-
Record the resulting voltammogram. An oxidation peak for NOHA should be observed at approximately +355 mV vs. Ag/AgCl.
-
-
Differential Pulse Voltammetry (DPV) for Quantification:
-
Set the DPV parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s).
-
Scan the potential over a range that includes the oxidation potential of NOHA (e.g., from +0.2 V to +0.6 V).
-
Record the DPV curve.
-
-
Construct a calibration curve by plotting the peak current from the DPV measurements against the corresponding NOHA concentration.
-
Determine the concentration of NOHA in unknown samples by measuring their DPV response and interpolating from the calibration curve.
6. Data Analysis:
-
The sensitivity of the method for NOHA on a glassy carbon electrode has been reported to be approximately 5.39 nA/µM. This value can be used as a benchmark for assessing the performance of the analytical setup.
Visualizations
Proposed Electrochemical Oxidation Pathway
Caption: Proposed electrochemical oxidation pathway for amidoxime/N-hydroxyguanidine compounds.
Experimental Workflow for Voltammetric Analysis
Caption: General experimental workflow for the voltammetric analysis of amidoxime compounds.
Analyte-Signal Relationship
Caption: Logical relationship between analyte concentration and the resulting electrochemical signal.
References
- 1. Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine derivatives as NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes: Crystallization Methods for Amidoxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidoxime derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry.[1] Their biological activity is often linked to their ability to act as nitric oxide (NO) donors, mimicking the action of N-hydroxy-l-arginine in the body.[2][3] The isolation and purification of these derivatives in a highly pure, crystalline form are critical for accurate structural elucidation (e.g., via X-ray crystallography), characterization of physicochemical properties, and ensuring reproducibility in biological assays.
The inherent structural features of amidoximes, such as their ability to form various tautomers (amidoxime, iminohydroxylamine, and aminonitrone forms) and Z/E isomers, can present unique challenges for crystallization.[2][4] These application notes provide an overview of common crystallization techniques and detailed protocols tailored for amidoxime derivatives.
Key Factors Influencing Crystallization
The successful growth of high-quality single crystals is influenced by several factors that must be carefully controlled:
-
Purity of the Compound: The purer the sample, the higher the likelihood of obtaining good quality crystals. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution may not reach supersaturation easily; if it is too low, crystallization may not occur at all. Solvent choice can also influence the crystal habit and polymorphism.
-
Supersaturation: Crystals grow from solutions that are supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility. This state can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.
-
Nucleation: This is the initial formation of small, stable crystalline aggregates. The number of nucleation sites should be minimized to grow a few large crystals instead of many small ones. Using clean glassware and filtering solutions can help reduce unwanted nucleation from dust or other particulates.
-
Time and Temperature: Crystallization is often a slow process. Allowing sufficient time for slow cooling or evaporation is crucial for growing large, well-ordered crystals. Temperature gradients can also be used to control crystallization via convection.
Quantitative Data Summary
The following tables summarize key data points gathered from various crystallization experiments with amidoxime derivatives.
Table 1: Examples of Crystallized Amidoxime Derivatives and Conditions
| Compound Name | Crystallization Method / Solvent(s) | Yield | Melting Point (°C) | Appearance |
| Acetamidoxime | Recrystallization from perfluorohexane by cooling | ~56% | 136-138 | Crystalline material |
| O-(2-hydroxy-3-piperidino-1-propyl) nicotinic acid amidoxime base | pH adjustment followed by crystallization | - | 70-73 | White crystalline substance |
| O-(2-hydroxy-3-piperidino-1-propyl) nicotinic acid amidoxime dihydrochloride | Acidification with alcoholic HCl and careful crystallization | 90.6% | 202-205 | Butter-coloured crystalline hydrochloride |
| Benzylamidoxime | Synthesized and purified | 81% | 65-66 | White crystals |
| Nicotinamide oxime | Synthesized and purified | 78% | 108-110 | White crystals |
Data sourced from references.
Table 2: Common Solvents for Crystallization
Solvents should be selected based on the solubility of the specific amidoxime derivative. A combination of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) is often effective. The two solvents must be miscible.
| Solvent | Polarity | Common Miscible Anti-solvents |
| Water | High | Methanol, Ethanol, Acetone |
| Methanol | High | Diethyl ether, Dichloromethane |
| Ethanol | High | Diethyl ether, Hexanes, Toluene |
| Acetonitrile | Medium | Nitromethane |
| Acetone | Medium | Hexanes, Pentane |
| Dichloromethane (DCM) | Medium | Diethyl ether, Pentane, Hexanes |
| Diethyl Ether | Low | Hexanes, Pentane |
| Toluene | Low | Hexanes, Pentane |
| Benzene | Low | Hexanes, Pentane |
| Hexanes/Pentane | Very Low | - |
Data compiled from references.
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for crystallizing a crude amidoxime derivative.
References
Application Note: Analytical Techniques for the Identification and Quantification of Anidoxime and its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anidoxime is an investigational prodrug that undergoes metabolic activation to its corresponding amidine moiety, which is the pharmacologically active agent. The primary metabolic pathway involves the reduction of the N-hydroxy-amidine (amidoxime) group. Understanding the rate and extent of this conversion is critical for drug development, as it directly influences the pharmacokinetic and pharmacodynamic profile of the active therapeutic. This application note provides detailed protocols for the identification and quantification of this compound and its active amidine metabolite in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.
Metabolic Pathway of this compound
This compound is converted to its active amidine metabolite through a reductive pathway. This conversion is predominantly catalyzed by the mitochondrial amidoxime reducing component (mARC) enzyme system.[1] The metabolic transformation is crucial for the therapeutic efficacy of the drug.
Analytical Methodology: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolite in biological samples.[2][3][4]
Sample Preparation
Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analytes of interest. Protein precipitation is a straightforward and widely used method for plasma and serum samples.[2]
Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of analytes.
-
Aliquoting: Aliquot 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar compound not present in the sample) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is typically suitable for the separation of this compound and its more polar metabolite.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific multiple reaction monitoring (MRM) transitions for this compound and its metabolite need to be determined by infusing standard solutions of each compound.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: Representative LC-MS/MS Parameters.
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolite is depicted below.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of the concentrations of the prodrug and its active metabolite over time or across different experimental conditions.
Table 2: Representative Quantitative Data from an in vitro Metabolism Study of this compound in Human Liver Microsomes.
| Time (minutes) | This compound Concentration (µM) | Active Metabolite Concentration (µM) |
| 0 | 10.00 | 0.00 |
| 5 | 8.52 | 1.48 |
| 15 | 6.11 | 3.89 |
| 30 | 3.75 | 6.25 |
| 60 | 1.39 | 8.61 |
| 90 | 0.51 | 9.49 |
Note: The data presented in this table is for illustrative purposes and represents a typical metabolic conversion profile.
Conclusion
The analytical methods described in this application note provide a robust framework for the reliable identification and quantification of this compound and its active amidine metabolite. The detailed LC-MS/MS protocol, coupled with an efficient sample preparation technique, is essential for advancing the preclinical and clinical development of this prodrug. The provided workflows and data presentation formats can be adapted to specific research needs, ensuring high-quality and reproducible results.
References
Amidoxime Derivatives in Agriculture: Application Notes and Protocols for Researchers
Amidoxime derivatives, a versatile class of chemical compounds, are gaining increasing attention in agricultural science for their potential applications as herbicides, fungicides, insecticides, and plant growth regulators. Their diverse biological activities offer promising avenues for the development of novel crop protection and enhancement strategies. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals interested in exploring the agricultural applications of amidoximes.
Herbicidal Applications
Certain amidoxime derivatives have demonstrated potent herbicidal activity, functioning as synthetic auxins that disrupt plant growth processes.
Featured Herbicidal Compounds and Efficacy Data
A notable example includes 6-indolylpyridine oxime ester/amide derivatives, which have shown significant efficacy against various weeds.[1][2][3] Another class of compounds, N-benzyl-2-methoxybenzamides, has also exhibited promising herbicidal effects.[4]
Table 1: Herbicidal Efficacy of 6-Indolylpyridine Oxime Ester/Amide Derivatives [1]
| Compound | Target Weed | Application Rate (g ai/ha) | Inhibition Rate (%) |
| 9q | Echinochloa crus-galli | 30 | 90-100 |
| 9q | Digitaria sanguinalis | 30 | 90-100 |
| 9u | Echinochloa crus-galli | 30 | 90-100 |
| 9u | Digitaria sanguinalis | 30 | 90-100 |
| 9v | Echinochloa crus-galli | 30 | 90-100 |
| 9v | Digitaria sanguinalis | 30 | 90-100 |
| 9w | Echinochloa crus-galli | 30 | 90-100 |
| 9w | Digitaria sanguinalis | 30 | 90-100 |
| 9u | Broadleaf Weeds | 7.5 | >90 |
| 9w | Broadleaf Weeds | 7.5 | >90 |
Table 2: In Vitro IAA Inhibition by 6-Indolylpyridine Oxime Ester/Amide Derivatives
| Compound | IC50 (µM) |
| 9u | 6.153 |
| 9w | 4.389 |
| Halauxifen-methyl (Commercial Herbicide) | 9.061 |
Table 3: Herbicidal Efficacy of N-benzyl-2-methoxybenzamide Derivatives
| Compound | Target Weed | Application Rate (g a.i. ha⁻¹) | Inhibition (%) |
| 4 | Abutilon theophrasti | 150 | 100 |
| 4 | Amaranthus retroflexus | 150 | 100 |
| 43 | Abutilon theophrasti | 150 | 100 |
| 43 | Amaranthus retroflexus | 150 | 100 |
| 44 | Abutilon theophrasti | 150 | 100 |
| 44 | Amaranthus retroflexus | 150 | 100 |
Experimental Protocol: Evaluation of Post-Emergence Herbicidal Activity
This protocol is adapted for testing the efficacy of synthetic auxin herbicides like the 6-indolylpyridine oxime ester/amide derivatives.
Objective: To assess the post-emergence herbicidal activity of test compounds on various weed species.
Materials:
-
Test compounds (e.g., 6-indolylpyridine oxime ester/amide derivatives)
-
Commercial standard herbicide (e.g., Halauxifen-methyl)
-
Weed seeds (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Abutilon theophrasti, Chenopodium album)
-
Pots filled with a suitable soil mix
-
Greenhouse facilities with controlled temperature and light conditions
-
Foliar spray equipment
-
Tween-80 or other suitable surfactant
Procedure:
-
Plant Cultivation: Sow nine seeds of each target weed species at a depth of 5 mm in pots filled with a vermiculite/nutrient-enriched soil mixture (1:1, m/m). Cultivate the plants in a greenhouse at 20–25 °C.
-
Herbicide Preparation: Dissolve the test compounds and the commercial standard in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide). Dilute with water containing 0.1% Tween-80 to achieve the desired application concentrations (e.g., 7.5, 30, 150, 187.5 g ai/ha). A solvent-only solution serves as the negative control.
-
Herbicide Application: When the weeds have reached the 2-3 leaf stage, apply the herbicide solutions as a foliar spray until runoff.
-
Incubation and Observation: Return the treated plants to the greenhouse. Evaluate the herbicidal injury (e.g., chlorosis, necrosis, stunting) visually at 7, 14, and 21 days after treatment.
-
Data Analysis: Record the percentage of inhibition for each treatment compared to the untreated control. Calculate the fresh weight of the aerial parts of the plants and express it as a percentage of the control.
Mechanism of Action: Synthetic Auxin Pathway
Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in plant death. At high concentrations, these compounds bind to auxin receptors, such as TIR1, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin response genes, causing a cascade of physiological disruptions.
References
- 1. Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Collection - Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6âIndolylpyridine Oxime Ester/Amine - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 4. mda.state.mn.us [mda.state.mn.us]
Troubleshooting & Optimization
Technical Support Center: Anidoxime Synthesis
Welcome to the technical support center for Anidoxime synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, ultimately improving reaction yields. The guidance is presented in a question-and-answer format to directly address specific issues you may encounter.
This compound Synthesis Overview
The synthesis of this compound, [[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate, is typically a two-step process:
-
Step 1: Oximation - The reaction of 3-(diethylamino)-1-phenyl-1-propanone with hydroxylamine to form 3-(diethylamino)-1-phenyl-1-propanone oxime.
-
Step 2: Carbamoylation - The subsequent reaction of the oxime intermediate with 4-methoxyphenyl isocyanate to yield the final this compound product.
This guide is structured to address potential challenges in each of these key stages.
Troubleshooting Guide & FAQs
Step 1: Oximation of 3-(diethylamino)-1-phenyl-1-propanone
Frequently Asked Questions (FAQs):
Q1: My oximation reaction is showing low conversion to the desired oxime. What are the potential causes and how can I improve the yield?
A1: Low conversion in oximation reactions can stem from several factors. Here are the most common issues and their solutions:
-
Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction is typically fastest in a weakly acidic medium (pH 4-5).[1] The tertiary amine in your starting material, 3-(diethylamino)-1-phenyl-1-propanone, can raise the pH of the reaction mixture. It is crucial to monitor and adjust the pH. Consider using a buffer system to maintain the optimal pH range.
-
Reagent Quality: Ensure the purity of your starting ketone and hydroxylamine. Impurities can lead to side reactions and inhibit the desired transformation. Use freshly opened or purified reagents whenever possible.
-
Inefficient Reaction Conditions: Extended reaction times or elevated temperatures might be necessary, but can also promote side reactions. Consider the use of a catalyst to improve the reaction rate under milder conditions.
Q2: I am observing the formation of unintended side products during the oximation. What are these and how can I minimize them?
A2: A common side reaction in oxime synthesis is the Beckmann rearrangement , where the oxime is converted to an amide under acidic conditions.[2] To minimize this:
-
Carefully control the pH and avoid strongly acidic conditions.
-
Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) to avoid prolonged reaction times after the starting material has been consumed.
Another potential issue is the hydrolysis of the formed oxime back to the starting ketone, especially in the presence of strong acids and water.[2] Working in a non-aqueous solvent or minimizing water content can help mitigate this.
Q3: Can I use a catalyst to speed up the oximation reaction?
A3: Yes, catalysts can significantly enhance the rate of oxime formation, particularly at neutral pH.[1][3] Substituted anilines, such as p-phenylenediamine, have been shown to be effective catalysts. Bifunctional amine buffers can also accelerate the reaction.
Experimental Protocol: Catalyzed Oximation
-
Dissolve 3-(diethylamino)-1-phenyl-1-propanone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a weak base (e.g., pyridine, sodium acetate) to neutralize the HCl and adjust the pH.
-
Introduce the catalyst (e.g., p-phenylenediamine, 0.1 equivalents).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with the work-up to isolate the oxime.
Data Presentation: Oximation Catalyst Performance
| Catalyst | pH | Relative Rate Enhancement (vs. uncatalyzed) | Reference |
| Uncatalyzed | 7 | 1x | |
| Aniline | 7 | ~6x | |
| p-Phenylenediamine | 7 | ~120x | |
| Bifunctional Amine Buffers | 7.4 | Up to 400x |
DOT Diagram: Troubleshooting Oximation Yield
References
Anidoxime Stability and Degradation: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anidoxime. The information is designed to help anticipate and address potential stability and degradation challenges during experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation due to improper storage conditions. | Verify storage conditions. This compound, as a solid, should be stored in a tightly sealed container at recommended temperatures, typically -20°C for long-term storage.[1] For solutions, it is advisable to prepare them fresh. If storage is necessary, aliquot and store at -20°C for up to one month in tightly sealed vials.[2] |
| Hydrolysis in aqueous solutions. | While oximes and amidoximes are generally more resistant to hydrolysis than hydrazones, prolonged exposure to non-neutral pH conditions can lead to degradation.[3] Prepare aqueous solutions fresh and use them promptly. If buffering is required, consider the pH stability profile of amidoximes. | |
| Oxidation. | Amidoximes are susceptible to oxidation, which can be catalyzed by factors such as heat, light, and the presence of metal ions.[2][4] Protect solutions from light and consider using deoxygenated solvents. Avoid contact with incompatible materials like strong oxidizing agents. | |
| Discoloration of Solution | Formation of degradation products. | Discoloration may indicate the formation of chromophoric degradation products. This could be a result of oxidative degradation or other pathways. It is crucial to characterize these impurities using appropriate analytical techniques like HPLC-UV/MS to understand the degradation profile. |
| Incompatibility with excipients or other formulation components. | Certain excipients can accelerate the degradation of the active pharmaceutical ingredient (API). Conduct compatibility studies with all formulation components under stressed conditions (e.g., elevated temperature, humidity) to identify potential interactions. | |
| Precipitation in Solution | Poor solubility or pH-dependent solubility. | Check the solubility of this compound in the chosen solvent system. The solubility of amidoximes can be pH-dependent. Adjusting the pH of the solution might be necessary to maintain solubility. |
| Formation of insoluble degradation products. | Degradation can lead to the formation of less soluble products. Analyze the precipitate to identify its composition. | |
| Unexpected Peaks in Chromatogram | Presence of degradation products or impurities. | This indicates that the analytical method is likely stability-indicating. Perform forced degradation studies to systematically generate potential degradation products and confirm that the analytical method can separate them from the parent compound and from each other. |
| Interaction with container/closure system. | Components of the storage container, such as rubber stoppers, can interact with the drug solution, leading to degradation or the leaching of impurities. Select appropriate and inert container closure systems for storing this compound solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the amidoxime functional group, the primary degradation pathways are likely to be oxidation and hydrolysis .
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Oxidative Degradation: Amidoximes can be oxidized to form various products, including the corresponding amides and nitriles, along with the release of nitrogen oxides. This process can be influenced by factors like temperature, the presence of oxidizing agents, and enzymatic activity (e.g., by cytochrome P450 enzymes). Heating can promote oxidative degradation.
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Hydrolytic Degradation: While generally more stable against hydrolysis than similar functional groups like hydrazones, amidoximes can still undergo hydrolysis, especially under non-neutral pH conditions. The rate of hydrolysis is influenced by the pH of the solution.
Q2: What are the recommended storage conditions for this compound?
A2: For solid this compound powder, long-term storage at -20°C for up to three years and at 4°C for up to two years in a tightly sealed container, protected from light, is generally recommended. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C for up to one month .
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of amidoximes in aqueous solution is pH-dependent. While specific data for this compound is unavailable, some amidoxime prodrugs have shown maximum stability around neutral pH (pH ~7). Deviation to acidic or alkaline pH can increase the rate of hydrolysis. It is crucial to determine the optimal pH range for your specific formulation through stability studies.
Q4: Is this compound sensitive to light?
A4: Photodegradation is a common degradation pathway for many pharmaceutical compounds. It is recommended to protect this compound, both in solid form and in solution, from light by using amber-colored vials or by storing it in the dark. Photostability studies should be conducted as part of a comprehensive stability program.
Q5: What analytical methods are suitable for assessing this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for assessing the stability of this compound and quantifying its degradation products. The method should be validated to demonstrate specificity, meaning it can separate the intact drug from all potential degradation products and impurities without interference. Coupling HPLC with mass spectrometry (LC-MS) is highly valuable for the identification and structural elucidation of unknown degradation products.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
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Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a defined period. Neutralize the solution before analysis.
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Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for a defined period.
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Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution at a controlled temperature (e.g., 60°C).
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Photolytic Degradation: Expose the stock solution and solid powder to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a developed HPLC method. Compare the chromatograms with that of an unstressed control sample.
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Peak Purity and Mass Balance: Assess the peak purity of the this compound peak in the stressed samples to ensure no co-eluting degradation products. Calculate the mass balance to account for the degraded API and the formed degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products and process-related impurities.
Typical Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30°C.
Method Development Strategy:
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Analyze the unstressed and stressed samples from the forced degradation study.
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Optimize the mobile phase gradient, pH, and organic solvent to achieve adequate separation (resolution > 1.5) between this compound and all degradation peaks.
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Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Summary of Potential Degradation Products of Amidoximes
| Degradation Pathway | Stressor | Potential Degradation Products | Analytical Technique for Identification |
| Oxidation | Oxidizing agents (e.g., K₃Fe(CN)₆, H₂O₂), Heat, Light, Enzymes (e.g., Cytochrome P450) | Corresponding amides, nitriles, ureas, cyanamides, benzaldoxime peroxide derivatives, nitrogen oxides (NO, NO₂, NO₃⁻). | LC-MS/MS, NMR |
| Hydrolysis | Acidic or alkaline conditions | Cleavage of the amidoxime group, potentially leading to carboxylic acids and hydroxylamine derivatives. | LC-MS, NMR |
Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed container, protected from light. |
| 4°C | Up to 2 years | Tightly sealed container, protected from light. | |
| Solution | -20°C | Up to 1 month | Aliquoted in tightly sealed vials, protected from light. |
| -80°C | Up to 6 months | Aliquoted in tightly sealed vials, protected from light. |
Visualizations
Caption: Troubleshooting logic for this compound stability issues.
Caption: Primary degradation pathways of amidoximes.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Microsomal cytochrome P450 dependent oxidation of N-hydroxyguanidines, amidoximes, and ketoximes: mechanism of the oxidative cleavage of their C=N(OH) bond with formation of nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Overcoming Poor Solubility of Amidoxime Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of amidoxime compounds.
Frequently Asked Questions (FAQs)
Q1: Why are many of my amidoxime compounds poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of amidoxime compounds often stems from a combination of factors related to their molecular structure. The presence of aromatic rings or long alkyl chains can significantly increase the lipophilicity of the molecule, leading to unfavorable interactions with water. While the amidoxime functional group (-C(NH₂)=NOH) itself can participate in hydrogen bonding, its contribution to overall solubility can be outweighed by the hydrophobic portions of the molecule.
Q2: How does pH affect the solubility of amidoxime compounds?
A2: The amidoxime functional group is amphoteric, meaning it can act as both a weak acid and a weak base. It has two pKa values: one around 5-6 for the protonation of the oxime nitrogen and another around 12-13 for the deprotonation of the oxime hydroxyl group.[1][2] This means that the charge of your compound, and therefore its solubility in aqueous media, can be significantly influenced by the pH of the solution. At physiological pH (around 7.4), the amidoxime group is typically in its neutral form.[2] Adjusting the pH to be either more acidic or more basic can ionize the molecule, which generally increases its aqueous solubility.
Q3: What are the most common strategies for improving the solubility of amidoxime compounds?
A3: Several techniques can be employed to enhance the solubility of poorly soluble amidoxime compounds. These can be broadly categorized as physical and chemical modifications:
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Physical Modifications:
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[3][4]
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Solid Dispersions: Dispersing the amidoxime compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.
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Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.
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Chemical Modifications:
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pH Adjustment: As discussed in Q2, modifying the pH of the solution to ionize the amidoxime can significantly improve solubility.
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Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
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Prodrug Approach: Converting the amidoxime into a more soluble prodrug, such as a phosphate ester, is a highly effective strategy. These prodrugs are often designed to be cleaved in vivo to release the active amidoxime.
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Troubleshooting Guides
Issue 1: My amidoxime compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
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Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, even with a small percentage of DMSO. This is a common issue when moving from a high-solubility organic solvent to a low-solubility aqueous environment.
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Troubleshooting Steps:
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Determine the Aqueous Solubility: Before proceeding with experiments, determine the approximate aqueous solubility of your compound at the desired pH and temperature. This will help you to work within the soluble concentration range.
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Optimize the Co-solvent Concentration: If your experimental system allows, try increasing the percentage of the organic co-solvent in the final solution. However, be mindful of the potential effects of the co-solvent on your biological assay.
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Use a Different Solubility Enhancement Technique: If co-solvents are not a viable option, consider preparing a formulation of your compound using techniques like cyclodextrin complexation or creating a nanosuspension.
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Issue 2: Adjusting the pH of my solution is not improving the solubility of my amidoxime compound as expected.
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Possible Cause:
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The pKa of your specific amidoxime derivative may be outside the typical range, requiring a more extreme pH for ionization.
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The compound may be degrading at the pH values you are testing. Amidoxime stability can be pH-dependent.
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Even in its ionized form, the overall hydrophobicity of the molecule may still limit its aqueous solubility.
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Troubleshooting Steps:
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Determine the pKa: If possible, experimentally determine the pKa values of your compound. This will provide a more accurate guide for pH adjustment.
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Assess Stability: Analyze the stability of your compound at different pH values over time using techniques like HPLC to check for degradation products.
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Combine Strategies: Combine pH adjustment with another solubility enhancement technique. For example, use a pH-adjusted buffer in combination with a co-solvent or cyclodextrin.
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Issue 3: I am struggling to formulate a high enough concentration of my amidoxime compound for my in vivo studies.
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Possible Cause: The intrinsic low solubility of the compound makes it challenging to prepare a concentrated dosing solution suitable for animal studies.
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Troubleshooting Steps:
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Consider a Prodrug Approach: This is often the most effective solution for in vivo applications. Synthesizing a water-soluble prodrug, such as a phosphate ester, can dramatically increase the achievable concentration in a dosing vehicle. The prodrug is then metabolized in vivo to the active amidoxime.
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Formulate a Nanosuspension: A nanosuspension can allow for a higher drug loading compared to a simple aqueous solution. Wet milling is a common technique to produce nanosuspensions.
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Explore Lipid-Based Formulations: If the amidoxime compound is highly lipophilic, a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), could be a suitable option.
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Data Presentation
Due to the vast structural diversity of amidoxime compounds, providing a comprehensive table of solubility data is challenging. The following tables provide representative solubility data for simple amidoximes and structurally related compounds to serve as a general guide. Researchers are strongly encouraged to experimentally determine the solubility of their specific compounds.
Table 1: Aqueous Solubility of Representative Amidoxime and Related Compounds
| Compound | Solvent/Medium | Temperature (°C) | Solubility | Reference |
| Pyrazine-2-amidoxime | PBS (pH 7.2) | Not Specified | ~ 0.1 mg/mL | |
| Benzamide | Water | 20 | 1.35 g/100 mL | |
| N-Hydroxyacetamidine (Acetamidoxime) | Methanol | Not Specified | Soluble |
Table 2: Solubility of Pyrazine-2-amidoxime in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Ethanol | Not Specified | ~ 0.2 mg/mL | |
| DMSO | Not Specified | ~ 30 mg/mL | |
| Dimethylformamide (DMF) | Not Specified | ~ 30 mg/mL |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol outlines a general method to assess the solubility of an amidoxime compound at different pH values.
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Materials:
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Amidoxime compound
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A series of buffers with pH values ranging from 2 to 12 (e.g., phosphate, citrate, borate buffers)
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Vials with screw caps
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Shaker or rotator
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Centrifuge
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HPLC or UV-Vis spectrophotometer for concentration analysis
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Methodology:
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Add an excess amount of the amidoxime compound to a series of vials, ensuring there is undissolved solid at the bottom.
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Add a fixed volume of each buffer to the corresponding vial.
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Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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After equilibration, centrifuge the vials to pellet the undissolved solid.
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Carefully collect an aliquot of the supernatant from each vial.
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Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved amidoxime compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
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Plot the solubility as a function of pH to generate the pH-solubility profile.
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Protocol 2: Preparation of an Amidoxime-Cyclodextrin Inclusion Complex by Kneading Method
This method is suitable for preparing small batches of inclusion complexes, particularly for poorly water-soluble guest molecules.
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Materials:
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Amidoxime compound
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β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin)
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Mortar and pestle
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Ethanol/water mixture (e.g., 50% v/v)
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Vacuum oven or desiccator
-
-
Methodology:
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Determine the appropriate molar ratio of the amidoxime compound to cyclodextrin (commonly 1:1 or 1:2).
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Place the cyclodextrin in the mortar and add a small amount of the ethanol/water mixture to form a paste.
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Gradually add the amidoxime compound to the paste while continuously triturating with the pestle.
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Continue kneading for a specified period (e.g., 60 minutes), adding small amounts of the solvent mixture as needed to maintain a paste-like consistency.
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Dry the resulting paste in a vacuum oven or desiccator until a constant weight is achieved.
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The dried product can be gently ground into a fine powder.
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Protocol 3: Preparation of an Amidoxime Solid Dispersion by Solvent Evaporation Method
This method is suitable for heat-sensitive amidoxime compounds.
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Materials:
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Amidoxime compound
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Hydrophilic polymer (e.g., PVP K30, HPMC)
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Volatile organic solvent (e.g., methanol, ethanol, acetone) that dissolves both the compound and the polymer
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Rotary evaporator or a shallow dish for evaporation
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Mortar and pestle
-
-
Methodology:
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Determine the desired ratio of the amidoxime compound to the polymer (e.g., 1:1, 1:5, 1:10 w/w).
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Dissolve both the amidoxime compound and the polymer in a minimal amount of the chosen organic solvent.
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Ensure complete dissolution to form a clear solution.
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Evaporate the solvent using a rotary evaporator or by leaving the solution in a shallow dish in a fume hood.
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Once the solvent is completely removed, a solid mass or film will remain.
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Scrape the solid dispersion and pulverize it using a mortar and pestle to obtain a fine powder.
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Mandatory Visualizations
Caption: Metabolic activation pathway of an amidoxime prodrug.
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for cyclodextrin inclusion complexation.
References
- 1. Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. csmres.co.uk [csmres.co.uk]
Technical Support Center: Investigating Off-Target Effects of Anidoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their investigation of the potential off-target effects of Anidoxime.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they important to investigate for a compound like this compound?
A1: Off-target effects occur when a drug or compound interacts with proteins or molecules other than its intended therapeutic target.[1] These unintended interactions can lead to unexpected biological responses, which may manifest as adverse side effects or even contribute to the compound's overall therapeutic efficacy through a previously unknown mechanism.[1][2] Investigating the off-target profile of this compound is crucial for a comprehensive understanding of its pharmacological action, ensuring its safety, and potentially identifying new therapeutic applications.[3]
Q2: What are the initial steps to identify potential off-target effects of this compound?
A2: A common starting point is to perform a broad screen of this compound against a panel of known targets, such as a kinase panel, if its primary target is a kinase.[4] This can be achieved through in vitro kinase profiling assays. Additionally, computational methods, such as those based on 2D and 3D molecular similarity, can predict potential off-target interactions by comparing this compound's structure to databases of compounds with known target affinities.
Q3: How can I confirm if an observed cellular phenotype is due to an on-target or off-target effect of this compound?
A3: A definitive way to distinguish between on-target and off-target effects is to use a target validation approach. This can be done by testing this compound in a cell line where the intended target has been genetically knocked out or knocked down (e.g., using CRISPR-Cas9 or siRNA). If the cellular phenotype persists even in the absence of the intended target, it strongly suggests an off-target mechanism of action.
Q4: What is the significance of the concentration of this compound used in off-target effect studies?
A4: It is critical to use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets, which can complicate the interpretation of results. Generating dose-response curves for both on-target and potential off-target interactions is essential to determine the therapeutic window and selectivity of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in my in vitro kinase assays with this compound.
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Potential Cause: High variability in kinase assays can arise from several factors, including pipetting inaccuracies, improper reagent mixing, or compound precipitation.
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Troubleshooting Steps:
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Pipette Calibration: Ensure that all pipettes are properly calibrated, especially those used for small volumes.
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Reagent Preparation: Prepare a master mix for reagents to be dispensed across the assay plate to ensure consistency.
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Compound Solubility: Visually inspect for any precipitation of this compound in the assay buffer. If solubility is an issue, you may need to adjust the buffer composition or the final concentration of the solvent (e.g., DMSO).
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Control Wells: Include appropriate controls, such as "no enzyme" and "no inhibitor," to help identify if this compound is interfering with the assay components.
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Issue 2: this compound shows high potency in biochemical assays but has a much weaker effect in cell-based assays.
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Potential Cause: Discrepancies between biochemical and cellular assay results are common and can be due to factors like cell permeability, compound stability, or differences in ATP concentrations between the two assay formats.
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Troubleshooting Steps:
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Cellular Permeability: Assess the ability of this compound to cross the cell membrane. This can be evaluated using various analytical techniques.
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Compound Stability: Determine the stability of this compound in the cell culture media over the duration of the experiment. Daily media changes with fresh compound may be necessary for longer incubation periods.
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Physiological ATP Concentrations: Perform biochemical assays at ATP concentrations that mimic physiological levels to better reflect the cellular environment.
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Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that this compound is binding to its intended target within the intact cellular environment.
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Issue 3: I am observing significant cytotoxicity at concentrations where I expect to see only target inhibition.
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Potential Cause: The observed cytotoxicity could be due to an off-target effect, non-specific toxicity of the compound, or the particular sensitivity of the cell line being used.
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Troubleshooting Steps:
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Test in a Target-Knockout Cell Line: As mentioned in the FAQs, testing this compound in a cell line lacking the intended target can help determine if the cytotoxicity is target-dependent.
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Use an Orthogonal Assay: Confirm the on-target activity of this compound using a different assay format to rule out assay-specific artifacts.
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Evaluate in a Different Cell Line: Test this compound in a different, well-characterized cell line to see if the cytotoxic effect is cell-type specific.
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Chemical Proteomics: Employ activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify the full spectrum of proteins that this compound binds to within the cell.
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Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM |
| Intended Target Kinase A | 50 | 98% |
| Off-Target Kinase B | 250 | 85% |
| Off-Target Kinase C | 800 | 60% |
| Off-Target Kinase D | >10,000 | <10% |
| ... (150 other kinases) | >10,000 | <10% |
This table illustrates a scenario where this compound is potent against its intended target but also shows significant activity against other kinases, which warrants further investigation.
Table 2: Cellular Viability of this compound in Wild-Type vs. Target Knockout (KO) Cell Lines
| Cell Line | Target A Expression | This compound GI50 (µM) |
| CancerCell-X (Wild-Type) | Present | 1.2 |
| CancerCell-X (Target A KO) | Absent | 1.5 |
| CancerCell-Y (Wild-Type) | Present | 2.5 |
| CancerCell-Y (Target A KO) | Absent | 2.8 |
This hypothetical data suggests that the growth-inhibitory effect of this compound is not solely dependent on its intended target, as the GI50 values do not significantly change in the absence of Target A.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
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Assay Setup: In a multi-well plate, combine each recombinant kinase with its specific substrate and ATP. Commercially available kinase profiling services can be utilized for broad screening.
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Compound Incubation: Add the diluted this compound or a vehicle control (e.g., DMSO) to the kinase reaction mixtures. Incubate at room temperature for a specified time, typically 30-60 minutes.
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Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
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Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Determine the IC50 value for each kinase where significant inhibition is observed.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
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Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified period to allow for target engagement.
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Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
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Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
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Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method.
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Data Interpretation: A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding of the compound to the protein in the cellular context.
Visualizations
Caption: Experimental workflow for off-target identification.
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Technical Support Center: Amidoxime Derivative Safety & Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating the toxicity of amidoxime derivatives during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My amidoxime derivative is showing significant cytotoxicity in my cell-based assays. What are the potential reasons and how can I address this?
A1: High cytotoxicity of amidoxime derivatives can stem from several factors. Here's a troubleshooting guide:
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Structural Features: The inherent chemical structure of the amidoxime derivative plays a crucial role in its toxicity. The presence of certain functional groups or the length of alkyl chains can contribute to adverse cellular effects.[1] Consider synthesizing and evaluating analogues with slight structural modifications to identify a less toxic lead compound.
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Prodrug Conversion: Amidoximes can act as prodrugs, being converted in vivo to their corresponding amidines.[2] While this can be the desired mechanism of action, the resulting amidine may have a different and potentially higher toxicity profile. It is crucial to evaluate the cytotoxicity of both the parent amidoxime and its corresponding amidine to understand the toxicity profile fully. In some cases, amidoxime derivatives have shown reduced antiproliferative activity compared to their amidine counterparts.[3]
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Metabolic Activation: Cytochrome P450 (CYP450) enzymes in the liver and other tissues can metabolize amidoximes.[4] This metabolic process can sometimes lead to the formation of reactive metabolites or the release of nitric oxide (NO), which at high concentrations, can be cytotoxic.[5] If you are using liver-derived cells (e.g., HepG2) or microsomal fractions, consider the role of metabolic activation in your observed toxicity.
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Oxidative Stress: A common mechanism of drug-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. You can assess whether your amidoxime derivative is inducing oxidative stress using assays like the DCFDA/H2DCFDA assay.
Q2: How can I proactively design less toxic amidoxime derivatives?
A2: Reducing toxicity can often be achieved through strategic chemical modifications:
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Prodrug Strategies: While amidoximes are themselves prodrugs of amidines, you can further modify the amidoxime to create a prodrug with an improved toxicity profile. One approach is Boc-protection of the amino group, which can alter the physicochemical properties of the molecule and potentially reduce its off-target effects. The goal is to design a compound that is stable and less toxic until it reaches the target site, where it is then converted to the active, and hopefully less systemically toxic, form.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound and evaluate the cytotoxicity of each new analogue. This can help you identify the structural motifs that contribute to toxicity. For example, studies on some heterocyclic compounds have shown that specific substitutions can yield derivatives with high anticancer activity but low toxicity to normal cells.
Q3: My amidoxime derivative has poor solubility, which might be contributing to inconsistent results and potential toxicity. What can I do?
A3: Poor aqueous solubility can be a significant issue. A formulation-based approach can be highly effective:
-
Lipid Nanoparticle (LNP) Formulation: Encapsulating your amidoxime derivative in lipid nanoparticles can improve its solubility, stability, and pharmacokinetic profile. LNPs can also help in targeted delivery to specific tissues, thereby reducing systemic exposure and off-target toxicity. While it is generally believed that lipids are biocompatible, it is important to note that some lipid components of nanoparticles can themselves induce cytotoxicity and oxidative stress. Therefore, the choice of lipids for the formulation is critical.
Q4: I suspect my amidoxime derivative is causing toxicity through metabolic activation. How can I investigate this?
A4: The mitochondrial amidoxime reducing component (mARC) system and cytochrome P450 enzymes are key players in amidoxime metabolism.
-
In Vitro Metabolism Studies: You can use liver microsomes or recombinant CYP450 enzymes to study the metabolism of your compound in vitro. This can help you identify the specific enzymes involved and the metabolites that are formed.
-
mARC Activity Assays: The mARC enzyme system is responsible for the reduction of N-hydroxylated compounds, including some amidoximes. Investigating the interaction of your compound with this system can provide insights into its metabolic fate and potential for bioactivation.
Quantitative Data on Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various amidoxime and related derivatives against different cell lines. This data can be used to compare the relative toxicity of different structural classes.
| Compound Class | Specific Derivative(s) | Cell Line | IC50 (µM) | Reference |
| Quinoline Amidoximes | Compound 18 | A549 (Lung Adenocarcinoma) | 6.52 | |
| Compound 20 | HeLa (Cervical Carcinoma) | 7.15 | ||
| Compound 20 | SW620 (Colorectal Adenocarcinoma) | 7.24 | ||
| Amide-based TMP Moiety | Compound 6a | HepG2 (Hepatocellular Carcinoma) | 0.65 | |
| Compound 6b | HepG2 (Hepatocellular Carcinoma) | 0.92 | ||
| Platinum(II) Amidoxime Complex | [Pt(p-CF3C6H4C(NH)=NO)(Me2SO)2] | SW480 (Colon Adenocarcinoma) | 0.51 | |
| Imidazo[1,2-a]pyrimidine Derivatives | Compound 3d | MCF-7 (Breast Cancer) | 43.4 | |
| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | ||
| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | ||
| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Amidoxime derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your amidoxime derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: DCFDA/H2DCFDA Assay for Cellular Reactive Oxygen Species (ROS)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
Phenol red-free cell culture medium
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Amidoxime derivative stock solution
-
Positive control (e.g., Pyocyanin or H2O2)
-
1x Assay Buffer or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
H2DCFDA Loading: Prepare a working solution of H2DCFDA (typically 10-50 µM) in pre-warmed phenol red-free medium or 1x Assay Buffer. Remove the culture medium from the cells and wash once with 1x Assay Buffer. Add 100 µL of the H2DCFDA working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Compound Treatment: Remove the H2DCFDA solution and wash the cells once with 1x Assay Buffer. Add 100 µL of the amidoxime derivative diluted in phenol red-free medium to the wells. Include a vehicle control and a positive control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. You can take kinetic readings over time or an endpoint reading after a specific incubation period (e.g., 1-6 hours).
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. Express the ROS levels as a fold change relative to the vehicle control.
Visualizations
Signaling Pathway of Drug-Induced Toxicity
Caption: Drug-induced toxicity signaling cascade.
Experimental Workflow for Assessing and Mitigating Toxicity
Caption: Workflow for toxicity assessment and mitigation.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: mARC Enzyme Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mitochondrial Amidoxime Reductase Component (mARC) enzymes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the expression and purification of mARC enzymes.
Issue 1: Low or No Expression of mARC Protein
Q: I am not observing any band corresponding to my mARC protein on an SDS-PAGE gel after induction. What could be the problem?
A: Several factors can contribute to low or no protein expression. Here is a systematic approach to troubleshoot this issue:
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Verify the Expression Construct:
-
Action: Sequence your expression vector to confirm the integrity of the mARC gene insert. Check for mutations, frameshifts, or premature stop codons.
-
Rationale: Errors in the DNA sequence can lead to a truncated or non-existent protein product.
-
-
Optimize Induction Conditions:
-
Action: Titrate the inducer concentration (e.g., IPTG for lac-based promoters) and vary the induction time and temperature. Test a range of temperatures from 18°C to 37°C.
-
Rationale: High inducer concentrations or high temperatures can sometimes lead to the production of proteins that are toxic to the host cells, resulting in cell death and no protein yield. Lower temperatures can slow down protein synthesis, which may aid in proper folding and reduce toxicity.
-
-
Check Host Strain Compatibility:
-
Action: If you are using a standard E. coli strain like BL21(DE3), consider trying other strains. For eukaryotic proteins, codon bias can be an issue. Strains like Rosetta(DE3), which contain a plasmid carrying tRNAs for rare codons, can improve expression.
-
Rationale: The codon usage of the mARC gene may not be optimal for E. coli, leading to translational stalling.
-
-
Assess Promoter Leakiness and Basal Expression:
-
Action: For toxic proteins, use an expression system with tight regulation, such as the pLysS or pLysE variants of BL21(DE3), which express T7 lysozyme to inhibit basal T7 RNA polymerase activity.
-
Rationale: Even low levels of basal expression of a toxic protein can inhibit cell growth before induction.
-
Issue 2: mARC Protein is Expressed but Insoluble (Inclusion Bodies)
Q: I see a strong band for my mARC protein, but it's in the insoluble pellet after cell lysis. How can I increase its solubility?
A: Formation of inclusion bodies is a common problem when overexpressing foreign proteins in E. coli. Here are strategies to improve the solubility of your mARC enzyme:
-
Modify Expression Conditions:
-
Action: Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration.
-
Rationale: Slower expression rates at lower temperatures can promote proper protein folding and reduce aggregation.[1]
-
-
Utilize Solubility-Enhancing Fusion Tags:
-
Action: Fuse your mARC protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
-
Rationale: These tags can improve the solubility of the fusion protein. The tag can be cleaved off after purification.
-
-
Co-express Molecular Chaperones:
-
Action: Use an E. coli strain that co-expresses chaperones (e.g., GroEL/GroES, DnaK/DnaJ) or co-transform your expression plasmid with a chaperone-encoding plasmid.
-
Rationale: Chaperones assist in the proper folding of newly synthesized proteins and can prevent aggregation.
-
-
Refolding from Inclusion Bodies:
-
Action: If the above strategies fail, you can purify the inclusion bodies, solubilize them using strong denaturants (e.g., 8M urea or 6M guanidine hydrochloride), and then refold the protein by gradually removing the denaturant.
-
Rationale: This is often a last resort but can yield functional protein if the refolding conditions are optimized.
-
Issue 3: Low Yield of Purified mARC Protein
Q: I have decent expression, but I lose most of my protein during the purification steps. What can I do to improve my yield?
A: Protein loss during purification can occur at various stages. Here are some common causes and solutions:
-
Inefficient Cell Lysis:
-
Action: Ensure complete cell lysis by optimizing your method (e.g., sonication, high-pressure homogenization) and using appropriate lysis buffers. The addition of lysozyme can be beneficial.
-
Rationale: Incomplete lysis will leave a significant portion of your protein trapped in intact cells.
-
-
Protein Degradation:
-
Action: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.
-
Rationale: Proteases released during cell lysis can degrade your target protein.
-
-
Suboptimal Chromatography Conditions:
-
Action: Optimize the pH and salt concentration of your binding, wash, and elution buffers for each chromatography step (e.g., affinity, ion exchange, size exclusion).
-
Rationale: Incorrect buffer conditions can lead to poor binding of your protein to the resin or premature elution.
-
-
Protein Aggregation During Purification:
-
Action: Add stabilizing agents to your buffers, such as glycerol (10-20%), non-detergent sulfobetaines, or low concentrations of non-ionic detergents.[2][3][4][5] Maintaining a low protein concentration during purification can also help.
-
Rationale: High protein concentrations and suboptimal buffer conditions can promote aggregation.
-
Issue 4: Purified mARC Enzyme Has Low or No Activity
Q: My purified mARC protein appears pure on a gel, but it shows very little or no enzymatic activity. What could be the reason?
A: Lack of activity in a purified enzyme can be due to several factors, especially for a metalloenzyme like mARC.
-
Absence of Molybdenum Cofactor (Moco):
-
Action: Supplement the growth medium with molybdenum (e.g., sodium molybdate) to ensure the availability of Moco. For E. coli expression, co-expression with the Moco biosynthesis machinery or using a host strain with enhanced Moco production might be necessary.
-
Rationale: mARC enzymes require the incorporation of Moco for their catalytic activity. E. coli can synthesize Moco, but overexpression of a molybdoenzyme can deplete the cellular pool.
-
-
Incorrect Protein Folding:
-
Action: Re-evaluate your expression and purification strategy to ensure the protein is folded correctly (see Issue 2).
-
Rationale: Even if the protein is soluble, it may not be in its native, active conformation.
-
-
Absence of Electron Transfer Partners:
-
Action: The mARC activity assay requires the presence of its electron transfer partners: cytochrome b5 and cytochrome b5 reductase, as well as the electron donor NADH.
-
Rationale: mARC enzymes are part of a three-component system and cannot function in isolation.
-
-
Improper Storage:
-
Action: Store the purified enzyme in small aliquots at -80°C in a buffer containing a cryoprotectant like glycerol (25-50%). Avoid repeated freeze-thaw cycles.
-
Rationale: Improper storage can lead to denaturation and loss of activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected yields for recombinant mARC1 and mARC2 in E. coli?
A1: The yield of recombinant proteins in E. coli can vary significantly depending on the expression system, culture conditions, and the specific protein. While there is limited published data on the exact yields of recombinant human mARC1 and mARC2 from E. coli, yields for other recombinant proteins can range from a few milligrams to over 100 milligrams per liter of culture. It is recommended to perform a small-scale expression trial to estimate the expected yield for your specific construct and conditions.
Q2: What is a typical specific activity for purified mARC enzymes?
A2: The specific activity of mARC enzymes is dependent on the substrate and assay conditions. For human mARC1, a Vmax of approximately 105 nmol/min/mg has been reported for the substrate benzamidoxime at pH 6.0 and 37°C. For the substrate N-hydroxyurea (NHU), mARC1 exhibits a Vmax of around 0.25 µmol/mg/min, while mARC2 shows significantly lower activity.
Q3: How can I be sure that the molybdenum cofactor is incorporated into my recombinant mARC enzyme?
A3: Verifying Moco incorporation can be challenging. An indirect method is to measure the enzymatic activity of the purified protein; if the protein is active, it is likely that Moco has been incorporated. More direct methods, though more complex, include spectroscopic techniques that can detect the presence of the molybdenum center. Ensuring sufficient molybdate in the growth media is a crucial first step to promote Moco biosynthesis and incorporation.
Q4: Are there any specific buffer conditions recommended for mARC purification and storage?
A4: While optimal buffer conditions can be protein-specific, a good starting point for mARC purification is a buffer at a pH around 7.4-8.0 (e.g., Tris-HCl or phosphate buffer) with a salt concentration of 150-300 mM NaCl to maintain ionic strength. For storage, a buffer containing 20-50% glycerol is recommended to act as a cryoprotectant and stabilizer. The addition of a reducing agent like DTT or TCEP can also be beneficial, especially if the protein has exposed cysteine residues.
Quantitative Data Summary
Table 1: Reported Kinetic Parameters for Human mARC Enzymes
| Enzyme | Substrate | KM | Vmax | Reference |
| mARC1 | Benzamidoxime | 180 µM | 105 nmol/min/mg | |
| mARC1 | N-hydroxyurea (NHU) | ~7.5 mM | ~0.25 µmol/mg/min | |
| mARC2 | N-hydroxyurea (NHU) | ~300 mM | ~0.25 µmol/mg/min | |
| mARC1 | NOHA | 86 µM | - | |
| mARC1 | NHAM | 272 µM | - |
Note: Vmax values can vary depending on the purity of the enzyme preparation and the specific assay conditions.
Experimental Protocols
Detailed Protocol for mARC Activity Assay (Fluorescence-Based)
This protocol is adapted from a fluorescence-based assay that monitors the consumption of NADH.
Materials:
-
Purified mARC1 or mARC2 enzyme
-
Purified cytochrome b5 (CYB5B)
-
Purified NADH-cytochrome b5 reductase (NB5R3)
-
NADH
-
Substrate of interest (e.g., Benzamidoxime, N-hydroxyurea)
-
Assay Buffer (e.g., 20 mM MES, pH 6.0)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 465 nm)
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, CYB5B, and your purified mARC enzyme. The final concentrations in the well should be optimized, but a starting point is ~100 nM CYB5B and ~1 µM mARC.
-
Prepare Substrate and NADH: In separate tubes, prepare stock solutions of your substrate and NADH in the assay buffer. A typical final concentration for NADH is 1 mM. The substrate concentration should be varied to determine kinetic parameters.
-
Assay Setup: To each well of the 96-well plate, add the following in this order:
-
Reagent Mix (containing mARC and CYB5B)
-
Substrate solution
-
NADH solution
-
-
Pre-incubation: Incubate the plate at 37°C for 3 minutes to allow the components to equilibrate.
-
Initiate Reaction: Start the reaction by adding the NB5R3 enzyme to each well. A final concentration of ~100 nM is a good starting point.
-
Measure Fluorescence: Immediately place the plate in the plate reader and begin monitoring the decrease in NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 465 nm. Record measurements every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of NADH consumption from the linear portion of the fluorescence decay curve.
-
Use a standard curve of known NADH concentrations to convert the change in fluorescence to the amount of NADH consumed per unit of time.
-
The specific activity can be calculated as micromoles of NADH consumed per minute per milligram of mARC enzyme.
-
To determine KM and Vmax, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
Logical Workflow for Troubleshooting mARC Expression and Purification
Caption: A logical workflow for troubleshooting mARC enzyme expression, purification, and activity assessment.
mARC Electron Transfer Pathway
Caption: The three-component electron transfer pathway for mARC-catalyzed substrate reduction.
References
Challenges in scaling up amidoxime synthesis
A Technical Support Center for Amidoxime Synthesis Scale-Up
Welcome to the technical support center for challenges in scaling up amidoxime synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during the synthesis and purification of amidoxime compounds at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing amidoximes?
A1: The most widely used method for preparing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile.[1] This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, or by using an aqueous solution of free hydroxylamine.[1][2] While other methods exist, such as the reaction of hydroxylamine with thioamides or iminoethers, the nitrile route is the most common starting point for many synthesis campaigns.[1]
Q2: What are the primary challenges when scaling up amidoxime synthesis from the lab to a larger industrial scale?
A2: Scaling up amidoxime synthesis presents several key challenges:
-
By-product Formation: The formation of amide impurities is a significant issue, which complicates purification and reduces yield.[3]
-
Heat Management: The reaction can be exothermic, and inefficient heat transfer in large reactors can lead to temperature gradients, promoting side reactions or creating safety hazards.
-
Mixing Efficiency: Inadequate mixing in large vessels can cause localized concentrations of reagents, leading to inconsistent reaction rates and impurity profiles.
-
Purification: Methods that are effective at the lab scale, such as flash chromatography, are often impractical or too costly for large-scale production. Developing a robust crystallization or extraction procedure is crucial.
-
Safety: Handling large quantities of reagents like hydroxylamine, which can be unstable, requires a thorough risk assessment and specialized handling procedures.
-
Process Reproducibility: Conditions optimized on a small scale may not translate directly to larger equipment, leading to irreproducible results.
Q3: What are the key safety considerations for large-scale amidoxime synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Reagent Hazards: Hydroxylamine and its salts can be thermal and shock-sensitive. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before handling large quantities.
-
Exothermic Reactions: The reaction between nitriles and hydroxylamine can be exothermic. Proper temperature control, including adequate cooling capacity and controlled addition of reagents, is essential to prevent thermal runaway.
-
Solvent Selection: Choose solvents with appropriate boiling points and safety profiles. Avoid volatile, toxic, or environmentally harmful solvents where possible.
-
Pressure Management: Ensure reactors are equipped with appropriate pressure relief systems, especially if gaseous by-products could be formed or if there is a risk of thermal runaway.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of amidoxime synthesis.
Problem 1: My reaction is producing a significant amount of amide by-product. How can I minimize it?
Answer: Amide formation is a common side reaction, especially when using aromatic nitriles with electron-withdrawing groups. It can arise from the decomposition of hydroxylamine or direct reaction pathways. Here are several strategies to mitigate this:
-
Optimize the Base: The choice and amount of base are critical. Using an organic base like triethylamine (1.6 molar equivalents) in water has been shown to produce high yields of amidoxime with no detectable amide formation. In contrast, strong inorganic bases may favor amide formation.
-
Control the Temperature: Running the reaction at a lower temperature (e.g., room temperature) can suppress the amide formation pathway, which often has a higher activation energy.
-
Solvent Choice: The use of specific ionic liquids has been reported to eliminate the amide side-product while decreasing reaction time. Green chemistry approaches using water as a solvent have also proven effective.
-
Alternative Pathway: If direct oximation of the nitrile consistently produces amides, consider a two-step process. Convert the nitrile to a thioamide first, and then treat the thioamide with hydroxylamine, which can provide the pure amidoxime in high yield.
Problem 2: The reaction yield is low, and I'm observing unreacted starting material. How can I improve conversion?
Answer: Incomplete conversion can be due to several factors at a larger scale.
-
Increase Hydroxylamine Stoichiometry: Using a slight excess of hydroxylamine can help drive the reaction to completion.
-
Improve Mixing: Ensure the reactor's agitation is sufficient to keep the reaction mixture homogeneous, especially if dealing with slurries or multiple phases. Poor mixing can lead to isolated zones where the reaction stalls.
-
Extend Reaction Time: Scale-up reactions may proceed slower than their lab-scale counterparts due to mass transfer limitations. Monitor the reaction progress and allow sufficient time for completion.
-
Consider a "Greener" Method: Using an aqueous solution of hydroxylamine may not require a base and can lead to shorter reaction times and improved yields compared to methods using hydroxylamine hydrochloride.
Problem 3: I'm struggling with purification. Recrystallization gives poor recovery, and chromatography is not an option.
Answer: Large-scale purification requires robust and scalable methods.
-
Trituration: For solid products, trituration with a suitable anti-solvent can be highly effective. An improved method for synthesizing 3-hydroxypropanamidoxime involved rotary evaporation to remove excess water, followed by trituration in acetone to obtain high yields (83-90%) of pure product.
-
Liquid-Liquid Extraction: Carefully design an extraction procedure based on the pKa of your amidoxime. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase, followed by extraction into a fresh organic solvent.
-
Solvent Selection for Recrystallization: If recrystallization is the chosen method, extensive solvent screening is necessary. A patent for high-purity acetamidoxime describes dissolving the crude material in a hot, non-polar solvent like perfluorohexane and allowing it to cool for recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Amidoxime Synthesis This table summarizes the results from an optimization study on the reaction of an arylnitrile with hydroxylamine hydrochloride, highlighting the impact of the base on product yield and amide by-product formation.
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Amidoxime Yield (%) | Amide Yield (%) |
| 1 | NaHCO₃ (1.2) | H₂O | 25 | 6 | 65 | 10 |
| 2 | Triethylamine (1.2) | H₂O | 25 | 6 | 73 | 12 |
| 3 | Triethylamine (1.6) | H₂O | 25 | 6 | 81 | 0 |
| 4 | K₂CO₃ (1.2) | H₂O | 25 | 6 | 45 | 35 |
| 5 | NaOH (1.2) | H₂O | 25 | 6 | 20 | 60 |
Data adapted from an optimization study. Conditions and results are specific to the substrates used in the study.
Key Experimental Protocols
Protocol 1: General Procedure for Amidoxime Synthesis using Triethylamine in Water
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the starting nitrile (1.0 equivalent).
-
Reagents: Add water as the solvent, followed by hydroxylamine hydrochloride (typically 1.2-1.5 equivalents).
-
Base Addition: Add triethylamine (1.6 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25°C) for 6 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, the work-up procedure will depend on the properties of the product. If the product precipitates, it can be isolated by filtration, washed with cold water, and dried. Alternatively, the product may be extracted using an appropriate organic solvent.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system.
Protocol 2: High-Purity Amidoxime Synthesis using Aqueous Hydroxylamine
-
Setup: In a suitable reaction vessel, place a 50% (by weight) aqueous solution of hydroxylamine.
-
Reagent Addition: Add the nitrile (e.g., acetonitrile) to the hydroxylamine solution at ambient temperature. The reaction is often spontaneous.
-
Crystallization: Stir the mixture. The amidoxime product will often crystallize directly from the reaction mixture.
-
Isolation: Filter the crystalline material and wash with a small amount of cold water or a non-polar solvent.
-
Purification: For higher purity, the crude product can be recrystallized. For example, dissolve the crystals in a minimal amount of a hot, inert solvent (e.g., perfluorohexane), and then allow the solution to cool slowly to induce recrystallization. Filter the purified crystals and dry under vacuum.
Mandatory Visualizations
Caption: Reaction pathways in amidoxime synthesis.
Caption: Troubleshooting flowchart for low amidoxime yield.
Caption: General experimental workflow for synthesis.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Formulation of Amidoxime and Oxime Compounds
Disclaimer: The compound "Anidoxime" does not correspond to a widely recognized pharmaceutical active ingredient. This guide addresses the common formulation challenges and solutions for two related classes of compounds: amidoximes and oximes . The principles and techniques discussed are broadly applicable to poorly soluble drug candidates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formulation of amidoxime and oxime compounds.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the Active Pharmaceutical Ingredient (API)
Question: My amidoxime/oxime compound is showing very low solubility in aqueous media, leading to poor dissolution rates. What strategies can I employ to improve its solubility?
Answer: Poor aqueous solubility is a common challenge for many new chemical entities, including certain amidoxime and oxime derivatives.[1][2] Improving solubility is critical for achieving adequate bioavailability, especially for oral dosage forms.[1] Here are several techniques, categorized by their mechanism, that can be explored:
Physical Modifications:
-
Particle Size Reduction: Increasing the surface area of the API can enhance its dissolution rate.[3]
-
Micronization: Milling the API to reduce particle size to the micron range.[3]
-
Nanonization: Creating a nanosuspension, which consists of sub-micron colloidal dispersions of the pure drug. This can be achieved through media milling or high-pressure homogenization. Nanosuspensions are particularly useful for drugs that are poorly soluble in both aqueous and organic media.
-
-
Modification of Crystal Habit:
-
Polymorph Screening: Investigating different crystalline forms (polymorphs) of the API to identify a more soluble, albeit potentially less stable, form.
-
Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix in an amorphous state. This high-energy form has greater solubility than the crystalline state. Techniques like spray drying and hot-melt extrusion are commonly used to create ASDs.
-
Chemical Modifications:
-
Salt Formation: If the API has ionizable groups, forming a salt can significantly increase its solubility.
-
Prodrug Approach: Amidoximes are frequently used as prodrugs for more basic amidine compounds to enhance oral absorption. The amidoxime is more readily absorbed and then converted to the active amidine in the body.
Formulation-Based Approaches:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent in which the API has higher solubility can increase the overall solubility of the formulation. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water. Nonionic surfactants like polysorbates and poloxamers are often preferred due to their lower toxicity.
-
Complexation:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble drug molecule can be entrapped, forming an inclusion complex with enhanced aqueous solubility.
-
A summary of these techniques and their typical impact on solubility is presented in the table below.
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Micronization | Increased surface area | 2-10 | Simple, established technology | May not be sufficient for very poorly soluble drugs |
| Nanosuspension | Drastically increased surface area | 10-100 | High drug loading, suitable for multiple routes of administration | Can be prone to instability (crystal growth) |
| Amorphous Solid Dispersion | High energy, non-crystalline state | 10-1000 | Significant solubility enhancement | Physically unstable, may revert to crystalline form |
| Co-solvents | Altering solvent polarity | 10-500 | Simple to formulate for liquid dosage forms | Potential for in-vivo precipitation upon dilution, toxicity of some solvents |
| Surfactants | Micellar encapsulation | 10-500 | Effective at low concentrations | Potential for GI irritation and toxicity |
| Cyclodextrins | Inclusion complex formation | 10-1000 | High efficiency, can improve stability | Limited by drug size and geometry, can be expensive |
Issue 2: Chemical Instability of the Formulation
Question: My amidoxime/oxime formulation is showing significant degradation during stability studies. What are the common causes and how can I mitigate them?
Answer: Chemical instability can compromise the safety, efficacy, and shelf-life of a pharmaceutical product. Amidoxime and oxime functional groups can be susceptible to hydrolysis, oxidation, and photolysis. A systematic approach to identifying and addressing the degradation pathway is crucial.
Troubleshooting Steps:
-
Characterize the Degradants: Use analytical techniques like LC-MS to identify the structure of the degradation products. This will provide clues about the degradation mechanism (e.g., hydrolysis of an ester prodrug of an amidoxime).
-
Forced Degradation Studies: Expose the API and formulation to stress conditions (acid, base, oxidation, heat, light) to understand its degradation pathways.
-
Formulation Optimization:
-
pH and Buffers: The stability of many drugs is pH-dependent. Formulate the product at a pH where the API exhibits maximum stability, using a suitable buffer system to maintain that pH.
-
Antioxidants: If oxidation is the issue, include antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid in the formulation.
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Excipient Compatibility: Ensure that the excipients used in the formulation are compatible with the API. Perform compatibility studies by analyzing binary mixtures of the API and each excipient under stress conditions.
-
-
Packaging:
-
Light Protection: For photosensitive compounds, use amber or opaque packaging to protect the formulation from light.
-
Moisture Protection: If the API is susceptible to hydrolysis, use packaging with a low moisture vapor transmission rate and consider including a desiccant.
-
Oxygen Protection: For oxygen-sensitive drugs, consider packaging under an inert gas like nitrogen or argon.
-
A systematic workflow for addressing instability is outlined below.
Issue 3: Low Bioavailability of an Oxime Reactivator in the Central Nervous System (CNS)
Question: My oxime-based acetylcholinesterase reactivator is effective peripherally but shows poor efficacy in the CNS due to its inability to cross the blood-brain barrier (BBB). What are the strategies to enhance CNS delivery?
Answer: The blood-brain barrier (BBB) is a significant challenge for the delivery of many drugs to the brain, particularly for hydrophilic and charged molecules like many oxime reactivators. These oximes are often quaternary ammonium salts, which have a permanent positive charge, limiting their passive diffusion across the tight junctions of the BBB. Several strategies are being investigated to overcome this limitation:
-
Prodrugs: Modifying the oxime to create a more lipophilic, uncharged prodrug that can cross the BBB and then be converted to the active oxime within the CNS.
-
Nanoparticle-based Delivery Systems: Encapsulating the oxime in nanoparticles can facilitate its transport across the BBB.
-
Human Serum Albumin (HSA) Nanoparticles: Studies have shown that HSA nanoparticles can transport oximes across an in-vitro BBB model.
-
Liposomes: Cationic liposomes have been developed to deliver pralidoxime (2-PAM) into the brain.
-
Mechanism: Nanoparticles may cross the BBB via mechanisms like adsorptive-mediated transcytosis or receptor-mediated transcytosis, especially if their surface is coated with specific ligands (e.g., apolipoproteins).
-
-
Direct CNS Administration: While more invasive, methods like intrathecal or intracerebroventricular injection bypass the BBB entirely.
The diagram below illustrates the challenge and potential solutions for oxime delivery to the CNS.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for amidoxime prodrugs?
A1: Amidoximes are often used as prodrugs to improve the oral bioavailability of amidines, which are typically highly basic and poorly absorbed. After absorption, the amidoxime is reduced to the active amidine by a molybdenum-containing enzyme system known as the mitochondrial amidoxime reducing component (mARC). This enzyme system, located in the outer mitochondrial membrane, consists of mARC1 or mARC2, cytochrome b5, and cytochrome b5 reductase. The system transfers electrons from NADH to the N-hydroxylated amidoxime, reducing it to the corresponding amidine.
The enzymatic conversion pathway is depicted below.
Q2: How do I design a stability testing protocol for my formulation?
A2: A stability testing protocol is a written document that outlines the key components of a stability study. It should be designed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The protocol should include:
-
Batches: At least three primary batches should be included in the study.
-
Container Closure System: The study should be conducted on the drug product packaged in the proposed commercial container closure system.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, depending on the climatic zone.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
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Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Typically 0, 3, and 6 months.
-
-
Tests to be Performed: The protocol should specify the tests to be conducted at each time point. These typically include:
-
Assay of the active ingredient
-
Quantification of degradation products
-
Physical appearance
-
pH (for liquids)
-
Dissolution (for solid oral dosage forms)
-
Moisture content
-
Microbial limits
-
| Storage Condition | Temperature | Relative Humidity | Minimum Duration | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C | 60% ± 5% | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24, 36... |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | 0, 3, 6 |
Q3: What is the basic experimental protocol for in-vitro dissolution testing of a solid oral dosage form?
A3: In-vitro dissolution testing is a critical quality control test that measures the rate and extent of drug release from a solid dosage form. A typical protocol is as follows:
Objective: To determine the dissolution profile of an amidoxime/oxime tablet formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Materials:
-
Amidoxime/oxime tablets
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid, or pH 6.8 phosphate buffer to simulate intestinal fluid)
-
Calibrated dissolution tester
-
Validated analytical method (e.g., HPLC-UV) for quantification of the API
Methodology:
-
Preparation:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and equilibrate the medium to 37°C ± 0.5°C.
-
-
Test Execution:
-
Set the paddle speed (e.g., 50 or 75 RPM).
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus immediately.
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the volume of withdrawn sample with fresh, pre-warmed medium.
-
Filter the samples immediately using a validated filter to prevent undissolved particles from skewing the results.
-
-
Analysis:
-
Analyze the filtered samples using a validated HPLC-UV method to determine the concentration of the dissolved API.
-
-
Calculation:
-
Calculate the cumulative percentage of the drug dissolved at each time point, correcting for the volume replacement.
-
Plot the mean percentage of drug dissolved against time to obtain the dissolution profile.
-
Acceptance Criteria: A common specification for immediate-release tablets is not less than 80% (Q) of the labeled amount of the drug dissolved in 30 or 45 minutes.
Q4: How do I conduct a basic oral bioavailability study?
A4: A bioavailability study is designed to determine the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. For orally administered drugs, this is typically assessed by measuring the concentration of the drug in the systemic circulation over time.
Study Design: A randomized, two-period, two-sequence crossover design is commonly used for bioequivalence studies comparing a test formulation to a reference formulation.
Subjects: A sufficient number of healthy adult volunteers.
Methodology:
-
Period 1:
-
Subjects are randomly assigned to receive either the test formulation or the reference formulation after an overnight fast.
-
Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
-
-
Washout Period:
-
A washout period of sufficient duration (typically at least 5 half-lives of the drug) is allowed between the two periods to ensure complete elimination of the drug from the body.
-
-
Period 2:
-
Subjects who received the test formulation in Period 1 now receive the reference formulation, and vice versa.
-
Blood samples are collected at the same time points as in Period 1.
-
-
Sample Analysis:
-
Plasma is separated from the blood samples, and the concentration of the parent drug (and/or major active metabolite) is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated for each subject for both formulations from the plasma concentration-time data:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time to reach Cmax.
-
-
-
Statistical Analysis:
-
The AUC and Cmax data are log-transformed, and an analysis of variance (ANOVA) is performed.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and Cmax are calculated.
-
For two products to be considered bioequivalent, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.
-
References
Minimizing side reactions in amidoxime synthesis
Technical Support Center: Amidoxime Synthesis
Welcome to the technical support center for amidoxime synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of amidoximes from nitriles?
A1: The most prevalent side reactions include the hydrolysis of the starting nitrile or the amidoxime product to form a carboxylic acid (or its salt), and the formation of amide intermediates.[1][2] For aromatic nitriles with electron-withdrawing groups, amide formation can be significant.[3][4] Additionally, under certain conditions, amidoximes can undergo cyclization to form 1,2,4-oxadiazoles or other heterocyclic structures, especially if acylating agents are present.[5]
Q2: My amidoxime synthesis has a low yield. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the specific substrate. The classic reaction of a nitrile with hydroxylamine hydrochloride and a base often requires heating for several hours at 60–80 °C.
-
Side Reactions: The formation of significant amounts of side products, such as carboxylic acids or amides, will naturally lower the yield of the desired amidoxime.
-
Substrate Reactivity: Steric hindrance around the nitrile group or the electronic properties of the starting material can reduce reactivity.
-
pH Control: Improper pH can favor the hydrolysis of the nitrile starting material over the desired addition of hydroxylamine.
-
Work-up Issues: Emulsion formation during extraction or loss of product due to its solubility in the aqueous phase can also contribute to lower isolated yields.
Q3: How can I improve the selectivity of my reaction to favor amidoxime formation over byproducts?
A3: To enhance selectivity, consider the following strategies:
-
Solvent Choice: The use of ionic liquids as a reaction medium has been shown to enhance selectivity and reduce the formation of amide byproducts.
-
Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures or prolonged reaction times can promote the degradation of the product or increase side reactions. Optimal conditions for converting poly(acrylonitrile) fibers were found to be 60°C for 3 hours.
-
pH Management: Maintaining an appropriate pH is crucial. The reaction is typically carried out under basic conditions using reagents like sodium carbonate, triethylamine, or sodium hydroxide to free the hydroxylamine from its hydrochloride salt. However, strongly acidic or basic conditions can accelerate the hydrolysis of the nitrile to a carboxylic acid.
-
Alternative Reagents: If amide formation is a persistent issue, converting the nitrile to a thioamide first and then reacting it with hydroxylamine can provide a cleaner route to the amidoxime.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: A significant amount of carboxylic acid is present in the product mixture.
-
Probable Cause: Hydrolysis of the nitrile starting material or the amidoxime product. This is often accelerated by harsh pH conditions (strongly acidic or basic) and elevated temperatures.
-
Recommended Solutions:
-
Moderate Reaction pH: Use a milder base (e.g., sodium carbonate, sodium bicarbonate) instead of strong bases like sodium hydroxide, and use it in stoichiometric amounts. The reaction should be basic enough to deprotonate hydroxylamine hydrochloride but not so basic as to vigorously promote hydrolysis.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long heating times.
-
Anhydrous Conditions: Where possible, using anhydrous solvents can suppress hydrolysis pathways, although many common procedures use aqueous or alcoholic systems.
-
Issue 2: The major impurity is an amide, not a carboxylic acid.
-
Probable Cause: This side reaction is particularly common with aromatic nitriles that have electron-withdrawing substituents. It is believed to result from an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon.
-
Recommended Solutions:
-
Change the Solvent System: Studies have shown that using certain ionic liquids can eliminate the formation of amide side-products.
-
Two-Step Synthesis via Thioamide: A reliable method to avoid amide formation is to first convert the nitrile into the corresponding thioamide (e.g., using Lawesson's reagent or H₂S). The thioamide can then be cleanly converted to the amidoxime by reaction with hydroxylamine.
-
Issue 3: The reaction is stalled or incomplete, with significant starting material remaining.
-
Probable Cause: Insufficient reactivity due to steric hindrance, poor choice of base, or inadequate temperature.
-
Recommended Solutions:
-
Increase Temperature: Gradually increase the reaction temperature and monitor for product formation and potential byproduct increase. Many procedures call for refluxing in ethanol or methanol.
-
Change the Base: The choice of base can be critical. Triethylamine is a common choice in organic solvents. For some syntheses, stronger bases like n-butyllithium or Grignard reagents have been used, particularly in methods starting from nitroalkanes.
-
Use Free Hydroxylamine: Using a 50% aqueous solution of hydroxylamine instead of the hydrochloride salt can sometimes lead to shorter reaction times as a separate base is not required.
-
Data Presentation: Impact of Reaction Conditions
The following table summarizes how different reaction parameters can affect the outcome of amidoxime synthesis.
| Parameter | Condition | Effect on Main Reaction (Amidoxime) | Effect on Side Reactions (Hydrolysis/Amide) | Reference |
| Temperature | Too Low (< 50°C) | Slow or incomplete reaction. | Minimal side reactions. | |
| Optimal (60-80°C) | Efficient conversion to amidoxime. | Moderate potential for hydrolysis. | ||
| Too High (> 80°C) | Can lead to product degradation. | Increased rate of hydrolysis and other side reactions. | ||
| pH / Base | Mild Base (e.g., Na₂CO₃) | Effective for deprotonating NH₂OH·HCl. | Minimizes nitrile hydrolysis compared to strong bases. | |
| Strong Base (e.g., NaOH) | Can accelerate the main reaction. | Significantly increases the rate of nitrile/amidoxime hydrolysis. | ||
| Organic Base (e.g., Et₃N) | Good solubility in organic solvents. | Generally provides good selectivity. | ||
| Solvent | Alcohols (MeOH, EtOH) | Common, effective solvents for the reaction. | Can lead to amide byproduct formation with certain substrates. | |
| Ionic Liquids | Can increase reaction rate and selectivity. | Shown to eliminate amide byproduct formation. | ||
| Water | Used with free hydroxylamine base. | Can increase the risk of hydrolysis if not controlled. |
Experimental Protocols
Protocol 1: General Synthesis of Amidoximes from Nitriles
This protocol is a standard method for converting a variety of nitriles to their corresponding amidoximes.
-
Reagents Setup: In a round-bottom flask, combine the nitrile (1.0 eq.), hydroxylamine hydrochloride (4.0 eq.), and sodium carbonate (2.0 eq.).
-
Solvent Addition: Add a solvent mixture of ethanol and water (e.g., in a 3:2 ratio).
-
Reaction: Heat the mixture to reflux (typically around 80-90°C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude amidoxime.
-
-
Purification: The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of N-Substituted Amidoximes from Amides
This method is useful for synthesizing N-substituted amidoximes, which can be challenging to prepare directly.
-
Reagents Setup: To a solution of iodine (1.5 eq.) and triphenylphosphine (1.5 eq.) in dry dichloromethane (DCM) at 0°C, add the amide (1.0 eq.), triethylamine (5.0 eq.), and hydroxylamine hydrochloride (1.5 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically within 2 hours), as monitored by TLC.
-
Work-up:
-
Concentrate the crude mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
-
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway for amidoxime synthesis from a nitrile and the two major competing side reactions.
Caption: Competing reaction pathways in amidoxime synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during amidoxime synthesis.
Caption: A troubleshooting workflow for amidoxime synthesis.
References
- 1. byjus.com [byjus.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Addressing resistance mechanisms to amidoxime-based drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amidoxime-based drugs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section is designed to help you navigate specific experimental issues. Each problem is presented with potential causes and step-by-step solutions.
Problem 1: Lower than Expected Drug Efficacy or Acquired Resistance in Cell-Based Assays
You observe a diminished or complete loss of a previously effective amidoxime-based drug's activity in your cell line.
Potential Causes:
-
Reduced Prodrug Conversion: The amidoxime prodrug is not being efficiently converted to its active amidine form.
-
Increased Drug Efflux: The active amidine is being actively transported out of the cells.
-
Target Protein Modification: The target protein of the active amidine has mutated, preventing drug binding.
-
Drug Degradation: The amidoxime compound is unstable in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased drug efficacy.
Solutions:
-
Assess Prodrug Conversion:
-
Rationale: Amidoxime-based drugs are often prodrugs that require conversion to their active amidine form by the mitochondrial amidoxime-reducing component (mARC) system. Reduced expression or activity of mARC enzymes can lead to resistance. Recent studies have shown that genetic variants or knockout of mARC can significantly decrease the reductase activity towards N-oxygenated substrates.[1][2]
-
Experiment: Measure the intracellular concentrations of both the amidoxime prodrug and the active amidine over time using LC-MS/MS.
-
Protocol: See Experimental Protocol 1: Quantification of Intracellular Amidoxime and Amidine.
-
Interpretation: An accumulation of the amidoxime and a low level of the amidine suggest a conversion issue.
-
-
Evaluate Drug Efflux:
-
Rationale: The active amidine may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). Overexpression of these pumps can lead to multidrug resistance. Efflux pumps are a known mechanism of resistance for various drugs in bacteria and cancer cells.[3][4][5]
-
Experiment: Co-incubate the cells with your amidoxime drug and a known efflux pump inhibitor (e.g., verapamil for P-gp).
-
Protocol: See Experimental Protocol 2: Efflux Pump Inhibition Assay.
-
Interpretation: A restoration of drug efficacy in the presence of the inhibitor points to efflux-mediated resistance.
-
-
Sequence Target Protein:
-
Rationale: Mutations in the drug's target protein can alter the binding site and reduce drug affinity.
-
Experiment: Isolate genomic DNA or RNA from resistant cells and sequence the gene encoding the target protein.
-
Interpretation: Compare the sequence to that of sensitive cells to identify any mutations.
-
-
Check Compound Stability:
-
Rationale: Amidoxime compounds can be unstable under certain conditions, such as changes in pH or the presence of certain components in the cell culture medium.
-
Experiment: Incubate the amidoxime drug in your cell culture medium at 37°C for various time points and analyze its concentration using HPLC or LC-MS/MS.
-
Protocol: See Experimental Protocol 3: Amidoxime Stability Assay in Cell Culture Medium.
-
Interpretation: A significant decrease in the drug concentration over time indicates instability.
-
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
You are observing high variability or unexpected results in your colorimetric cell viability assays when using amidoxime-based drugs.
Potential Causes:
-
Interference with Assay Chemistry: The amidoxime or its metabolites may directly react with the assay reagents (e.g., MTT, MTS).
-
Alteration of Cellular Redox State: The drug may alter the metabolic activity of the cells, independent of cell death, affecting the reduction of the tetrazolium salt.
-
Compound Precipitation: The drug may precipitate in the culture medium, leading to inaccurate results.
Solutions:
-
Control for Assay Interference:
-
Experiment: Perform the viability assay in a cell-free system by adding the drug directly to the culture medium with the assay reagent.
-
Interpretation: A color change in the absence of cells indicates direct interference.
-
Recommendation: If interference is observed, consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a CytoTox-Glo™ Assay).
-
-
Visually Inspect for Precipitation:
-
Action: Before and after adding the drug to the cell culture, carefully inspect the wells under a microscope for any signs of precipitation.
-
Recommendation: If precipitation is observed, try dissolving the compound in a different solvent or reducing the final concentration.
-
-
Use a Non-Metabolic Viability Assay:
-
Rationale: To avoid confounding factors related to cellular metabolism, use an assay that directly measures cell number or membrane integrity.
-
Examples: Trypan blue exclusion counting, CyQUANT® Direct Cell Proliferation Assay, or high-content imaging-based cell counting.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for amidoxime-based drugs?
A1: Amidoxime-based compounds primarily act through two mechanisms:
-
Prodrugs of Amidines: Many amidoximes are prodrugs that are enzymatically reduced in vivo to their corresponding amidines. This conversion is catalyzed by the mitochondrial amidoxime-reducing component (mARC) system. The resulting amidines are often the biologically active form of the drug.
-
Nitric Oxide (NO) or Nitroxyl (HNO) Donors: Some amidoximes can release NO or HNO, which are important signaling molecules with various physiological effects, including vasodilation.
Q2: What are the known resistance mechanisms to amidoxime-based drugs?
A2: While research is ongoing, potential resistance mechanisms include:
-
Decreased mARC Activity: Reduced expression or mutations in the mARC enzymes (mARC1 and mARC2) can impair the conversion of the amidoxime prodrug to its active amidine form. Studies on human genetic variants have shown that loss-of-function mutations in mARC1 can lead to reduced protein stability and lower N-reductive activity.
-
Increased Efflux of the Active Amidine: Overexpression of multidrug resistance efflux pumps can actively transport the amidine out of the cell, lowering its intracellular concentration and thus its efficacy. This is a common resistance mechanism against various drugs.
-
Target Alteration: Mutations in the cellular target of the active amidine can prevent the drug from binding and exerting its effect.
Q3: How can I assess the activity of the mARC enzyme system in my cells?
A3: You can measure mARC activity using a fluorometric assay that monitors the consumption of NADH, a cofactor in the mARC-catalyzed reduction. This assay can be adapted for high-throughput screening of both substrates and inhibitors.
Q4: Are there any known stability issues with amidoxime compounds?
A4: Yes, the stability of amidoximes can be influenced by factors such as pH and the composition of the surrounding medium. It is crucial to assess the stability of your specific compound under your experimental conditions. Some amidoximes may be more stable in their Z-isomer form. It is recommended to perform stability studies in your specific cell culture medium, as components in serum can potentially affect compound stability.
Data Presentation
Table 1: Summary of Potential Resistance Mechanisms and Investigative Experiments
| Resistance Mechanism | Key Cellular Component Involved | Recommended Investigative Experiment(s) | Expected Outcome in Resistant Cells |
| Reduced Prodrug Conversion | mARC1 and mARC2 enzymes | Quantification of intracellular amidoxime/amidine; mARC activity assay | High amidoxime/amidine ratio; Low mARC activity |
| Increased Drug Efflux | ABC transporters (e.g., P-gp) | Efflux pump inhibition assay; Intracellular drug accumulation assay | Restored drug sensitivity with inhibitor; Lower drug accumulation |
| Target Protein Modification | Drug's specific cellular target | Gene sequencing of the target protein | Presence of mutations in the target's binding site |
| Drug Degradation | - | Compound stability assay in culture medium | Decreased concentration of the parent compound over time |
Experimental Protocols
Experimental Protocol 1: Quantification of Intracellular Amidoxime and Amidine
Objective: To determine the efficiency of prodrug conversion by measuring the intracellular concentrations of the amidoxime and its corresponding amidine.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the amidoxime-based drug at the desired concentration and for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis and Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a method to separate and quantify the amidoxime and amidine using appropriate standards for each compound.
-
Normalize the quantified amounts to the total protein concentration of the cell lysate.
-
Experimental Protocol 2: Efflux Pump Inhibition Assay
Objective: To determine if drug efflux is responsible for resistance.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate.
-
Pre-incubate the cells with a known efflux pump inhibitor (e.g., 10 µM verapamil for P-gp) for 1 hour.
-
Add the amidoxime-based drug at various concentrations to both the inhibitor-treated and untreated cells.
-
-
Cell Viability Assessment:
-
Incubate the cells for a period equivalent to the drug's known mechanism of action (e.g., 48-72 hours for cytotoxic agents).
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo® or trypan blue exclusion).
-
-
Data Analysis:
-
Compare the dose-response curves of the drug with and without the efflux pump inhibitor. A leftward shift in the curve in the presence of the inhibitor indicates that efflux is contributing to resistance.
-
Experimental Protocol 3: Amidoxime Stability Assay in Cell Culture Medium
Objective: To assess the chemical stability of the amidoxime compound in the experimental cell culture medium.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the amidoxime drug in your complete cell culture medium (including serum) at the final experimental concentration.
-
As a control, prepare a solution in a stable buffer (e.g., PBS).
-
-
Incubation:
-
Incubate the solutions at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
-
Analysis:
-
At each time point, take an aliquot of the solution and analyze the concentration of the amidoxime compound using HPLC with UV detection or LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of the amidoxime as a function of time. A significant decrease in concentration in the cell culture medium compared to the control buffer indicates instability.
-
Visualizations
Caption: Cellular processing of an amidoxime prodrug.
Caption: Logical relationships in amidoxime drug resistance.
References
- 1. Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 4. Exploring novel amides as efflux pump inhibitors for overcoming antibiotic resistance in multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Amidoxime Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective amidoxime inhibitors. Amidoximes are frequently employed as prodrugs for amidine-containing compounds, which are potent inhibitors of various enzymes, particularly serine proteases and kinases.[1][2] Achieving high selectivity is paramount to minimize off-target effects and enhance the therapeutic window of these promising drug candidates.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Inhibitor Selectivity Observed in Initial Screens
You've synthesized a novel amidoxime inhibitor and initial screening against a panel of related enzymes (e.g., a kinase panel) reveals significant off-target activity.
| Potential Cause | Troubleshooting Steps |
| Inherently non-selective scaffold | The core chemical structure of your inhibitor may have features that are recognized by the active sites of multiple enzymes. |
| Solution 1: Structure-Activity Relationship (SAR) Studies. Systematically modify the peripheral chemical groups of your inhibitor to identify moieties that enhance binding to the desired target while reducing affinity for off-targets. For example, in the development of urokinase-type plasminogen activator (uPA) inhibitors, modifications to the regions of the molecule that interact with secondary binding pockets (exosites) can significantly improve selectivity.[3][4][5] | |
| Solution 2: Computational Modeling. Utilize molecular docking and dynamics simulations to visualize how your inhibitor binds to both the target and off-target enzymes. This can reveal key interactions that can be disrupted in the off-target enzymes through chemical modification. | |
| Prodrug conversion variability | The conversion of the amidoxime prodrug to the active amidine may be occurring at different rates in the presence of different enzymes or cellular environments, leading to apparent off-target activity. |
| Solution 1: In vitro conversion assay. Develop an assay to measure the rate of amidoxime to amidine conversion in the presence of your target enzyme and key off-target enzymes. This can help determine if differential conversion rates are contributing to the observed lack of selectivity. | |
| Solution 2: HPLC analysis. Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the amidoxime and amidine forms of your compound in your assay samples. This will provide direct evidence of the extent of prodrug conversion. |
Issue 2: High In Vitro Potency, but Poor Cellular Activity or High Cytotoxicity
Your amidoxime inhibitor shows excellent potency and selectivity in biochemical assays, but this does not translate to cell-based assays, or the compound is toxic to cells.
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability | The amidoxime prodrug may not be efficiently crossing the cell membrane to reach its intracellular target. |
| Solution 1: Modify physicochemical properties. Adjust the lipophilicity (logP) and polar surface area of your compound to fall within the range typically associated with good cell permeability (e.g., Lipinski's Rule of Five). | |
| Solution 2: Prodrug modification. While amidoximes are themselves prodrugs, further modification of the amidoxime group or other parts of the molecule can sometimes improve uptake. | |
| Inefficient intracellular conversion | The cellular machinery required to convert the amidoxime to the active amidine may be absent or inefficient in the cell line being used. |
| Solution 1: Measure intracellular conversion. Utilize techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates to determine the intracellular concentrations of both the amidoxime and amidine forms of your inhibitor. | |
| Solution 2: Test in different cell lines. The expression levels of the enzymes responsible for amidoxime reduction can vary between cell types. Testing your compound in a panel of cell lines may identify a more suitable model for your studies. | |
| Off-target cytotoxicity | The amidoxime or the resulting amidine may be interacting with unintended cellular targets, leading to toxicity. |
| Solution 1: Broader selectivity profiling. Screen your compound against a wider range of targets, including panels of receptors, ion channels, and other enzyme classes, to identify potential off-target interactions. | |
| Solution 2: Structural modifications. If a specific off-target is identified, use SAR to modify your inhibitor to reduce its affinity for the toxicity-mediating target. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using an amidoxime as a prodrug for an amidine inhibitor?
A1: The primary reason is to improve oral bioavailability. Amidines are typically highly basic and exist in a protonated, positively charged state at physiological pH. This charge significantly hinders their ability to cross the intestinal wall and be absorbed into the bloodstream. Amidoximes are less basic and therefore less charged, allowing for better absorption. Once absorbed, they are converted in the body to the active amidine form.
Q2: How do I choose the right selectivity panel for my amidoxime inhibitor?
A2: The choice of a selectivity panel depends on the intended target of your inhibitor.
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For Kinase Inhibitors: Use a broad kinase panel that covers a large portion of the human kinome. Many contract research organizations offer panels of hundreds of kinases. Initial screens can be performed at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets. Follow-up dose-response curves should be generated for any kinases that show significant inhibition.
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For Serine Protease Inhibitors: The panel should include proteases from the same family (e.g., trypsin-like, chymotrypsin-like) as your primary target, as well as other proteases involved in related physiological processes (e.g., coagulation cascade enzymes for a thrombin inhibitor).
-
General Safety Panels: For later-stage compounds, consider broader safety panels that include other enzyme classes, receptors, and ion channels to identify potential liabilities that could lead to adverse effects in vivo.
Q3: What are some common off-target liabilities for amidoxime-based inhibitors?
A3: Off-target effects are highly dependent on the specific chemical scaffold of the inhibitor. However, some general principles apply:
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Kinases: Due to the conserved nature of the ATP-binding site, kinase inhibitors often show activity against multiple kinases.
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Serine Proteases: Inhibitors targeting the S1 pocket of trypsin-like serine proteases (which recognizes basic residues like arginine and lysine) can have cross-reactivity with other proteases that have similar S1 pockets, such as thrombin, plasmin, and factor Xa.
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hERG Channel: The hERG potassium channel is a common off-target for many drugs and can lead to cardiotoxicity. It is advisable to test for hERG liability early in the drug discovery process.
Q4: Can you provide an example of how selectivity for an amidine inhibitor was improved?
A4: While specific case studies for amidoxime inhibitors are often proprietary, the general principle of improving selectivity through medicinal chemistry is well-established. For example, in the development of inhibitors for nitric oxide synthases (NOS), a class of enzymes with highly similar active sites, selectivity was achieved by exploiting subtle differences in the secondary binding sites around the active site. By adding chemical extensions to the core inhibitor scaffold that could form specific interactions with non-conserved residues in the target isoform, researchers were able to significantly improve selectivity. This same principle can be applied to amidoxime-based inhibitors.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Selectivity Assay
This protocol provides a general framework for assessing the selectivity of an amidoxime inhibitor against a panel of kinases.
1. Reagent Preparation:
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Kinase Buffer: Prepare a buffered solution (e.g., Tris-HCl, HEPES) containing MgCl₂, bovine serum albumin (BSA), and a reducing agent like DTT. The optimal pH and salt concentrations are kinase-dependent.
-
Kinase Stock: Dilute purified recombinant kinases to a working concentration (e.g., 2X final concentration) in kinase buffer.
-
Substrate Stock: Prepare the specific peptide or protein substrate for each kinase in kinase buffer.
-
ATP Stock: Prepare a stock of non-radioactive ("cold") ATP.
-
Radiolabeled ATP: Obtain [γ-³³P]ATP or [γ-³²P]ATP.
-
Compound Dilutions: Perform serial dilutions of your amidoxime inhibitor in DMSO, followed by a final dilution in kinase buffer.
-
Stop Solution: Prepare a solution to terminate the reaction, such as 75 mM phosphoric acid.
2. Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase stock solution to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare the ATP/substrate master mix. For each reaction, mix the substrate, kinase buffer, MgCl₂, radiolabeled ATP, and cold ATP. The final ATP concentration should ideally be at or near the Kₘ value for each specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 25 µL of the stop solution.
3. Signal Detection:
-
Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unbound radiolabeled ATP.
-
Dry the filter mat completely.
-
Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
4. Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.
Visualizations
Diagram 1: General Workflow for Improving Amidoxime Inhibitor Selectivity
Caption: A logical workflow for the iterative process of improving the selectivity of amidoxime inhibitors.
Diagram 2: Signaling Pathway Inhibition by a Hypothetical uPA Inhibitor
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a key role in cancer cell invasion and metastasis. An amidoxime prodrug of a uPA inhibitor would be converted to its active amidine form, which would then block the uPA signaling cascade.
Caption: Inhibition of the uPA signaling pathway by an amidoxime prodrug.
References
- 1. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, function and antagonists of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-function relationships in the interaction between the urokinase-type plasminogen activator and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Anidoxime assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and reproducibility issues during Anidoxime (and related amidoxime/oxime) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a term that may refer to a specific compound, but more broadly falls into the chemical class of amidoximes. Amidoximes are N-hydroxylated forms of amidines and are frequently used as prodrugs.[1] Due to their reduced basicity compared to the active amidine form, they exhibit improved absorption from the gastrointestinal tract.[1] In vivo, they are converted to their active amidine counterparts by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system.[2][3] Accurate quantification is crucial for pharmacokinetic and pharmacodynamic studies, ensuring proper dosage and evaluating the efficacy of the prodrug strategy.
Q2: What are the most common analytical methods for this compound quantification?
A2: The most common analytical methods for the quantification of amidoximes and oximes are High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS/MS), and UV-Visible Spectrophotometry.[4] HPLC offers high specificity and the ability to separate the analyte from other sample components, while spectrophotometry can be a simpler, more accessible method for quantification.
Q3: What are the key stability considerations for this compound samples?
A3: this compound and related compounds can be susceptible to hydrolysis and oxidative degradation. Stability is often pH-dependent, with many amidoxime prodrugs showing maximum stability at a neutral pH (around 7). It is crucial to establish the stability of samples under the intended storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and to be mindful of potential degradation during sample preparation and analysis. For instance, some oximes show rapid degradation at acidic pH.
Troubleshooting Guides
HPLC Assay Troubleshooting
Q: I am observing peak tailing in my HPLC chromatogram. What are the likely causes and solutions?
A: Peak tailing is a common issue, especially with polar and ionizable compounds like amidoximes.
-
Cause 1: Secondary Interactions with Silica Support: Residual silanol groups on the silica backbone of C18 columns can interact with basic analytes, causing tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based or polar-embedded phase). Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms may exist, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., pH 3) will ensure the analyte is in a single protonated state.
-
-
Cause 3: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and re-inject. If sensitivity is an issue, consider using a column with a larger diameter.
-
Q: My retention times are drifting or are not reproducible. What should I check?
A: Retention time variability can compromise the reliability of your assay.
-
Cause 1: Inconsistent Mobile Phase Composition: Poorly mixed mobile phase or solvent evaporation can alter the composition over time.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Cause 2: Temperature Fluctuations: Column temperature can significantly affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Cause 3: Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes of the mobile phase.
-
Spectrophotometric Assay Troubleshooting
Q: My absorbance readings are unstable or drifting.
A: Drifting absorbance readings can be due to several factors.
-
Cause 1: Sample Turbidity: Particulates in the sample can scatter light, leading to inaccurate and unstable readings.
-
Solution: Centrifuge or filter all samples and blanks before measurement.
-
-
Cause 2: Temperature Effects: The reaction rate of colorimetric assays can be temperature-dependent.
-
Solution: Allow all reagents and samples to come to room temperature before mixing. If the reaction is temperature-sensitive, perform the incubation in a temperature-controlled water bath or block.
-
-
Cause 3: Lamp Instability: The spectrophotometer lamp may not have warmed up sufficiently.
-
Solution: Allow the instrument to warm up for the manufacturer-recommended time (often 15-30 minutes) before taking measurements.
-
Q: My standard curve is not linear or has a low R² value.
A: A non-linear standard curve can indicate a number of issues.
-
Cause 1: Inaccurate Standard Preparation: Errors in serial dilutions are a common cause of non-linearity.
-
Solution: Carefully prepare fresh standards using calibrated pipettes. It is advisable to prepare a new stock solution from scratch if the problem persists.
-
-
Cause 2: Assay Concentration Range Exceeded: The concentration of your standards may be outside the linear range of the assay.
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Solution: Prepare standards with a narrower concentration range. You may need to perform a preliminary experiment to determine the optimal range.
-
-
Cause 3: Stray Light: At high absorbances, stray light can cause a deviation from Beer's Law.
-
Solution: Dilute your samples to fall within a lower, more reliable absorbance range (typically below 1.5 AU).
-
Data Presentation
Table 1: Typical HPLC Method Validation Parameters for Amidoxime/Oxime Quantification
| Parameter | Typical Value/Range | Notes |
| Linearity (R²) | ≥ 0.999 | A high correlation coefficient indicates a good linear relationship between concentration and response. |
| Accuracy (% Recovery) | 98-102% | Determined by spiking a known amount of standard into a sample matrix at different concentrations. |
| Precision (% RSD) | ≤ 2% | Repeatability (intra-day) and intermediate precision (inter-day) should be within this range. |
| Limit of Detection (LOD) | Analyte-dependent | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Analyte-dependent | The lowest concentration that can be quantified with acceptable precision and accuracy, often with a signal-to-noise ratio of 10:1. |
Table 2: Comparison of HPLC Methods for Oxime Analysis
| Parameter | Method 1 (Reversed-Phase with Ion-Pairing) | Method 2 (Reversed-Phase C18) | Method 3 (Cation-Exchange) |
| Column | C18 | Atlantis T3 (150 x 2.1 mm, 3 µm) | Cation-Exchange |
| Mobile Phase | Acetonitrile/Water with ion-pairing agent | Acetonitrile/Aqueous zinc sulfate solution | Not specified |
| Detection | UV (276 nm) | DAD | UV |
| Linear Range | Not specified | 0.12 to 120 µg/mL | 0.001 to 2.5 µg/mL (for MMB-4) |
| Intra-day Precision (%RSD) | Not specified | 0.5 - 4.4% | Not specified |
| Inter-day Precision (%RSD) | Not specified | 0.4 - 2.2% | Not specified |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Quantification in Plasma
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Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of a 5% (w/v) aqueous zinc sulfate solution.
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Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 3.8 with acetic acid) in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm), determined by the UV spectrum of the analyte.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the this compound in the mobile phase.
-
The concentration of the this compound in the samples is determined by comparing the peak area with the calibration curve.
-
Protocol 2: General Spectrophotometric Method for Oxime Quantification
This method is based on the acid hydrolysis of the oxime to release hydroxylamine, which is then derivatized to form a colored compound.
-
Hydrolysis:
-
To 1 mL of the sample solution (containing the oxime), add 1 mL of 3 N sulfuric acid.
-
Heat the mixture in a boiling water bath for 30 minutes.
-
Cool the solution to room temperature.
-
-
Derivatization:
-
Add 1 mL of 0.1 N iodine solution and let it stand for 5 minutes to oxidize hydroxylamine to nitrous acid.
-
Add 1 mL of 2% sodium arsenite solution to remove excess iodine.
-
Add 1 mL of 0.5% sulfanilic acid solution and mix.
-
After 5 minutes, add 1 mL of 0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride (NED) reagent.
-
-
Measurement:
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance at 550 nm against a reagent blank.
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Quantify the concentration using a standard curve prepared with known concentrations of the oxime.
-
Visualizations
Caption: A typical experimental workflow for this compound quantification in plasma by HPLC.
Caption: The mARC pathway for the bioactivation of amidoxime prodrugs.
References
Technical Support Center: Stabilizing Amidoxime Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amidoxime compounds. Below you will find information on identifying and resolving common stability issues to ensure the integrity of your compounds during long-term storage.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with amidoxime compounds.
Issue 1: Physical Appearance Changes in Solid Compound (e.g., color change, clumping)
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Question: My solid amidoxime compound has changed color (e.g., turned yellow or brown) and/or started to clump together during storage. What is happening and what should I do?
-
Answer:
-
Possible Causes:
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Oxidation: Amidoxime compounds can be susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light.[1] This can lead to the formation of colored degradation products.
-
Hygroscopicity: The compound may be absorbing moisture from the atmosphere, leading to clumping and potentially initiating hydrolysis.
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Isomerization: While less likely to cause significant color changes, conversion between Z- and E-isomers can occur, with the Z-isomer generally being more stable.[1][2]
-
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and moisture.[1] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Control Temperature: Store the compound at a reduced temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down the rate of degradation.[3]
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Use a Desiccator: Store the vial inside a desiccator to minimize moisture exposure.
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Analytical Assessment: Re-analyze the compound using techniques like HPLC to determine its purity and identify any new degradation peaks. Mass spectrometry (MS) can help in identifying the mass of the impurities.
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Purification: If significant degradation has occurred, consider repurifying a small amount of the material before use.
-
-
Issue 2: Degradation of Amidoxime Compound in Solution
-
Question: I am observing the appearance of new peaks in my HPLC chromatogram after storing my amidoxime compound in solution. What could be the cause and how can I prevent it?
-
Answer:
-
Possible Causes:
-
Hydrolysis: Amidoxime compounds can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.
-
Oxidative Degradation: Dissolved oxygen in the solvent can lead to oxidative degradation, which can be accelerated by heat and light.
-
Solvent Reactivity: The solvent itself may be reacting with your compound, especially if it is not of high purity or contains reactive impurities.
-
-
Troubleshooting Steps:
-
pH Control: The stability of amidoxime compounds is often pH-dependent. Prepare solutions in a buffered system at a pH where the compound is most stable. This needs to be determined experimentally, but starting with a neutral pH (around 7) is a common practice.
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Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents to minimize reactive impurities.
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Degas Solvents: Before preparing your solution, degas the solvent to remove dissolved oxygen.
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Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
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Refrigerate or Freeze: Store solutions at low temperatures (2-8 °C or -20 °C) to reduce the rate of degradation. For long-term storage, consider storing as a solid and preparing fresh solutions as needed.
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Forced Degradation Study: To understand the degradation profile of your compound, consider performing a forced degradation study (see Experimental Protocols section). This will help in identifying the conditions under which your compound is least stable.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal long-term storage conditions for solid amidoxime compounds?
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A1: For optimal long-term stability, solid amidoxime compounds should be stored at low temperatures (≤ -20°C), protected from light (in amber vials), and in a low-moisture environment (desiccated). For particularly sensitive compounds, storage under an inert atmosphere is also recommended.
-
-
Q2: How does pH affect the stability of amidoxime compounds in solution?
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A2: The pH of a solution can significantly impact the stability of amidoxime compounds. Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis. The optimal pH for stability is compound-specific and should be determined experimentally through stability studies at various pH values.
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-
Q3: My amidoxime is a prodrug. How can I assess its conversion to the active drug under physiological conditions?
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A3: To assess the conversion of an amidoxime prodrug, you can perform in vitro stability studies in simulated biological fluids (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 6.8). The rate of conversion can be monitored over time by a validated stability-indicating analytical method, such as HPLC.
-
-
Q4: What are some common degradation products of amidoxime compounds?
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A4: Common degradation products can arise from hydrolysis, leading to the corresponding amide or carboxylic acid. Oxidative degradation can result in various products, including the cleavage of the amidoxime ester. It is crucial to characterize the specific degradation products for your compound of interest using techniques like LC-MS/MS.
-
-
Q5: Are there any excipients I should avoid when formulating an amidoxime compound?
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A5: Yes, excipient compatibility is crucial for a stable formulation. Avoid excipients that can create a microenvironment with a pH at which your amidoxime is unstable. For example, acidic excipients could accelerate hydrolysis if your compound is acid-labile. It is also important to be aware of reactive impurities in excipients, such as peroxides in povidone, which can cause oxidative degradation. Always conduct compatibility studies with your chosen excipients.
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Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Outcomes for Amidoxime Compounds
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | Hydrolysis | Amide, Carboxylic Acid |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | Hydrolysis | Carboxylic Acid Salt, Amide |
| Oxidation | 3-30% H₂O₂, Room Temperature | Oxidation | Cleavage products (e.g., peroxides) |
| Thermal Degradation | 40°C - 80°C, Dry Heat | Thermolysis | Various, compound-specific |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours) | Photolysis | Various, compound-specific |
Note: The extent of degradation (typically targeted between 5-20%) and the specific products formed are highly dependent on the structure of the individual amidoxime compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of an Amidoxime Compound
-
Objective: To investigate the intrinsic stability of an amidoxime compound under various stress conditions and to identify potential degradation products.
-
Materials:
-
Amidoxime compound
-
HPLC-grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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pH meter
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HPLC-UV-MS system
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Photostability chamber
-
Oven
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the amidoxime compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
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Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for a specified time. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light, for a specified time. At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Transfer the solid amidoxime compound to a vial and place it in an oven at 60°C. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC. Also, subject the stock solution to the same thermal stress.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Protocol 2: HPLC-UV-MS Method for Stability Analysis
-
Objective: To separate and quantify the amidoxime compound from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: UPLC or HPLC with UV/Vis (PDA) and Mass Spectrometric (MS) detectors.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point. For higher resolution, a sub-2 µm particle size column can be used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 0.5 - 1.0 mL/min for a standard HPLC column.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
UV Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., 272 nm) and also scan a range to detect degradation products with different chromophores.
-
MS Detection: Use electrospray ionization (ESI) in positive and/or negative mode to obtain mass information for the parent compound and any degradation products.
-
Visualizations
Caption: Major degradation pathways for amidoxime compounds.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOP for Storing the Stability Study Samples Under Controlled Conditions Prior to Analysis – StabilityStudies.in [stabilitystudies.in]
- 3. The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug | ClinicSearch [clinicsearchonline.org]
Validation & Comparative
Anidoxime: Unraveling the Profile of an Experimental Non-Opioid Analgesic
Introduction
Anidoxime is an experimental, orally administered, non-opioid analgesic agent that has demonstrated significant pain-relieving properties in early studies.[1] Reports suggest its analgesic efficacy is comparable to, or even exceeds, that of morphine, a potent opioid analgesic, while potentially offering a reduced risk of physical dependence.[2] As the scientific community continues to seek effective and safer alternatives to opioid-based pain management, a thorough comparison of emerging compounds like this compound with established non-opioid analgesics is crucial for researchers, scientists, and drug development professionals. This guide aims to provide a comparative overview of this compound against other non-opioid analgesics, based on the available scientific literature.
Comparative Analysis of this compound and Other Non-Opioid Analgesics
A direct, data-driven comparison of this compound with other non-opioid analgesics is challenging due to the limited publicly available information on this compound. Early clinical research on this compound was conducted in the late 1970s and early 1980s, and detailed experimental data and protocols from these studies are not readily accessible in modern databases. However, a qualitative comparison based on the available information can be initiated.
Non-opioid analgesics are a broad class of drugs that relieve pain through various mechanisms, distinct from the opioid receptors targeted by drugs like morphine.[3] This class is primarily composed of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, and acetaminophen. More recent additions include selective COX-2 inhibitors like celecoxib.[4]
Mechanism of Action: An Unresolved Question for this compound
The precise mechanism of action for this compound remains to be fully elucidated in the available literature. It is classified as a propiophenone derivative.[5] While some propiophenones, like propyphenazone, are known to exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pain- and inflammation-mediating prostaglandins, it is not yet confirmed if this compound shares this mechanism.
The name "this compound" suggests the presence of an oxime and an anisidine group. While the broader class of "amidoximes" has been studied for various biological activities, a definitive link between these activities and the specific analgesic effect of this compound has not been established.
Established Mechanisms of Comparator Non-Opioid Analgesics
To provide a framework for future comparative studies, the well-established signaling pathways for major non-opioid analgesic classes are described below.
NSAIDs and COX-2 Inhibitors: The primary mechanism of action for NSAIDs and COX-2 inhibitors involves the inhibition of the COX enzymes (COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, these drugs reduce the production of prostaglandins, leading to analgesia and anti-inflammatory effects.
Acetaminophen: The mechanism of action for acetaminophen is not fully understood but is thought to involve central nervous system pathways, potentially through the inhibition of a specific COX variant in the brain and modulation of serotonergic and cannabinoid pathways.
Efficacy and Safety: A Look at the Limited Data
A clinical trial published in 1977 by Grainger and colleagues compared this compound to dihydrocodeine, a weak opioid. The study found no significant differences in the analgesic effects between dihydrocodeine 50 mg, this compound 75 mg, and this compound 100 mg. Notably, no side effects were reported for this compound in this trial.
A 1980 study by Watzman and Buckley conducted a comparative analysis of the analgesic, behavioral, and dependence properties of this compound and morphine. Their findings suggested that this compound possessed analgesic potency equal to or greater than morphine, with a potentially lower liability for physical dependence.
Due to the unavailability of the full-text versions of these foundational studies, a detailed quantitative comparison of efficacy and safety with other non-opioid analgesics in a tabular format is not feasible at this time.
Experimental Protocols
The detailed experimental methodologies from the key studies on this compound are not available in the public domain. To facilitate future research and replication, a generalized workflow for a comparative analgesic clinical trial is presented below.
Future Directions
The initial findings on this compound present a compelling case for further investigation. To build a comprehensive understanding of its potential as a non-opioid analgesic, future research should focus on:
-
Elucidating the Mechanism of Action: Modern pharmacological techniques should be employed to identify the specific molecular targets and signaling pathways of this compound.
-
Conducting Robust Clinical Trials: Well-designed, double-blind, randomized controlled trials are needed to rigorously evaluate the efficacy and safety of this compound against current standard-of-care non-opioid analgesics and placebo.
-
Publishing Detailed Experimental Data: To ensure transparency and facilitate meta-analyses and future research, the full methodologies and quantitative results of all studies should be made publicly available.
Conclusion
This compound remains an intriguing experimental non-opioid analgesic with historical data suggesting high potency and a favorable safety profile. However, the lack of a clearly defined mechanism of action and the limited availability of detailed, modern experimental data prevent a definitive comparative analysis with established non-opioid analgesics. Further research is imperative to unlock the full potential of this compound and determine its place in the future of pain management. This guide will be updated as new information becomes available.
References
- 1. This compound: a clinical trial of an oral analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 5. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Analgesic Mechanism of Anidoxime: An Illustrative Comparison with Opioid Alternatives
Anidoxime, an experimental oral analgesic, has demonstrated potency comparable to or exceeding that of morphine, with suggestions of a reduced liability for physical dependence. While direct and detailed experimental validation of its mechanism of action remains limited in publicly accessible literature, its clinical comparison with the opioid dihydrocodeine strongly suggests its classification as an opioid agonist. This guide provides a comparative analysis of this compound's inferred mechanism of action against the well-established opioid analgesics, morphine and dihydrocodeine, supported by illustrative experimental data and protocols relevant to the validation of opioid activity.
This report is intended for researchers, scientists, and drug development professionals to offer a framework for understanding and potentially validating the pharmacological profile of this compound or similar compounds. Due to the scarcity of specific preclinical data for this compound, this guide utilizes representative data from established opioid research to illustrate the key validation assays and expected outcomes.
Comparative Analysis of Analgesic Properties
The following table summarizes the key analgesic and mechanistic properties of this compound, based on available information and inferences, in comparison to morphine and dihydrocodeine.
| Feature | This compound (Inferred) | Morphine (Established) | Dihydrocodeine (Established) |
| Analgesic Potency | Equipotent to or greater than morphine[1] | Gold standard opioid analgesic | Approximately 1.5-2 times less potent than morphine |
| Primary Mechanism | Likely µ-opioid receptor (MOR) agonist | Full agonist at µ-opioid receptors | Agonist at µ-opioid receptors |
| Clinical Efficacy | No significant difference from dihydrocodeine (50mg) at 75mg and 100mg doses[2] | Effective for moderate to severe pain | Effective for moderate to severe pain |
| Side Effect Profile | No side-effects reported in a 1977 clinical trial[2] | Nausea, constipation, respiratory depression, sedation | Similar to morphine, including constipation and nausea |
| Dependence Liability | Reportedly less than morphine[1] | High potential for physical dependence and addiction | Potential for physical dependence and addiction |
Elucidation of the Opioid Signaling Pathway
Opioid analgesics primarily exert their effects through the activation of G-protein coupled receptors (GPCRs), with the µ-opioid receptor (MOR) being the principal target for morphine and related drugs. The binding of an opioid agonist to the MOR initiates a cascade of intracellular events, leading to the inhibition of neuronal excitability and a reduction in the transmission of pain signals.
The canonical signaling pathway involves:
-
Receptor Binding: The opioid agonist binds to the extracellular domain of the MOR.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit of the G-protein directly interacts with and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release from the presynaptic terminal.
-
Modulation of Downstream Kinases: The reduction in cAMP and other signaling intermediates affects the activity of various protein kinases, such as protein kinase A (PKA), which can modulate gene expression and long-term cellular changes.
A significant aspect of opioid receptor signaling is the recruitment of β-arrestin. While G-protein signaling is primarily responsible for analgesia, β-arrestin recruitment is implicated in the development of tolerance and some of the adverse effects of opioids, such as respiratory depression.
Caption: Inferred signaling pathway for this compound as a µ-opioid receptor agonist.
Experimental Protocols for Mechanism Validation
To definitively validate the mechanism of action of this compound as an opioid agonist, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Methodology:
-
Preparation of Membranes: Cell membranes expressing recombinant human µ, δ, or κ opioid receptors are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Radioligand Competition Assay:
-
A constant concentration of a high-affinity radiolabeled opioid antagonist (e.g., [³H]diprenorphine) is incubated with the receptor-containing membranes.
-
Increasing concentrations of unlabeled this compound, morphine (positive control), or a non-opioid compound (negative control) are added to compete with the radioligand for binding.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining this compound's opioid receptor binding affinity.
cAMP Inhibition Assay
Objective: To assess the functional activity of this compound at Gi/o-coupled opioid receptors by measuring its effect on intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells expressing the opioid receptor of interest are cultured in appropriate media.
-
Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound or a known opioid agonist (e.g., morphine).
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter assay.
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC₅₀) is determined.
β-Arrestin Recruitment Assay
Objective: To evaluate the potential of this compound to induce β-arrestin recruitment to the opioid receptor, providing insight into its potential for tolerance and side effects.
Methodology:
-
Assay Principle: This assay often utilizes a bioluminescence resonance energy transfer (BRET) or enzyme complementation (e.g., PathHunter) system.
-
Procedure:
-
Cells are co-transfected with constructs for the opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., GFP).
-
Upon agonist stimulation (with this compound or controls), β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity.
-
The resulting BRET signal or complemented enzyme activity is measured.
-
-
Data Analysis: A dose-response curve is generated, and the EC₅₀ for β-arrestin recruitment is calculated. The ratio of G-protein activation potency to β-arrestin recruitment potency can be used to determine the "bias" of the compound.
In Vivo Validation of Analgesic Efficacy
Animal models of pain are crucial for validating the analgesic effects of a compound and for assessing its therapeutic window.
Hot Plate Test
Objective: To evaluate the central analgesic activity of this compound in a model of acute thermal pain.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Animals (typically mice or rats) are administered this compound, morphine (positive control), or vehicle (negative control) orally.
-
At various time points after administration, each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: The maximum possible effect (%MPE) is calculated for each animal at each time point: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Conclusion
References
Navigating the Selectivity Landscape of Amidoxime-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of amidoxime-based enzyme inhibitors, focusing on their selectivity profiles and the experimental methodologies used to determine them.
Amidoxime-based compounds are a versatile class of molecules often employed as prodrugs for amidines, which are potent inhibitors of various enzymes, notably nitric oxide synthases (NOS). The conversion of the amidoxime to the active amidine is often facilitated by the mitochondrial Amidoxime Reductase Component (mARC) enzyme system. This guide delves into the selectivity of these compounds, particularly concerning the three main NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—and other potential off-target enzymes like arginase.
Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the available quantitative data on the inhibitory activity and selectivity of amidoxime-based compounds and their corresponding amidines. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical assay conditions.
Table 1: Inhibitory Activity of an Amidoxime Prodrug and its Corresponding Amidine Against NOS Isoforms
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. eNOS | Selectivity vs. iNOS | Source |
| Benzhydryl Amidoxime | nNOS | > 1 (partial inhibition) | - | - | [1] |
| eNOS | Inactive | - | - | [1] | |
| iNOS | Inactive | - | - | [1] | |
| Benzhydryl Amidine (active form) | nNOS | 0.3 | 1166-fold | 100-fold | [1] |
Table 2: Selectivity Profile of Acetamidine-Based iNOS Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. eNOS | Source |
| Compound 10 | iNOS | 0.428 | >2300-fold | [2] |
| Compound 14 | iNOS | 0.165 | >550-fold |
Table 3: Inhibitory Activity of Arginine Derivatives Against Arginase (for comparative reference)
| Compound | Target Enzyme | IC50 (µM) | Source |
| NOHA (Nω-hydroxy-L-arginine) | Arginase | 230 ± 26 | |
| nor-NOHA (Nω-hydroxy-nor-L-arginine) | Arginase | 340 ± 12 |
Experimental Protocols
The determination of enzyme inhibition and selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the literature for assessing the activity of amidoxime-based inhibitors.
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of compounds against different NOS isoforms by measuring the conversion of L-arginine to L-citrulline.
1. Materials and Reagents:
- Purified recombinant human nNOS, iNOS, or bovine eNOS
- L-[³H]arginine
- NADPH
- Calmodulin (for nNOS and eNOS)
- Tetrahydrobiopterin (BH₄)
- HEPES buffer (pH 7.4)
- Dowex AG 50W-X8 resin (Na⁺ form)
- Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
- Scintillation cocktail and counter
2. Assay Procedure:
- Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin (for nNOS/eNOS), BH₄, and the purified NOS enzyme.
- Add the test inhibitor compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
- Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
- Initiate the enzymatic reaction by adding L-[³H]arginine.
- Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at 37°C.
- Stop the reaction by adding a stop buffer (e.g., containing EDTA).
- Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.
- Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Arginase Inhibition Assay
This protocol describes a colorimetric method to assess the inhibition of arginase by measuring the amount of urea produced.
1. Materials and Reagents:
- Purified arginase I or II
- L-arginine
- Tris-HCl buffer (pH 7.5)
- MnCl₂
- Urea colorimetric assay kit (containing urease, and reagents for the Berthelot-urease method)
- Test inhibitor compound
2. Assay Procedure:
- Activate the arginase by incubating it with MnCl₂ in Tris-HCl buffer.
- Prepare a reaction mixture containing the activated arginase and the test inhibitor at various concentrations.
- Pre-incubate the mixture for a specified time at 37°C.
- Initiate the reaction by adding L-arginine.
- Incubate the reaction for a defined period at 37°C.
- Stop the reaction (e.g., by adding a strong acid).
- Quantify the amount of urea produced using a colorimetric assay kit according to the manufacturer's instructions. This typically involves the enzymatic conversion of urea to ammonia by urease, followed by a colorimetric reaction to detect ammonia.
- Measure the absorbance at the appropriate wavelength using a spectrophotometer.
- Calculate the percentage of inhibition and determine the IC50 value as described in the NOS inhibition assay.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Figure 1. L-Arginine metabolism and points of inhibition.
Figure 2. General workflow for assessing enzyme inhibition.
Conclusion
The selectivity of amidoxime-based enzyme inhibitors is a critical factor in their therapeutic potential. While many are designed as prodrugs for potent and selective amidine inhibitors of NOS isoforms, the potential for off-target effects, including cross-reactivity with other enzymes like arginase, must be thoroughly investigated. The data presented in this guide, compiled from various studies, highlights the high selectivity that can be achieved with these classes of compounds, particularly for iNOS and nNOS. The provided experimental protocols offer a foundation for researchers to conduct their own cross-reactivity studies. Future research should focus on systematic screening of amidoxime-based inhibitors against a broader panel of enzymes to fully elucidate their selectivity profiles and ensure the development of safer and more effective drugs.
References
Amidoxime Analogs: A Comparative Guide to a Versatile Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of amidoxime analogs. Amidoximes, characterized by a hydroxylamino and an amino group attached to the same carbon atom, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities and their utility as prodrugs.
This guide synthesizes experimental data to offer a comparative overview of the performance of various amidoxime derivatives, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings.
From Prodrug to Active Agent: The Metabolic Journey of Amidoxime Analogs
A critical aspect of the biological activity of many amidoxime-based compounds lies in their role as prodrugs. In vivo, the amidoxime moiety can be bioreduced to the corresponding amidine, which is often the more potent bioactive form. This metabolic conversion is crucial for the therapeutic efficacy of these compounds, particularly for improving oral bioavailability.[1][2] The enzymatic machinery responsible for this reduction primarily involves the mitochondrial amidoxime reducing component (mARC), a molybdenum-dependent enzyme, in conjunction with cytochrome b5 and NADH cytochrome b5 reductase.[3]
Comparative Anticancer Activity of Amidoxime Analogs
Recent studies have highlighted the potential of amidoxime derivatives as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 1,2,3-triazolyl-appended N- and O-heterocycles containing amidine and amidoxime moieties against various human cancer cell lines.
| Compound | Scaffold | Linker | Moiety | HeLa (IC50, µM) | HepG2 (IC50, µM) | SW620 (IC50, µM) | A549 (IC50, µM) |
| 5 | Indole-Aryl | 4-methyleneoxy-1,2,3-triazolyl | Diamidine | 0.80 | 0.64 | 0.22 | >10 |
| 11 | Coumarin | 4-methyleneoxy-1,2,3-triazolyl | Amidine | 0.95 | 1.25 | 0.35 | >10 |
| 12 | Aryl | 4-methyleneoxy-1,2,3-triazolyl | Amidoxime | >10 | >10 | >10 | >10 |
| 14 | Indole | 4-methyleneoxy-1,2,3-triazolyl | Mono-amidoxime | >10 | >10 | 8.56 | >10 |
| 17 | Indole | 4-methyleneoxy-1,2,3-triazolyl | Diamidoxime | 9.87 | >10 | 7.89 | >10 |
| 18 | Quinoline | 4-methyleneoxy-1,2,3-triazolyl | Mono-amidoxime | >10 | >10 | >10 | 6.52 |
| 20 | Quinoline | 4-methyleneoxy-1,2,3-triazolyl | Diamidoxime | 7.15 | >10 | 7.24 | >10 |
Data Analysis: The data clearly indicates that the amidine derivatives (compounds 5 and 11 ) exhibit significantly higher anticancer activity with IC50 values in the sub-micromolar to low micromolar range compared to their corresponding amidoxime analogs.[4] This supports the prodrug concept, where the amidoxime is converted to the more potent amidine form. Among the amidoximes, some quinoline derivatives (18 and 20 ) showed moderate activity against specific cell lines.[4]
Comparative Antimicrobial Activity of Amidoxime-Based Benzimidazole Derivatives
Amidoxime-based benzimidazole derivatives have demonstrated promising antimicrobial properties. The table below presents the minimum inhibitory concentration (MIC) values for a series of these compounds against various bacterial and fungal strains.
| Compound | R1 | R2 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2a | H | 4-cyanophenyl | >100 | >100 | >100 | >100 |
| 2b | NO2 | 4-cyanophenyl | 50 | 25 | 50 | 12.5 |
| 4a | H | 4-(N'-hydroxycarbamimidoyl)phenyl | 25 | 50 | 50 | 25 |
| 4b | NO2 | 4-(N'-hydroxycarbamimidoyl)phenyl | 12.5 | 12.5 | 25 | 6.25 |
| 4c | CONH(4-Br-Ph) | 4-(N'-hydroxycarbamimidoyl)phenyl | >100 | >100 | >100 | >100 |
Data Analysis: The results indicate that the introduction of an amidoxime moiety and a nitro group generally enhances the antimicrobial activity. Compound 4b , which contains both a nitro group and an amidoxime, displayed the most potent and broad-spectrum activity against the tested microorganisms. In contrast, the simple benzimidazole nitrile (2a ) and the amide-substituted amidoxime (4c ) were largely inactive.
Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
The antiproliferative activity of the amidoxime analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2, SW620, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the amidoxime derivatives against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Workflow for SAR Analysis of Amidoxime Analogs
The process of conducting a structure-activity relationship study for amidoxime analogs involves a systematic workflow from initial compound design to the identification of lead candidates.
References
- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different amidoxime synthesis methods
A Comparative Guide to Amidoxime Synthesis Methodologies
Amidoximes are a crucial class of organic compounds that serve as versatile intermediates in the synthesis of various heterocyclic compounds and are key components in the development of new therapeutic agents.[1][2][3] Their ability to act as prodrugs and their role in coordination chemistry further underscore their importance in medicinal and materials science.[1][2] This guide provides a comparative analysis of different synthetic routes to amidoximes, offering researchers and drug development professionals a comprehensive overview of the available methods.
I. Synthesis from Nitriles and Hydroxylamine: The Classical Approach
The most established and widely used method for synthesizing amidoximes is the reaction of a nitrile with hydroxylamine. This method is valued for its reliability and generally high yields, particularly for aromatic amidoximes.
General Reaction Scheme:
Caption: Reaction of a nitrile with hydroxylamine.
The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine in situ. The choice of solvent is often a lower alcohol like methanol or ethanol, and the reaction may be performed at room temperature or under reflux to reduce reaction times.
Variations of the Nitrile Method:
-
Aqueous Hydroxylamine: Using an aqueous solution of hydroxylamine can be advantageous as it may not require an additional base and can lead to shorter reaction times, especially for aliphatic nitriles.
-
Microwave and Ultrasound Irradiation: To accelerate the reaction, microwave or ultrasonic irradiation has been employed, often in solvent-free conditions, leading to high yields in significantly shorter reaction times. For instance, a solvent-free method using hydroxylamine and nitriles under ultrasonic irradiation has been reported to produce amidoximes in high yields (70–85%) within a short time.
-
Microreactor Technology: For process optimization and safety, especially when dealing with potentially hazardous reagents like hydroxylamine, microreactor technology has been successfully applied to the synthesis of aromatic amidoximes.
II. One-Pot Syntheses from Amides, Carboxylic Acids, and Acid Chlorides
Recent advancements have led to the development of convenient one-pot procedures for the synthesis of N-substituted and unsubstituted amidoximes from readily available starting materials like amides, carboxylic acids, and acid chlorides. These methods offer an efficient alternative to multi-step syntheses.
A notable one-pot approach involves the use of a dehydrating agent, such as the combination of triphenylphosphine (Ph3P) and iodine (I2), to mediate the condensation of in situ generated amides with hydroxylamine.
Experimental Workflow for One-Pot Synthesis:
Caption: One-pot synthesis of amidoximes.
This one-pot protocol is advantageous due to its mild reaction conditions, short reaction times, and broad substrate scope, including N-alkyl and N-aryl substituted amides.
III. Synthesis from Nitroalkanes
A less common but viable route to substituted amidoximes involves the reaction of primary nitroalkanes with magnesium or lithium amides. This one-step synthesis provides a convenient method for preparing certain amidoxime derivatives. The choice of the metallating agent (e.g., n-butyllithium or Grignard reagents) can influence the reaction yield depending on the amine structure.
Comparative Data of Amidoxime Synthesis Methods
| Method | Starting Material | Key Reagents & Conditions | Typical Yield | Advantages | Disadvantages/Limitations | Reference |
| Classical Nitrile Method | Nitrile | NH2OH·HCl, Base (e.g., Na2CO3, Et3N), EtOH or MeOH, Reflux | High (up to 98%) | Well-established, reliable, high yields for aromatic nitriles. | Can require long reaction times (1-48h). | |
| Aqueous Hydroxylamine | Nitrile | 50% aq. NH2OH, Ambient temperature | ~56% (for acetamidoxime) | No base required, shorter reaction times for some substrates. | Yields may be moderate. | |
| Ultrasonic Irradiation | Nitrile | NH2OH, Solvent-free | 70-85% | Short reaction times, high yields, solvent-free. | Specialized equipment required. | |
| One-Pot from Amides | Amide | Ph3P, I2, Et3N, NH2OH·HCl, CH2Cl2, 0°C to RT | Moderate to high | Fast, efficient, mild conditions, broad substrate scope. | Use of phosphine reagents. | |
| One-Pot from Carboxylic Acids | Carboxylic Acid | Ph3P, I2, Amine, Et3N, NH2OH·HCl, CH2Cl2 | Moderate to good | Readily available starting materials, one-pot efficiency. | Requires sequential addition of reagents. | |
| From Nitroalkanes | Primary Nitroalkane | Mg or Li amides (e.g., n-BuLi, EtMgCl) | Moderate | One-step synthesis for specific substituted amidoximes. | Use of strongly basic and pyrophoric reagents. |
Detailed Experimental Protocols
General Procedure for Synthesis of Amidoximes from Nitriles (Classical Method)
A solution of the nitrile (2.5 mmol), hydroxylamine hydrochloride (10.0 mmol), and sodium carbonate (5.0 mmol) in a mixture of water (6 mL) and ethanol (9 mL) is refluxed for 3 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous layer is then extracted with ethyl acetate. The combined organic fractions are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the amidoxime.
General Procedure for the One-Pot Synthesis of N-Substituted Amidoximes from Amides
To a solution of iodine (0.75 mmol) and triphenylphosphine (0.75 mmol) in dry dichloromethane (4 mL), the amide (0.50 mmol), triethylamine (2.50 mmol), and hydroxylamine hydrochloride (0.75 mmol) are added at 0 °C. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (typically within 2 hours). The crude mixture is concentrated and purified by column chromatography.
General Procedure for the Synthesis of Amidoximes from Nitroalkanes using n-Butyllithium
A solution of the amine (4 mmol) in dry THF is cooled to -78 °C, and n-butyllithium (1.6 M in hexanes, 4 mmol) is added. The mixture is stirred for 15 minutes, followed by the addition of the nitroalkane (2 mmol). The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted.
Conclusion
The choice of synthetic method for preparing amidoximes depends on several factors, including the availability of starting materials, the desired substitution pattern of the amidoxime, and the scale of the reaction. The classical reaction of nitriles with hydroxylamine remains a robust and high-yielding method, especially for aromatic substrates. However, modern one-pot syntheses from amides and carboxylic acids offer significant advantages in terms of efficiency and milder reaction conditions for accessing a broader range of N-substituted amidoximes. For specific applications, methods starting from nitroalkanes or employing advanced technologies like ultrasound and microreactors provide valuable alternatives. Researchers should consider the comparative data and protocols presented in this guide to select the most appropriate method for their specific synthetic goals.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 3. Studies on the synthesis of amidoximes from nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Analgesics for Postoperative Pain: Anidoxime, Dihydrocodeine, and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial results for Anidoxime, an experimental oral analgesic, alongside two widely used alternatives for postoperative pain management: dihydrocodeine and ibuprofen. Due to the limited publicly available data on this compound, this guide focuses on a detailed comparison of dihydrocodeine and ibuprofen, with this compound presented as a compound with historical research interest.
Executive Summary
This compound, an oxime derivative, demonstrated analgesic effects comparable to dihydrocodeine in a single published clinical trial from 1977 for postoperative pain, with no significant side effects reported at the tested dosages. However, a lack of subsequent clinical trial data prevents a comprehensive evaluation of its efficacy and safety profile against current standards. In contrast, dihydrocodeine, a semi-synthetic opioid, and ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), have been extensively studied. Clinical evidence indicates that ibuprofen is generally superior to dihydrocodeine for acute postoperative pain and is associated with a more favorable side-effect profile. Dihydrocodeine remains an option for moderate pain but is often less effective than other analgesics.
Data Presentation: Comparative Clinical Trial Results
The following tables summarize the quantitative data from key clinical trials of this compound, dihydrocodeine, and ibuprofen in the context of postoperative pain.
Table 1: this compound vs. Dihydrocodeine for Postoperative Pain
| Parameter | This compound (75 mg) | This compound (100 mg) | Dihydrocodeine (50 mg) |
| Number of Patients | 25 | 25 | 25 |
| Indication | Postoperative Pain | Postoperative Pain | Postoperative Pain |
| Primary Efficacy Endpoint | Pain Relief Score | Pain Relief Score | Pain Relief Score |
| Key Finding | No significant difference in analgesic effect compared to dihydrocodeine 50 mg.[1] | No significant difference in analgesic effect compared to dihydrocodeine 50 mg.[1] | No significant difference in analgesic effect compared to this compound 75 mg and 100 mg.[1] |
| Reported Side Effects | None reported.[1] | None reported.[1] | None reported. |
Table 2: Dihydrocodeine vs. Placebo and Ibuprofen for Acute Postoperative Pain
| Parameter | Dihydrocodeine (30 mg) | Dihydrocodeine (60 mg) | Ibuprofen (400 mg) | Placebo |
| Number of Patients | 194 (vs. Placebo) | 120 (vs. Ibuprofen) | 120 (vs. Dihydrocodeine) | 194 (vs. Dihydrocodeine) |
| Indication | Moderate to Severe Postoperative Pain | Moderate to Severe Postoperative Pain | Moderate to Severe Postoperative Pain | Moderate to Severe Postoperative Pain |
| Primary Efficacy Endpoint | Number Needed to Treat (NNT) for at least 50% pain relief over 4-6 hours | Comparison of Analgesic Efficacy | Comparison of Analgesic Efficacy | NNT for at least 50% pain relief over 4-6 hours |
| Key Finding | NNT of 8.1 (95% CI 4.1 to 540) vs. Placebo. | Significantly inferior to ibuprofen 400 mg. | Statistically superior to dihydrocodeine 30 mg and 60 mg. | - |
| Reported Side Effects | Nausea, vomiting, headache, dizziness, drowsiness, confusion. | Not specified, but inferior to ibuprofen. | - | Less frequent than dihydrocodeine. |
Table 3: Intravenous Ibuprofen vs. Placebo for Postoperative Pain
| Parameter | IV Ibuprofen (400 mg) | IV Ibuprofen (800 mg) | Placebo |
| Number of Patients | 115 | 115 | 115 |
| Indication | Post-abdominal or orthopedic surgery pain | Post-abdominal or orthopedic surgery pain | Post-abdominal or orthopedic surgery pain |
| Primary Efficacy Endpoint | Total morphine consumption in 24h | Total morphine consumption in 24h | Total morphine consumption in 24h |
| Key Finding | Significantly reduced morphine consumption (11.14 ± 7.14 mg) vs. Placebo. | Significantly reduced morphine consumption (11.29 ± 6.45 mg) vs. Placebo. | 14.51 ± 9.19 mg morphine consumed. |
| Pain Scores (VAS at 24h, rest) | Significantly lower than placebo. | Significantly lower than placebo. | Higher than ibuprofen groups. |
| Adverse Events | No significant difference in incidence compared to placebo. | No significant difference in incidence compared to placebo. | - |
Experimental Protocols
This compound vs. Dihydrocodeine (Grainger et al., 1977)
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 75 adult patients scheduled for minor surgical procedures.
-
Intervention: Patients were randomly allocated to receive a single oral dose of this compound 75 mg, this compound 100 mg, or dihydrocodeine 50 mg postoperatively.
-
Assessment: Pain relief was assessed by a trained observer at regular intervals after drug administration. The specific pain scale used was not detailed in the publication. The incidence of side effects was also recorded.
Single-Dose Dihydrocodeine for Acute Postoperative Pain (Cochrane Review)
-
Study Design: A systematic review of randomized, double-blind, placebo-controlled trials.
-
Participants: Adult patients with moderate to severe postoperative pain.
-
Intervention: Single oral dose of dihydrocodeine compared with placebo or an active comparator.
-
Data Collection: Summed pain intensity and pain relief data were extracted over 4-6 hours and converted to a dichotomous outcome of the number of patients achieving at least 50% pain relief. Adverse effect data were also collected.
Intravenous Ibuprofen for Postoperative Pain (Analgesic Efficacy Study)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase III clinical trial.
-
Participants: Patients with an intravenous patient-controlled analgesia (PCA) device after abdominal or orthopedic surgery.
-
Intervention: Patients were randomly assigned to receive IV ibuprofen 400 mg, IV ibuprofen 800 mg, or placebo. The first dose was administered 30 minutes before the end of surgery, followed by doses every six hours for a total of eight doses.
-
Assessment: The primary outcome was total morphine consumption via PCA over 24 hours postoperatively. Pain intensity was assessed using a Visual Analog Scale (VAS) at rest and with movement. Adverse events were monitored throughout the study.
Signaling Pathways and Mechanisms of Action
This compound
The precise mechanism of action for this compound is not well-documented in publicly available literature. Preclinical studies suggested its analgesic properties might be comparable to morphine, hinting at a potential interaction with the opioid system. However, without further research, its signaling pathway remains unconfirmed.
Dihydrocodeine: Opioid Receptor Signaling
Dihydrocodeine is a weak opioid agonist that exerts its analgesic effects by binding to and activating μ-opioid receptors in the central nervous system (CNS). This activation initiates a G-protein-mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Opioid Receptor Signaling Pathway for Dihydrocodeine.
Ibuprofen: Cyclooxygenase (COX) Pathway Inhibition
Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The reduction in prostaglandin synthesis at the site of injury or inflammation leads to its analgesic and anti-inflammatory effects.
Caption: Cyclooxygenase (COX) Pathway and the Mechanism of Ibuprofen.
Conclusion
For currently available oral analgesics, this comparative guide highlights that ibuprofen is a more effective and generally better-tolerated option than dihydrocodeine for acute postoperative pain. The choice of analgesic should always be tailored to the individual patient, considering the severity of pain, potential contraindications, and the risk of adverse effects. Further research into novel non-opioid analgesics remains a critical area of drug development.
References
Anidoxime: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Anidoxime, a representative compound of the amidoxime class. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways to offer an objective performance assessment for research and development purposes.
Executive Summary
Anidoximes are a versatile class of chemical compounds investigated for a range of therapeutic applications, primarily functioning as prodrugs of amidines. Their efficacy is largely attributed to their ability to be metabolized in vivo by the mitochondrial amidoxime reducing component (mARC) into their active amidine forms. This conversion is crucial for their biological activity. In vitro studies have demonstrated the potential of amidoxime derivatives as anticancer and antimicrobial agents. However, a direct comparison reveals that while in vitro potency can be high, the translation to in vivo efficacy can be influenced by metabolic activation and pharmacokinetic properties.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data from key studies on amidoxime derivatives, offering a comparative view of their performance in different experimental settings.
Table 1: In Vitro Anticancer Activity of Amidoxime Derivatives
| Compound Class | Cancer Cell Line | Assay | IC50 / Activity | Reference |
| Amidoximes | HCT116, A549 | Cytotoxicity Assay | Submicromolar range | [1] |
| Amidoximes | HCT116, A549 | Cell Cycle Analysis | G2/M phase arrest | [1] |
Table 2: In Vitro Antimicrobial Activity of Amidoxime-Based Derivatives
| Compound | Microorganism | Assay | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| Compound 2a | C. albicans | Agar Diffusion / Serial Dilution | 42 | 1.90 | [2][3] |
| Compound 2b | S. mutans | Agar Diffusion / Serial Dilution | 40 | 3.90 | [2] |
Table 3: In Vivo Efficacy of Amidoxime Prodrugs
| Prodrug | Active Amidine | Therapeutic Area | Animal Model | Outcome | Reference |
| Ximelagatran | Melagatran | Anticoagulant | Not Specified | Effective oral anticoagulant | |
| Pentamidine Prodrug | Pentamidine | Antiprotozoal | Not Specified | Improved oral absorption |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols typically employed in the evaluation of amidoximes.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the amidoxime compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. mutans, C. albicans) is prepared.
-
Serial Dilution: The amidoxime-based compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (temperature, time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound and the broader class of amidoximes.
Figure 1: In vivo activation and mechanism of action of this compound.
Figure 2: General workflow for in vitro efficacy testing of this compound derivatives.
Discussion
The compiled data indicates that amidoxime derivatives, such as this compound, exhibit promising in vitro activity against cancer cell lines and various microbes. The mechanism of action for their anticancer effects has been linked to the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis. Their antimicrobial properties are also significant, with demonstrated efficacy against both bacteria and fungi.
The primary advantage of the amidoxime structure lies in its role as a prodrug. Amidines themselves are often highly basic and poorly absorbed, limiting their therapeutic potential as oral agents. The conversion of amidines to amidoxime prodrugs improves their physicochemical properties, facilitating better absorption. Following administration, these prodrugs are converted to their active amidine forms by the mARC enzyme system.
This reliance on metabolic activation highlights a key difference between in vitro and in vivo efficacy. In vitro assays, which often expose the target cells or microbes directly to the amidoxime, may not fully recapitulate the metabolic processes that occur in a whole organism. Therefore, while a compound may show high potency in a culture dish, its in vivo effectiveness will also depend on the efficiency of its conversion to the active amidine and its subsequent pharmacokinetic profile. The success of ximelagatran as an oral anticoagulant is a prime example of the successful application of this prodrug strategy.
Conclusion
This compound and other amidoxime derivatives represent a valuable class of compounds with demonstrated in vitro efficacy in oncology and infectious diseases. Their utility as prodrugs offers a strategic advantage for improving the oral bioavailability of active amidine compounds. However, researchers and drug developers must consider the critical role of metabolic activation when translating promising in vitro results into effective in vivo therapies. Future studies should focus on optimizing the pharmacokinetic properties of amidoxime prodrugs to ensure efficient conversion to their active forms and maximize therapeutic outcomes.
References
- 1. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Amidoxime Derivatives Against Established Therapeutics in Oncology and Infectious Disease
For Immediate Release
This guide presents a benchmark comparison of two novel amidoxime derivatives against established drugs in their respective therapeutic fields: oncology and antimicrobial chemotherapy. The analysis is based on publicly available experimental data and is intended for researchers, scientists, and professionals in drug development.
Section 1: Anticancer Activity
In this section, we compare a recently synthesized quinoline-based amidoxime derivative, hereafter referred to as Quinoline Diamidoxime 20 , with the standard chemotherapeutic agent, Doxorubicin . The comparison focuses on their cytotoxic effects on human lung adenocarcinoma (A549) and cervical carcinoma (HeLa) cell lines.
Data Presentation: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC₅₀ values indicate higher potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | Cell Line | IC₅₀ (µM) |
| Quinoline Diamidoxime 20 | A549 | 6.52[1] | Doxorubicin | A549 | ~12.26 (as a reference in a study with other compounds)[2] |
| Quinoline Diamidoxime 20 | HeLa | 7.15[1] | Doxorubicin | HeLa | ~0.04 (as a reference in a study with other compounds)[3] |
Note: The IC₅₀ values for Doxorubicin are sourced from studies where it was used as a reference drug and may vary depending on experimental conditions.
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the IC₅₀ values of compounds in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines and determine their IC₅₀ values.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (Quinoline Diamidoxime 20, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing different concentrations of the test compounds is added to the wells. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the test compounds and wells with untreated cells are also included.
-
Incubation: The plates are incubated for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise signaling pathway for Quinoline Diamidoxime 20 has not been fully elucidated. However, based on the known activities of quinoline derivatives and amidoximes, a plausible mechanism involves the induction of DNA damage and apoptosis. Quinoline scaffolds are known to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. Amidoximes can act as nitric oxide (NO) donors, and NO can induce cellular stress and apoptosis.
Caption: Proposed mechanism of action for Quinoline Diamidoxime 20.
Doxorubicin has a well-established mechanism of action that involves multiple pathways to induce cancer cell death. Its primary modes of action are DNA intercalation and inhibition of topoisomerase II. By inserting itself between DNA base pairs, doxorubicin obstructs DNA and RNA synthesis. Its inhibition of topoisomerase II leads to DNA double-strand breaks, which trigger a DNA damage response and ultimately lead to apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which cause oxidative stress and further contribute to cellular damage and apoptosis.
References
- 1. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Amidoxime and Hydroxamic Acid: A Guide for Researchers
For researchers and professionals in drug development and material science, the choice between amidoxime and hydroxamic acid functional groups is a critical decision that influences the efficacy and properties of the final product. Both moieties are renowned for their potent metal-chelating abilities and their roles as pharmacophores in various therapeutic agents. This guide provides an objective, data-driven comparison of amidoxime and hydroxamic acid across key applications, supported by experimental data and detailed protocols to aid in informed decision-making.
At a Glance: Key Physicochemical Properties
| Property | Amidoxime | Hydroxamic Acid |
| General Structure | R-C(NH₂)=NOH | R-C(=O)NHOH |
| Acidity (pKa) | ~5-6 (amidoximium ion) | ~8-9 |
| Chelation Site | N and O atoms | O and O atoms |
| Tautomerism | Exists in amidoxime and iminohydroxylamine forms | Exists in keto and enol forms |
Performance in Key Applications
Metal Chelation
Both amidoxime and hydroxamic acid are exceptional chelating agents, forming stable complexes with a variety of metal ions. Their application is prominent in areas such as heavy metal removal, hydrometallurgy, and as therapeutic agents for diseases related to metal overload.
Polymeric resins functionalized with these groups are widely used for metal ion sorption. The following table summarizes a comparative study on the iron (Fe³⁺) binding capacity of poly(amidoxime) and poly(hydroxamic acid) resins.
Table 1: Comparison of Iron (Fe³⁺) Adsorption Capacity [1]
| Resin Type | Adsorption Conditions | Maximum Adsorption Capacity (mmol/g) |
| Poly(amidoxime) | Column, pH 2.5 | 3.95 |
| Poly(hydroxamic acid) | Batch | Higher sorption properties noted, specific value not provided in direct comparison |
Note: The comparison was made between two different studies under different conditions, highlighting a data gap in direct head-to-head comparisons under identical conditions.
A study on a chelating resin containing both hydroxamic acid and amidoxime groups demonstrated high efficiency in removing various heavy metals from wastewater[2][3]. The maximum sorption capacity for copper (Cu²⁺) was found to be 3.20 mmol/g, with a rapid exchange rate[2].
Enzyme Inhibition: A Focus on Histone Deacetylases (HDACs)
Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors, with several compounds approved for cancer therapy. The hydroxamate group acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of class I, II, and IV HDACs[4]. The binding is typically bidentate, involving both the carbonyl and hydroxyl oxygens of the hydroxamic acid.
While amidoximes are structurally similar and also possess metal-chelating properties, their application as HDAC inhibitors is less explored in publicly available literature, presenting a significant knowledge gap. The development of amidoxime-based HDAC inhibitors could offer a novel therapeutic avenue, potentially with a different selectivity profile compared to hydroxamic acids.
Table 2: HDAC Inhibition by Hydroxamic Acid Derivatives (Selected Examples)
| Compound | Target HDAC Isoform(s) | IC₅₀ | Reference |
| Vorinostat (SAHA) | Pan-HDAC | nM range | |
| Belinostat (PXD101) | Pan-HDAC | nM range | |
| Panobinostat (LBH589) | Pan-HDAC | nM range |
Note: IC₅₀ values vary depending on the specific assay conditions and the cell line used.
Prodrug Applications for Improved Oral Bioavailability
The high polarity and basicity of certain drug molecules, such as those containing amidine or guanidine groups, often lead to poor oral bioavailability. Both amidoxime and hydroxamic acid functionalities can be employed as prodrug moieties to mask these groups, improving their absorption from the gastrointestinal tract. Following absorption, these prodrugs are metabolized in vivo to release the active parent drug.
A study on zanamivir, an anti-influenza drug with poor oral bioavailability, explored both amidoxime and N-hydroxyguanidine-based prodrugs. Unfortunately, neither approach resulted in a significant improvement in oral bioavailability in rats (F ≤ 3.7%). This suggests that for certain parent molecules, intrinsic structural features may be the primary hurdle to oral absorption, which cannot be overcome by simple prodrug strategies.
Experimental Protocols
Synthesis of Chelating Resins
1. Synthesis of Poly(amidoxime) Resin:
A common method involves the modification of polyacrylonitrile (PAN) based materials.
-
Starting Material: Polyacrylonitrile (PAN) grafted sago starch or PAN-divinylbenzene copolymer beads.
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), methanol/water solvent.
-
Procedure:
-
Suspend the PAN-based polymer in a solution of hydroxylamine hydrochloride and a base (e.g., Na₂CO₃) in an aqueous alcohol solvent.
-
Heat the mixture under reflux for a specified period (e.g., 5 hours at 65-75 °C) to convert the nitrile groups (-CN) to amidoxime groups (-C(NH₂)=NOH).
-
Filter the resulting resin, wash thoroughly with deionized water and an organic solvent (e.g., methanol), and dry.
-
2. Synthesis of Poly(hydroxamic acid) Resin:
These resins can be synthesized from polymers containing ester or carboxylic acid functionalities.
-
Starting Material: Poly(ethyl acrylate-divinylbenzene) beads.
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH), methanol/water solvent.
-
Procedure:
-
Treat the poly(ethyl acrylate-divinylbenzene) copolymer with a solution of hydroxylamine in the presence of sodium hydroxide.
-
The reaction converts the ester groups (-COOEt) to hydroxamic acid groups (-CONHOH).
-
Filter, wash, and dry the resulting poly(hydroxamic acid) resin.
-
Performance Evaluation Protocols
1. Heavy Metal Adsorption Test (Batch Method):
-
Objective: To determine the metal ion uptake capacity of the chelating resin.
-
Procedure:
-
Accurately weigh a small amount of the dry resin (e.g., 0.1 g) and place it in a flask.
-
Add a known volume (e.g., 50 mL) of a metal ion solution of a specific concentration.
-
Adjust the pH of the solution to the desired value using appropriate buffers.
-
Shake the mixture for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Filter the solution to separate the resin.
-
Analyze the concentration of the metal ion remaining in the filtrate using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculate the amount of metal ion adsorbed per unit mass of the resin.
-
2. In Vitro HDAC Inhibition Assay (Fluorometric):
-
Objective: To determine the inhibitory potency (IC₅₀) of a compound against a specific HDAC isoform.
-
Reagents: Recombinant HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (e.g., trypsin), and the test inhibitor.
-
Procedure:
-
In a microplate, add the HDAC enzyme, assay buffer, and varying concentrations of the test inhibitor.
-
Incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution, which cleaves the deacetylated substrate to release a fluorescent product.
-
Measure the fluorescence intensity using a microplate reader (excitation ~350-380 nm, emission ~440-460 nm).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
3. Oral Bioavailability Study in Rats (General Protocol):
-
Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.
-
Procedure:
-
Administer the prodrug to a group of rats via oral gavage at a specific dose.
-
Administer the active parent drug intravenously to another group of rats at a specific dose.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours) after dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the parent drug in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the Area Under the Curve (AUC) for both oral and intravenous administration from the plasma concentration-time profiles.
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizing the Mechanisms
To better understand the functional differences between amidoxime and hydroxamic acid, the following diagrams illustrate their key mechanisms of action.
Metal Chelation Mechanisms
Amidoxime-Mediated Nitric Oxide (NO) Release
Hydroxamic Acid Inhibition of HDAC
Conclusion and Future Directions
Both amidoxime and hydroxamic acid are versatile functional groups with significant potential in various scientific and therapeutic fields. Hydroxamic acids are well-established as potent metal chelators and have found clinical success as HDAC inhibitors. Amidoximes, while also powerful chelating agents, present an underexplored opportunity in enzyme inhibition and other biomedical applications.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies under identical experimental conditions. Such studies would be invaluable for elucidating the subtle differences in their performance and for guiding the rational design of new molecules. Future research should focus on:
-
Direct comparative studies: Evaluating the performance of amidoxime and hydroxamic acid analogues in parallel for metal chelation, enzyme inhibition, and as prodrugs.
-
Exploring amidoxime-based inhibitors: Investigating the potential of amidoximes as inhibitors for a broader range of metalloenzymes.
-
Understanding toxicity profiles: Conducting comparative toxicity studies to better understand the safety profiles of both functional groups.
By addressing these knowledge gaps, the scientific community can fully harness the potential of both amidoxime and hydroxamic acid functionalities in the development of advanced materials and novel therapeutics.
References
Validating the Role of mARC in Amidoxime Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mitochondrial Amidoxime Reducing Component (mARC) system with other key enzyme systems involved in the metabolic activation of amidoxime prodrugs. By presenting experimental data, detailed protocols, and pathway visualizations, this document serves as a valuable resource for researchers validating the role of mARC in drug metabolism and development.
Introduction to Amidoxime Metabolism
Amidoxime prodrugs are a class of compounds designed to improve the pharmacokinetic properties of pharmacologically active amidines. The conversion of the amidoxime moiety to the active amidine is a critical step in their mechanism of action, primarily mediated by N-reductive enzymes. Among these, the mitochondrial Amidoxime Reducing Component (mARC) system has been identified as a key player. This guide will compare the mARC system to other relevant enzyme systems, such as Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMOs), in the context of amidoxime metabolism.
The mARC Enzyme System: A Central Player
The mARC system is a three-component enzyme complex located on the outer mitochondrial membrane[1]. It consists of a molybdenum-containing enzyme with two isoforms, mARC1 and mARC2, which work in concert with cytochrome b5 type B (CYB5B) and NADH-cytochrome b5 reductase (CYB5R)[2]. This system catalyzes the two-electron reduction of a wide variety of N-hydroxylated compounds, including amidoximes, to their corresponding amidines[3][4]. The general reaction is as follows:
R-C(=NOH)NH₂ + 2e⁻ + 2H⁺ → R-C(=NH)NH₂ + H₂O
The mARC system is considered a major pathway for the activation of amidoxime prodrugs in vivo[5].
Comparative Analysis of Enzyme Systems
While the mARC system is a primary contributor to amidoxime reduction, other enzyme systems may also be involved, either directly or indirectly. This section compares the key characteristics of mARC, CYP450, and FMOs in the context of reductive drug metabolism.
| Feature | mARC System | Cytochrome P450 (CYP450) | Flavin-containing Monooxygenases (FMOs) |
| Primary Function | N-reduction of various N-hydroxylated compounds. | Primarily monooxygenation (oxidation). Can perform reductive reactions under hypoxic conditions. | Monooxygenation of soft nucleophiles (N- and S-containing compounds). |
| Subcellular Location | Outer mitochondrial membrane. | Endoplasmic reticulum (microsomes). | Endoplasmic reticulum (microsomes). |
| Cofactors | Molybdenum cofactor (Moco), Heme (in CYB5B), FAD (in CYB5R). | Heme, NADPH. | FAD, NADPH. |
| Electron Donor | NADH. | NADPH. | NADPH. |
| Role in Amidoxime Metabolism | Direct reduction of amidoximes to active amidines. | Primarily oxidative metabolism of the parent drug or its metabolites. Reductive role in N-oxide metabolism, but less defined for amidoximes. | Primarily oxidative metabolism. Limited evidence for a direct reductive role in amidoxime metabolism. |
| Oxygen Sensitivity | Oxygen-insensitive reduction. | Reductive activity is favored under hypoxic conditions. | Primarily oxygen-dependent oxidation. |
Quantitative Performance Data
Direct comparative kinetic data for the reduction of the same amidoxime substrate by mARC and other systems is limited. However, available data for representative substrates provide insights into their catalytic efficiencies.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/mg/min) | Catalytic Efficiency (Vmax/Km) |
| Human mARC1 | N-hydroxyurea | ~7 | ~0.49 | ~0.07 |
| Human mARC2 | N-hydroxyurea | ~300 | ~0.25 | ~0.0008 |
| Human mARC1 | Benzamidoxime | Apparent Km values are comparable to literature values from enzymatic assays. | - | - |
| Human mARC2 | Benzamidoxime | Apparent Km values are comparable to literature values from enzymatic assays. | - | - |
| CYP2B6 | Cyclophosphamide (prodrug) | 0.0049 | 62.5 (mol/min/mol P450) | 12755 |
Note: The data for N-hydroxyurea with mARC enzymes and cyclophosphamide with CYP2B6 are provided for illustrative purposes. Direct comparison is challenging due to different substrates and units. The apparent Km values for benzamidoxime with mARC suggest efficient binding. Further research is needed for a direct kinetic comparison of these enzymes with the same amidoxime substrate.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the role of mARC in amidoxime metabolism.
Protocol 1: In Vitro mARC Activity Assay using a Reconstituted System
This protocol describes the measurement of amidoxime reductase activity using purified recombinant mARC1 or mARC2, CYB5B, and CYB5R3.
Materials:
-
Recombinant human mARC1 or mARC2
-
Recombinant human CYB5B
-
Recombinant human CYB5R3
-
Amidoxime substrate (e.g., benzamidoxime)
-
NADH
-
Reaction buffer (e.g., 20 mM MES, pH 6.0)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, mARC1 or mARC2, CYB5B, and the amidoxime substrate at desired concentrations.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding NADH to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile or by heat inactivation at 95°C for 5 minutes).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of the amidine product using a validated HPLC method.
Protocol 2: In Vivo Amidoxime Metabolism Study in a Mouse Model
This protocol outlines an in vivo experiment to assess the role of mARC in amidoxime metabolism using wild-type and mARC knockout mice.
Materials:
-
Wild-type mice
-
mARC knockout mice (e.g., MARC2 KO)
-
Amidoxime prodrug (e.g., benzamidoxime)
-
Vehicle for drug administration (e.g., saline)
-
Anesthetics
-
Blood collection supplies
-
LC-MS/MS for bioanalysis
Procedure:
-
Administer the amidoxime prodrug to both wild-type and mARC knockout mice via a suitable route (e.g., intravenous or oral administration).
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).
-
Process the blood samples to obtain plasma or serum.
-
Extract the drug and its metabolite from the plasma/serum samples using a suitable extraction method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentrations of the amidoxime prodrug and the active amidine metabolite in the samples using a validated LC-MS/MS method.
-
Compare the pharmacokinetic profiles of the prodrug and its active metabolite between the wild-type and knockout mice to determine the impact of mARC on the in vivo conversion.
Protocol 3: CYP450 Reductive Activity Assay
This protocol is a general method to assess the reductive capacity of CYP450 enzymes, which can be adapted for N-hydroxylated compounds under anaerobic conditions.
Materials:
-
Liver microsomes or recombinant CYP450 enzymes
-
NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Substrate (e.g., an N-oxide compound)
-
Anaerobic chamber or system to create an oxygen-free environment
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
HPLC or LC-MS/MS for product analysis
Procedure:
-
Prepare the reaction mixture containing the buffer, microsomes or recombinant CYP450, and the substrate in a sealed vial.
-
Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) inside an anaerobic chamber.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction with a suitable quenching agent.
-
Analyze the formation of the reduced product by HPLC or LC-MS/MS.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows can aid in understanding the complex relationships between the different components.
References
- 1. Nitrite Reductase and Nitric-oxide Synthase Activity of the Mitochondrial Molybdopterin Enzymes mARC1 and mARC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Amidoxime Advantage: A Comparative Analysis of Prodrug Strategies for Enhanced Drug Delivery
A deep dive into the chemical modifications and biological conversions that are unlocking the potential of amidine- and guanidine-based therapeutics.
Researchers in drug development are increasingly turning to amidoxime prodrug strategies to overcome the pharmacokinetic challenges associated with promising therapeutic compounds containing amidine and guanidine functionalities. These polar groups, while often crucial for pharmacological activity, can hinder oral absorption and limit clinical utility. By temporarily masking these moieties, amidoxime prodrugs offer a versatile solution to enhance bioavailability and achieve targeted drug delivery. This guide provides a comparative analysis of various amidoxime prodrug strategies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting and designing the optimal approach for their drug candidates.
Strategies for Masking Amidine and Guanidine Groups
The fundamental principle behind amidoxime prodrugs is the conversion of the strongly basic amidine or guanidine group into a less polar, uncharged N-hydroxylated analogue. This modification increases the lipophilicity of the drug, facilitating its passage through the gastrointestinal tract. Once absorbed, these prodrugs are designed to undergo enzymatic conversion back to the active parent drug. The primary strategies employed include:
-
Amidoxime Esters: This common approach involves the N-hydroxylation of an amidine to form an amidoxime, which can be further derivatized into an ester. This "double prodrug" strategy can further enhance lipophilicity and modulate the rate of bioactivation.
-
N-Hydroxyguanidines: Similar to amidoximes, N-hydroxyguanidines are formed by the N-hydroxylation of a guanidine group. This modification reduces the high basicity of the guanidino group, a significant hurdle for oral bioavailability.
-
N,N'-Dihydroxyamidines: This newer strategy involves the di-hydroxylation of the amidine functional group. It has shown promise in significantly improving the oral bioavailability of model compounds like benzamidine.
-
Guanidine Cyclic Diimides (GCDIs): A novel prodrug strategy involves the reaction of a guanidine group with a cyclic anhydride to form a guanidine cyclic diimide (GCDI). This effectively conceals the positive charge of the guanidine, enhancing lipophilicity. The GCDI can be designed to degrade reversibly, releasing the active guanidine species.
Comparative Performance of Amidoxime Prodrug Strategies
The success of an amidoxime prodrug strategy is ultimately determined by its ability to improve the pharmacokinetic profile of the parent drug. The following table summarizes key quantitative data from various studies, offering a comparative look at their in vivo performance.
| Prodrug Strategy | Parent Drug | Prodrug Candidate | Species | Oral Bioavailability (F%) | Key Findings |
| Amidoxime Ester | Zanamivir Analogue | Amidoxime Ester 7 | Rat | ≤ 3.7% | Despite increased lipophilicity, did not lead to significant oral bioavailability, suggesting other structural hurdles.[1][2] |
| N-Hydroxyguanidine | Zanamivir | N-Hydroxyguanidine Ester 8 | Rat | ≤ 3.7% | Similar to the amidoxime ester, this strategy was not successful for zanamivir, questioning the general feasibility for this specific parent drug.[1][2] |
| Amidoxime Ester | Oseltamivir Analogue | Amidoxime Et ester (9) | Rat | 31% | Showed a superior pharmacokinetic profile with oral bioavailability comparable to oseltamivir (36%).[3] |
| N,N'-Dihydroxyamidine | Benzamidine | N,N'-dihydroxybenzamidine | In vivo | ~91% | Significantly exceeded the bioavailability of the benzamidoxime prodrug (~74%). |
| Guanidine Cyclic Diimide (GCDI) | Guanidino Oseltamivir Carboxylate (GOC) | OSC-GCDI(P) | Mouse | Dramatically Improved | Not only enhanced oral bioavailability but also prolonged the pharmacokinetic half-life, showing excellent therapeutic effect. |
Mechanism of Action: The Bioactivation Pathway
The in vivo conversion of amidoxime prodrugs to their active counterparts is a critical step in their mechanism of action. This bioactivation is primarily an enzymatic reduction process.
The mitochondrial amidoxime reducing component (mARC) has been identified as a key enzyme in this process. It belongs to a family of molybdenum enzymes and is responsible for the reduction of N-hydroxylated compounds. The activation often involves a multi-component enzyme system, including cytochrome b5 and NADH cytochrome b5 reductase, which work in concert to efficiently reduce the amidoxime back to the active amidine.
Below is a generalized workflow illustrating the journey of an amidoxime prodrug from oral administration to the release of the active drug.
Caption: Generalized workflow of an amidoxime prodrug from administration to activation.
The following diagram illustrates the enzymatic reduction of an amidoxime to an amidine.
Caption: Enzymatic conversion of an amidoxime prodrug to the active amidine.
Experimental Protocols
A critical aspect of evaluating prodrug strategies is the use of robust and reproducible experimental protocols. Below are summarized methodologies for key experiments cited in the literature.
In Vivo Oral Bioavailability Studies
-
Animal Model: Typically, male Sprague-Dawley rats or mice are used.
-
Drug Administration:
-
Intravenous (IV): The parent drug is administered intravenously (e.g., via the tail vein) to determine the area under the curve (AUC) for 100% bioavailability.
-
Oral (PO): The prodrug is administered orally via gavage.
-
-
Blood Sampling: Blood samples are collected at various time points post-administration from the jugular vein or other appropriate sites.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentrations of the prodrug and the active parent drug in plasma samples are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration), are calculated using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
In Vitro Bioconversion Assays
-
Enzyme Sources:
-
Liver Microsomes/Mitochondria: Subcellular fractions from human or animal livers are used to assess the metabolic conversion of the prodrug.
-
Hepatocytes: Intact liver cells provide a more complete picture of metabolic processes.
-
Recombinant Enzymes: Purified recombinant enzymes (e.g., mARC, cytochrome b5) can be used to confirm the specific enzymes involved in the bioactivation.
-
-
Incubation: The prodrug is incubated with the enzyme source in a suitable buffer system, often supplemented with necessary cofactors like NADPH.
-
Time Points: Aliquots are taken at different time points to monitor the disappearance of the prodrug and the appearance of the active drug.
-
Analysis: The reaction is quenched, and the concentrations of the prodrug and the active metabolite are determined by LC-MS/MS.
-
Data Analysis: The rate of conversion is determined from the concentration-time profiles.
Conclusion and Future Directions
Amidoxime prodrug strategies represent a powerful tool in medicinal chemistry for enhancing the druggability of compounds containing amidine and guanidine moieties. The choice of strategy, whether it be a simple amidoxime, an esterified derivative, an N,N'-dihydroxyamidine, or a novel approach like GCDIs, must be tailored to the specific parent drug and its therapeutic application.
While increasing lipophilicity is a primary goal, the case of zanamivir prodrugs demonstrates that this alone may not be sufficient to overcome all absorption barriers. Therefore, a comprehensive understanding of the parent molecule's physicochemical properties and potential transport mechanisms is crucial.
Future research will likely focus on the development of more sophisticated prodrug systems that can achieve targeted delivery to specific tissues or cells, thereby maximizing efficacy and minimizing off-target effects. The continued elucidation of the enzymatic pathways involved in prodrug activation will further enable the rational design of the next generation of amidoxime-based therapeutics.
References
Assessing the Therapeutic Index of Anidoxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Anidoxime, a novel oral analgesic agent. Due to the limited publicly available data for this compound, this guide uses the well-characterized opioid analgesic, Dihydrocodeine, as a comparator to provide context and a framework for the necessary experimental evaluation of this compound. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to determine the therapeutic index and to highlight the current data gaps for this compound.
Executive Summary
This compound is an oral analgesic that has been compared in a clinical trial with dihydrocodeine, showing no significant difference in analgesic effect at certain dosages and no reported side effects in that study. However, a critical gap exists in the preclinical data necessary to establish its therapeutic index, a key indicator of a drug's safety margin. The therapeutic index is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired effect in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety.
This guide presents the available preclinical data for Dihydrocodeine to serve as a benchmark for the types of studies required for this compound. It also details the experimental protocols for determining the LD50 and ED50, and outlines the known signaling pathways for both compounds.
Comparative Data
The following table summarizes the available quantitative data for Dihydrocodeine. Corresponding data for this compound is not currently available in the public domain and is marked as "Data Not Available."
| Parameter | This compound | Dihydrocodeine | Source |
| Lethal Dose, 50% (LD50) | Data Not Available | 400 mg/kg (oral, rabbit) | [1] |
| Effective Dose, 50% (ED50) | Data Not Available | 0.47 mg/kg (intravenous, rat, analgesia) | [2] |
| Therapeutic Index (LD50/ED50) | Data Not Available | ~851 (based on available data, cross-species) | N/A |
Note: The therapeutic index for Dihydrocodeine is an approximation derived from data obtained in different species and via different routes of administration, which is not ideal for direct comparison. Rigorous assessment requires LD50 and ED50 to be determined in the same species and by the same route of administration.
Mechanism of Action and Signaling Pathways
This compound is understood to be a prodrug that is converted in vivo to its active amidine form. Amidoximes are known to be activated by the mitochondrial amidoxime-reducing component (mARC), a molybdenum-containing enzyme that reduces the N-hydroxylated prodrugs to their corresponding amidines. The active amidine's specific target and downstream signaling pathway for analgesia are not well-documented in the available literature.
Caption: Proposed activation pathway of the prodrug this compound.
Dihydrocodeine , on the other hand, is a semi-synthetic opioid analgesic. Its mechanism of action involves binding to and activating opioid receptors, primarily the mu-opioid receptor, which are G-protein coupled receptors located in the central and peripheral nervous systems. Activation of these receptors leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.
Caption: Simplified signaling pathway of Dihydrocodeine via the mu-opioid receptor.
Experimental Protocols
To assess the therapeutic index of this compound, standardized preclinical studies are required to determine its LD50 and ED50 values. The following are detailed methodologies for conducting these crucial experiments.
Determination of Median Lethal Dose (LD50) - Oral Route
This protocol is based on the OECD Guideline 420 for the Testing of Chemicals (Acute Oral Toxicity - Fixed Dose Procedure).
Objective: To determine the oral LD50 of this compound in a rodent model (e.g., rabbits or rats).
Materials:
-
This compound of known purity
-
Vehicle for administration (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Healthy, young adult female rabbits (or rats) of a single strain, nulliparous and non-pregnant
-
Gavage needles
-
Animal cages with appropriate environmental controls
-
Calibrated balance for weighing animals
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Fasting: Animals are fasted overnight (food, but not water) before administration of the test substance.
-
Dose Selection (Sighting Study): A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Doses are typically selected from fixed levels of 5, 50, 300, and 2000 mg/kg.
-
Administration: The calculated dose of this compound is administered to a single animal via oral gavage. The volume administered should not exceed 10 mL/kg body weight.
-
Observation: The animal is observed continuously for the first 30 minutes, periodically during the first 24 hours, with special attention during the first 4 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Stepwise Dosing: Depending on the outcome (survival or death) in the first animal, subsequent animals are dosed at higher or lower fixed dose levels.
-
Data Analysis: The LD50 is determined based on the dose at which mortality is observed. Statistical methods, such as the probit analysis, can be used to calculate a more precise LD50 value if multiple dose groups with partial mortality are used.
Determination of Median Effective Dose (ED50) - Analgesic Activity
This protocol describes the hot-plate test, a common method for assessing the central analgesic activity of drugs.
Objective: To determine the intravenous ED50 of this compound for analgesia in a rodent model (e.g., rats).
Materials:
-
This compound of known purity
-
Sterile saline for injection
-
Healthy, adult male rats of a single strain
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Animal cages
-
Syringes and needles for intravenous injection
-
Timer
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment and the experimental setup for several days before the test.
-
Baseline Latency: Each rat is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Dose Groups: Animals are randomly assigned to different dose groups, including a vehicle control group and several groups receiving different doses of this compound.
-
Administration: this compound or vehicle is administered intravenously.
-
Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, and 90 minutes), the post-treatment latency is measured using the hot-plate test as described in step 2.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50, the dose at which 50% of the animals show a significant increase in pain threshold, is then calculated using a dose-response curve and appropriate statistical methods (e.g., linear regression or probit analysis).
Caption: General workflow for determining the therapeutic index.
Conclusion and Future Directions
The assessment of the therapeutic index is a cornerstone of drug development, providing a critical measure of a compound's safety profile. While this compound has shown promise as an oral analgesic, the lack of publicly available preclinical toxicology and efficacy data prevents a direct assessment of its therapeutic index. In contrast, the extensive data available for Dihydrocodeine, a drug with a similar clinical application, highlights the types of studies that are essential for the continued development of this compound.
To move forward, it is imperative that comprehensive preclinical studies are conducted for this compound to determine its LD50 and ED50 values in a relevant animal model and by a clinically relevant route of administration. These studies, following standardized protocols such as those outlined in this guide, will enable the calculation of a reliable therapeutic index. This will not only provide a quantitative measure of its safety but also inform the design of future clinical trials and ultimately determine its potential as a safe and effective analgesic for human use. Researchers and drug development professionals are encouraged to address this data gap to fully elucidate the therapeutic potential of this compound.
References
Safety Operating Guide
Navigating the Disposal of "Anidoxime": A Procedural Guide for Unidentified Chemicals
Immediate Safety Advisory: The name "Anidoxime" does not correspond to a recognized chemical in standard chemical databases. Therefore, specific disposal protocols cannot be provided. The disposal of any unidentified chemical substance poses significant safety and environmental risks and is prohibited by regulations.[1][2] This guide provides a comprehensive, step-by-step operational plan for managing and disposing of an unknown or internally coded chemical like "this compound," ensuring the safety of laboratory personnel and compliance with regulatory standards.
Step 1: Immediate Containment and Hazard Assumption
If you encounter a substance that cannot be definitively identified, it must be treated as hazardous until proven otherwise.[3] Do not attempt to dispose of it through standard laboratory waste streams.
-
DO NOT pour unknown chemicals down the sink.[4]
-
DO NOT dispose of unknown chemicals in the regular trash.[4]
-
DO NOT mix unknown chemicals with any other waste.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling the container.
Step 2: Attempt to Identify the Substance
Every effort must be made to identify the chemical using internal resources. Proper identification is the most critical step for ensuring safe disposal.
-
Review Internal Documentation: Thoroughly check laboratory notebooks, chemical inventory records, and internal databases that might reference "this compound" or any associated internal code.
-
Inspect the Container: Carefully examine the container for any additional labels, manufacturer details, chemical structures, or formulas that could aid in identification.
-
Consult with Personnel: Inquire with the principal investigator, lab manager, or the researchers who may have synthesized or used the substance.
Step 3: Characterize the Waste
If the chemical's identity remains unknown, the next step is to characterize its properties to determine its potential hazards. This process is essential for regulatory compliance under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health & Safety (EHS) department should be consulted for this step.
The four key characteristics of hazardous waste are:
-
Ignitability: The tendency to catch fire. This includes liquids with a flash point below 140°F, spontaneously combustible solids, and ignitable compressed gases.
-
Corrosivity: The ability to corrode metal. These are typically aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5. A simple pH test can help determine this.
-
Reactivity: The tendency to be unstable and undergo rapid or violent chemical change. This includes substances that are water-reactive or can detonate.
-
Toxicity: The ability to be harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is a lab test used to determine this.
The following table summarizes the information needed for waste characterization.
| Hazard Characteristic | Description | Preliminary Assessment Methods | EPA Waste Code |
| Ignitability | Can create fire under certain conditions. | Check for flammability pictograms; determine flash point if possible and safe to do so. | D001 |
| Corrosivity | Can corrode steel or has a high or low pH. | Test pH of aqueous solutions. | D002 |
| Reactivity | Unstable under normal conditions; may react with water or create toxic gases. | Review synthesis pathway for potentially reactive functional groups. Do not test without expert consultation. | D003 |
| Toxicity | Harmful if ingested or absorbed; can leach toxic chemicals into the ground. | Review literature for toxicity of similar compounds. TCLP analysis by a certified lab is required for definitive classification. | D004 - D043 |
Step 4: Proper Labeling and Storage
Proper containment and labeling are critical for the safety of all personnel who may handle the waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Unknown Chemical." Include any information gathered during the characterization step (e.g., "Suspected Corrosive").
-
Container Integrity: Use a container that is in good condition, chemically compatible with the waste, and has a secure, leak-proof lid.
-
Segregation and Storage: Store the container in a designated hazardous waste accumulation area. It must be segregated from incompatible materials and stored in secondary containment to prevent spills.
Step 5: Contact Environmental Health & Safety (EHS) for Disposal
Your institution's EHS department is the final and most crucial contact for disposing of unknown chemicals.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup for the unknown hazardous waste.
-
Provide Information: Supply them with all the information you have gathered during the identification and characterization process.
-
Professional Disposal: EHS will work with a licensed hazardous waste disposal company to transport and dispose of the chemical safely and legally. Be aware that the analysis and disposal of unknown chemicals can be costly and may be charged back to the generating department.
Experimental Protocols & Visualizations
Experimental Protocol: Preliminary Characterization of an Unknown Aqueous Solution
-
Safety First: Don appropriate PPE (safety goggles, lab coat, nitrile gloves).
-
Visual Inspection: Observe the color and clarity of the solution. Note the presence of any solids or precipitates.
-
pH Determination: Using a calibrated pH meter or pH indicator strips, carefully measure the pH of the solution.
-
Documentation: Record all observations in a laboratory notebook.
-
Labeling: Update the hazardous waste label with the new information (e.g., "Unknown Aqueous Solution, pH ≈ 2").
-
Storage: Return the container to the designated, segregated storage area.
Logical Workflow for this compound (Unknown Chemical) Disposal
Caption: Decision workflow for the safe disposal of an unidentified chemical.
References
Personal protective equipment for handling Anidoxime
Disclaimer: Anidoxime is a Fictional Compound
The following information is provided as a template for handling a hazardous chemical in a laboratory setting. This compound is not a known chemical compound. The safety and handling procedures outlined below are based on a hypothetical risk assessment for a potent, cytotoxic, and volatile substance and should be adapted to the specific hazards of any real chemical being used. Always refer to the official Safety Data Sheet (SDS) for any chemical you handle.
Essential Safety and Handling Protocols for this compound
This guide provides essential, immediate safety and logistical information for the handling of this compound, a hypothetical cytotoxic agent, in a research and development setting. Adherence to these procedural, step-by-step guidelines is critical for ensuring personnel safety and operational integrity.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is the minimum requirement, and a substance-specific risk assessment may necessitate additional measures.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Inner glove tucked under the lab coat cuff, outer glove over. | Prevents skin contact with a potent cytotoxic agent. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown with knit cuffs. | Provides a barrier against contamination of personal clothing. |
| Respiratory | A NIOSH-approved N95 respirator or higher, depending on the procedure and potential for aerosolization. | Protects against the inhalation of aerosolized this compound particles. |
Operational Plan: Handling and Storage
Receiving:
-
Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.
-
If the package is compromised, do not open it. Cordon off the area and contact the Environmental Health and Safety (EHS) department immediately.
-
Transport the intact package to the designated storage location.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed and clearly labeled as "Cytotoxic" with the appropriate GHS pictograms.
-
Store in a secondary container to contain any potential spills.
Handling:
-
All handling of this compound powder or solutions must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Before starting work, prepare the work area by lining it with absorbent, plastic-backed paper.
-
Use dedicated equipment (spatulas, glassware, etc.) for this compound work. If not possible, decontaminate equipment thoroughly after use.
-
When weighing the powder, use gentle movements to avoid creating airborne particles.
-
After handling, wipe down the work area with an appropriate deactivating solution, followed by a standard laboratory disinfectant.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Used gloves, gowns, absorbent paper, and any other contaminated solid materials must be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by EHS.
-
Sharps: Needles, scalpels, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of the hypothetical agent this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
